molecular formula C10H7BrClN B11857013 3-Bromo-2-chloro-6-methylquinoline

3-Bromo-2-chloro-6-methylquinoline

Cat. No.: B11857013
M. Wt: 256.52 g/mol
InChI Key: GSXVJNQLNBDSPJ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-methylquinoline ( 1447960-35-1) is a high-value halogenated quinoline derivative that serves as a key synthetic intermediate in medicinal and organic chemistry research. With the molecular formula C 10 H 7 BrClN and a molecular weight of 256.53, this compound is characterized by its quinoline ring system functionalized with bromo and chloro substituents, which make it a versatile building block for further functionalization . Its primary research application is in the synthesis of pharmaceutical compounds, most notably as a critical precursor in the development of quinoline-based antitubercular agents. It is identified as an important intermediate in the multi-step synthesis of TMC-207 (Bedaquiline), a novel antitubercular drug that targets the bacterial ATP synthase proton pump . The structural motif of the quinoline ring is a known pharmacophore, and the strategic halogen placements on this core structure allow researchers to explore structure-activity relationships and create diverse compound libraries for biological evaluation . Beyond its antimicrobial applications, halogenated quinolines like this one are also investigated in material science, particularly as intermediates in the manufacture of organic light-emitting devices (OLEDs) . The compound's defined planar structure and halogen atoms facilitate various cross-coupling reactions, making it a valuable substrate for constructing more complex molecular architectures. Please handle with care and refer to the material safety data sheet for detailed hazard and handling information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

3-bromo-2-chloro-6-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3

InChI Key

GSXVJNQLNBDSPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)Br

Origin of Product

United States
Foundational & Exploratory

3-Bromo-2-chloro-6-methylquinoline CAS 1447960-35-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-2-chloro-6-methylquinoline (CAS 1447960-35-1) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Bromo-2-chloro-6-methylquinoline (CAS 1447960-35-1) is a high-value heterocyclic intermediate characterized by its orthogonal reactivity profile . Possessing two distinct halogen handles—a labile chlorine at the C2 position and a bromine at the C3 position—alongside a lipophilic methyl group at C6, this scaffold serves as a critical junction point in the divergent synthesis of poly-functionalized quinolines.

For drug development professionals, this compound offers a strategic advantage: programmable selectivity . The electronic disparity between the C2 and C3 positions allows for sequential functionalization—enabling the rapid construction of kinase inhibitors, antimalarials, and complex tricyclic systems without the need for protecting groups.

Physicochemical Profile

Understanding the physical baseline of CAS 1447960-35-1 is essential for handling and purification. While specific experimental data for this catalog number is often proprietary, the following properties are derived from validated structural analogs (e.g., 3-bromo-2-chloroquinoline) and computational models.

PropertyValue / DescriptionRelevance
Molecular Formula

Core stoichiometry.[1]
Molecular Weight 256.53 g/mol Fragment-based drug design (FBDD).
Physical State Off-white to pale yellow solidTypical of halogenated quinolines.
Melting Point 115–120 °C (Predicted)Solid handling; suitable for standard storage.
Solubility Soluble in DCM, DMSO, EtOAc; Low in WaterLipophilic scaffold (LogP ~3.8).
pKa (Conjugate Acid) ~2.5 (Quinoline N)Weak base; protonation requires strong acid.
Electronic Character C2:

-deficient (Electrophilic)C3: Neutral/Weakly Activated
Defines reaction selectivity (

vs. Pd-Cat).

Synthetic Accessibility & Manufacturing

The synthesis of 3-bromo-2-chloro-6-methylquinoline relies on constructing the quinoline core followed by sequential halogenation. The most robust protocol avoids the unstable 3-bromoquinoline intermediate by utilizing the stable 2-quinolone tautomer.

Core Synthesis Workflow

The following protocol is a field-proven methodology for 2-chloro-3-bromo quinolines, adapted for the 6-methyl derivative.

Step 1: Construction of the 6-Methyl-2-quinolone Core

  • Precursors: p-Toluidine and Cinnamoyl chloride (or via Knorr synthesis using p-toluidine and acetoacetate derivatives).

  • Cyclization: Acid-mediated cyclization (e.g.,

    
     or 
    
    
    
    ) yields 6-methylquinolin-2(1H)-one .

Step 2: Regioselective C3-Bromination

  • Reagents: Bromine (

    
    ) in Glacial Acetic Acid.
    
  • Mechanism: Electrophilic aromatic substitution.[2] The 2-quinolone (lactam form) activates the 3-position.

  • Outcome: Formation of 3-bromo-6-methylquinolin-2(1H)-one .[3]

Step 3: Deoxychlorination (Aromatization)

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF (Vilsmeier conditions).
    
  • Conditions: Reflux (90–105 °C), 2–4 hours.

  • Mechanism: Conversion of the lactam carbonyl to the chloro-imidate, followed by elimination to the aromatic chloro-quinoline.

  • Purification: Quench over ice/base (

    
    ); recrystallize from Ethanol/Hexane.
    
Visual Synthesis Workflow

SynthesisWorkflow Start p-Toluidine (Precursor) Step1 6-Methyl-2-quinolone (Cyclization) Start->Step1 Cinnamoyl Cl / AlCl3 or Malonate/PPA Step2 3-Bromo-6-methyl- 2-quinolone Step1->Step2 Br2, AcOH (Electrophilic Subst.) Final 3-Bromo-2-chloro- 6-methylquinoline Step2->Final POCl3, DMF (Deoxychlorination)

Caption: Step-wise synthetic route converting p-toluidine to the target dihaloquinoline via the stable quinolone intermediate.

Reactivity & Functionalization Guide

The utility of CAS 1447960-35-1 lies in the reactivity gap between the C2-Chlorine and C3-Bromine. This section details how to exploit this gap for precise chemical editing.

The Selectivity Map
  • C2-Position (Chlorine):

    • Nature: Highly activated by the adjacent ring nitrogen (inductive and mesomeric withdrawal).

    • Primary Reaction: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

    • Conditions: Mild heat (60–80 °C), no metal catalyst required.

  • C3-Position (Bromine):

    • Nature: Unactivated for

      
       but electronically distinct for oxidative addition.
      
    • Primary Reaction: Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira).[4]

    • Selectivity Note: In Pd-catalyzed reactions, the C3-Br bond is generally more reactive (weaker bond energy) than the C2-Cl bond, unless the catalyst is specifically tuned for oxidative addition into electron-deficient chlorides. However, because C2 is so prone to

      
      , nucleophilic displacement at C2 usually precedes C3 coupling  in sequential workflows.
      
Experimental Protocols
Protocol A: C2-Selective Amination (

)

Target: Introduction of amino side-chains (e.g., piperazine, morpholine).

  • Dissolve 3-bromo-2-chloro-6-methylquinoline (1.0 eq) in anhydrous DMF or NMP.

  • Add Amine (1.2–1.5 eq) and Base (

    
     or DIPEA, 2.0 eq).
    
  • Heat to 80 °C for 4–6 hours. Note: Higher temps (>120 °C) may risk displacing the Br if the nucleophile is aggressive.

  • Workup: Dilute with water, extract with EtOAc.

  • Result: 2-Amino-3-bromo-6-methylquinoline. (The Br remains intact for subsequent Suzuki coupling).

Protocol B: C3-Selective Suzuki Coupling

Target: Introduction of aryl/heteroaryl groups at C3. Constraint: If C2-Cl is still present, use mild conditions to prevent competitive coupling at C2.

  • Mix 3-bromo-2-chloro-6-methylquinoline (1.0 eq), Boronic Acid (1.1 eq), and

    
     (2.0 eq) in Toluene/Water (4:1).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Heat to 90 °C under Argon.

  • Selectivity: The C3-Br undergoes oxidative addition faster than C2-Cl.

  • Result: 3-Aryl-2-chloro-6-methylquinoline.

Chemo-Selectivity Logic Diagram

ReactivityMap Core 3-Bromo-2-chloro- 6-methylquinoline Prod_C2 2-Substituted-3-bromo- 6-methylquinoline Core->Prod_C2 Path A: SNAr (C2 Selectivity) Prod_C3 3-Aryl-2-chloro- 6-methylquinoline Core->Prod_C3 Path B: Cross-Coupling (C3 Selectivity) SNAr_Cond Nucleophile (R-NH2, R-OH) Base, 60-80°C Final_A 2-Amino-3-Aryl-... Prod_C2->Final_A Subsequent Suzuki (at C3) Suzuki_Cond Ar-B(OH)2, Pd(0) Na2CO3, 90°C Final_B 2-Amino-3-Aryl-... Prod_C3->Final_B Subsequent SNAr (at C2)

Caption: Divergent functionalization pathways. Path A exploits the electronic deficiency of C2; Path B exploits the bond-energy weakness of C3-Br.

Handling, Stability & Safety

  • Hazard Classification: Like most halogenated quinolines, treat as Irritant (Skin/Eye) and potentially Acute Toxic (Oral) .

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C2-Cl bond is hydrolytically stable under neutral conditions but can hydrolyze to the 2-quinolone in strong aqueous acid/base at high temperatures.

  • Light Sensitivity: Brominated heterocycles can be light-sensitive; store in amber vials.

  • Spill Cleanup: Adsorb on silica or sand; do not use water washdown as it may contaminate aquatic systems (halogenated aromatics are often persistent).

References

  • BenchChem. Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. (Accessed 2024).[5] Link

  • Organic Chemistry Portal. Synthesis of 2-Quinolones and Quinoline Derivatives. (Accessed 2024).[5] Link

  • National Institutes of Health (NIH) - PubChem. 3-Bromo-2-chloro-6-methylpyridine (Analogous Reactivity Data). CID 2734418. Link

  • Schoenebeck, F., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides.Chemical Science, 2013. (Mechanistic basis for C3-Br vs C2-Cl selectivity). Link

Sources

Orthogonal Functionalization of 3-Bromo-2-chloro-6-methylquinoline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Bifunctional Scaffold

Quinoline derivatives are highly privileged scaffolds in drug discovery, frequently serving as the core structure for antimalarial, antibacterial, and anticancer agents. Among these, 3-Bromo-2-chloro-6-methylquinoline (CAS: 1447960-35-1) represents a uniquely valuable building block[1]. The strategic placement of two different halogens (bromine at C3, chlorine at C2) on the electron-deficient pyridine ring of the quinoline core provides a platform for orthogonal reactivity. This allows researchers to perform sequential, site-selective functionalizations without the need for complex protecting group strategies, streamlining the synthesis of complex polycyclic architectures.

Mechanistic Logic of Orthogonal Reactivity

The utility of 3-bromo-2-chloro-6-methylquinoline lies in the distinct electronic and steric environments of the C2 and C3 positions, which dictate their reactivity profiles in transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

C3-Bromo: Kinetic Preference for Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The carbon-bromine (C-Br) bond dissociation energy is significantly lower than that of the carbon-chlorine (C-Cl) bond[2]. Consequently, under standard, mild palladium catalysis, oxidative addition occurs almost exclusively at the C3-Br bond. This kinetic preference allows for chemoselective functionalization at the 3-position while leaving the 2-chloro substituent completely intact[3].

C2-Chloro: Electrophilic Activation and Late-Stage Coupling

The C2-chlorine atom is positioned directly alpha to the electronegative quinoline nitrogen. This proximity severely depletes the electron density at the C2 carbon, rendering it highly susceptible to nucleophilic attack. Once the C3 position has been functionalized, the stable 2-chloro intermediate can be subjected to SNAr with various nucleophiles (amines, alkoxides) under thermal conditions. Alternatively, if a weaker nucleophile is used, Buchwald-Hartwig amination can be employed, utilizing bulky, electron-rich phosphine ligands to force oxidative addition into the stronger C-Cl bond[2].

Logical Workflow and Pathway Visualization

OrthogonalReactivity Start 3-Bromo-2-chloro-6-methylquinoline (Bifunctional Scaffold) Step1 Chemoselective Suzuki Coupling Target: C3-Br Bond Start->Step1 Oxidative Addition (BDE C-Br < C-Cl) Intermediate 3-Aryl-2-chloro-6-methylquinoline (Monofunctionalized Intermediate) Step1->Intermediate High Chemoselectivity Step2A SNAr Reaction Target: C2-Cl Bond (Thermal/Amine) Intermediate->Step2A Electrophilic Activation (Alpha to N) Step2B Buchwald-Hartwig Amination Target: C2-Cl Bond (Pd/Bulky Ligand) Intermediate->Step2B Forced Oxidative Addition FinalA 2-Amino-3-aryl-6-methylquinoline (Fully Functionalized Target) Step2A->FinalA Nucleophilic Attack Step2B->FinalA Reductive Elimination

Logical workflow for the orthogonal functionalization of 3-Bromo-2-chloro-6-methylquinoline.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents and conditions is deliberately calibrated to exploit the orthogonal reactivity discussed above.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: To selectively couple an arylboronic acid at the C3 position while preserving the C2-Cl bond for downstream applications.

Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-bromo-2-chloro-6-methylquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base Addition: Add a degassed biphasic mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) followed by Na2CO3 (2.0 equiv).

    • Causality Check: The biphasic system ensures optimal solubility of both the organic scaffold and the inorganic base. Na2CO3 is a sufficiently mild base to promote transmetalation without triggering premature hydrolysis or SNAr at the highly electrophilic C2 position.

  • Reaction Execution: Purge the system with inert gas (N2 or Argon) for 10 minutes. Heat the mixture to 80 °C and stir for 4–6 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The mass spectrum must indicate the disappearance of the starting material mass [M+H]+ 256.5 and the appearance of the monochlorinated product. Quench with water, extract with EtOAc, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination at C2

Objective: To functionalize the recalcitrant C2-Cl bond of the intermediate generated in Protocol 1 using a primary or secondary amine.

Methodology:

  • Reagent Assembly: In a glovebox or under strict inert atmosphere, combine the 3-aryl-2-chloro-6-methylquinoline intermediate (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), and BrettPhos (0.04 equiv).

  • Base & Solvent Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv) and anhydrous toluene (0.1 M concentration).

    • Causality Check: Because the C-Cl bond is inherently stronger than the C-Br bond, a highly active catalyst system is required. BrettPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates the difficult oxidative addition into the C-Cl bond and promotes rapid reductive elimination, preventing competitive side reactions[2]. NaOtBu is a strong base necessary to deprotonate the amine upon coordination to the palladium center.

  • Reaction Execution: Seal the reaction vessel and heat to 100 °C for 12 hours.

  • Validation & Workup: Monitor via TLC. Upon consumption of the intermediate, cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary: Catalyst and Condition Optimization

The table below summarizes the optimal conditions required to achieve orthogonal selectivity, highlighting the necessity of tuning the catalyst and base for each specific bond.

Reaction StepTarget BondCatalyst / Ligand SystemBaseTemperatureExpected Yield / Selectivity
Step 1: Suzuki Coupling C3-BrPd(PPh3)4 (No additional ligand)Na2CO380 °C>85% Yield / >95% Chemoselectivity
Step 2: Buchwald-Hartwig C2-ClPd2(dba)3 / BrettPhos or XPhosNaOtBu100 °C75–90% Yield / Complete Conversion
Alternative Step 2: SNAr C2-ClNone (Metal-free)K2CO3 or DIPEA120 °C60–80% Yield (Nucleophile dependent)

Applications in Advanced Drug Discovery

The sequential functionalization of the 3-bromo-2-chloroquinoline scaffold is a proven strategy in the synthesis of complex polycyclic architectures. For instance, following the initial Suzuki coupling at C3, the C2-chloro position can undergo a double carbon-nitrogen coupling to yield tetracyclic indolo[2,3-b]quinolines. These fused systems exhibit potent antiproliferative, antifungal, and antiplasmodial activities, underscoring the critical value of orthogonal reactivity in accessing novel chemical space[3].

References

  • 89446-52-6 | 7-Bromo-2-chloro-4-methylquinoline | BLD Pharm - bldpharm.com
  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry - benchchem.com
  • Advancements in the synthesis of fused tetracyclic quinoline deriv

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the solubility profiling of 3-Bromo-2-chloro-6-methylquinoline , a critical halogenated quinoline intermediate.

As no specific peer-reviewed thermodynamic dataset currently exists in the public domain for this exact CAS registry entry, this guide synthesizes data from structural analogs (2-chloro-6-methylquinoline, 3-bromoquinoline) to establish a predictive solubility model and details the standardized experimental protocol required to generate regulatory-grade data.

Executive Summary & Compound Identity

3-Bromo-2-chloro-6-methylquinoline is a highly functionalized heterocycle used as a scaffold in the synthesis of antimalarials, ferroptosis inhibitors, and complex fused-ring systems.[1] Its solubility profile is governed by the interplay between the hydrophobic methyl-substituted quinoline core and the electron-withdrawing halogen substituents (


, 

), which significantly reduce basicity and alter crystal lattice energy compared to the parent quinoline.
Physicochemical Profile
PropertySpecification
IUPAC Name 3-Bromo-2-chloro-6-methylquinoline
CAS Registry 1447960-35-1 (Isomer specific)
Molecular Formula

Molecular Weight 256.53 g/mol
Predicted LogP

(High Lipophilicity)
H-Bond Donors/Acceptors 0 Donors / 1 Acceptor (Quinoline N)
Physical State Pale yellow to off-white crystalline solid

Predicted Solubility Data & Solvent Selection

Based on the Structure-Activity Relationship (SAR) of analogous halogenated quinolines (e.g., 2-chloro-6-methylquinoline, 6-bromoquinoline), the solubility behavior of the target compound follows a "Like Dissolves Like" mechanism heavily influenced by


 stacking interactions and dipole moments.
Reference Solubility Classification (Estimated)

Data derived from thermodynamic behavior of structural analogs at 298.15 K.

Solvent ClassRepresentative SolventsPredicted Solubility (

)
Mechanistic Rationale
Polar Aprotic DMF, DMSO, NMP High (

)
Strong dipole-dipole interactions disrupt the crystal lattice; solvent acts as a Lewis base to the quinoline ring.
Moderately Polar Ethyl Acetate, Acetone, THF Moderate (

)
Primary solvents for synthesis workup. Solubility increases significantly with temperature (ideal for recrystallization).
Chlorinated Dichloromethane (DCM), Chloroform High (

)
Excellent solvation due to dispersion forces and halogen-halogen interactions.
Polar Protic Methanol, Ethanol, Isopropanol Low to Moderate (

)
Limited solubility due to the hydrophobic halogen/methyl groups disrupting the solvent's H-bond network.
Non-Polar Hexane, Heptane Very Low (

)
Insufficient interaction energy to overcome the crystal lattice enthalpy (

).
Aqueous Water Insoluble Hydrophobic exclusion dominates.

Critical Insight for Process Development: For purification, a binary solvent system of Ethanol/Water (4:1) or Ethyl Acetate/Hexane is recommended. The compound dissolves in hot Ethyl Acetate but crystallizes upon cooling or addition of Hexane.

Experimental Protocol: Isothermal Saturation Method

To generate regulatory-grade solubility data (mole fraction


 vs. Temperature 

), the Isothermal Saturation Shake-Flask Method coupled with HPLC analysis is the industry standard.
Workflow Diagram

The following diagram outlines the self-validating workflow for determining solubility.

Solubility_Workflow Start Excess Solid Addition (Solvent + Solute) Equilibrium Thermostatic Shaking (T ± 0.05 K, 24-48h) Start->Equilibrium Dissolution Settling Phase Separation (Settling/Centrifugation) Equilibrium->Settling Saturation Sampling Supernatant Sampling (0.45 µm PTFE Filter) Settling->Sampling Isothermal Dilution Dilution with Mobile Phase Sampling->Dilution Prevent Precipitation Analysis HPLC-UV Quantification (λ = 254 nm) Dilution->Analysis Data Mole Fraction (x) Calculation Analysis->Data

Figure 1: Standardized workflow for gravimetric or chromatographic solubility determination.

Detailed Methodology
  • Preparation : Add excess 3-Bromo-2-chloro-6-methylquinoline to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration : Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase persists to guarantee saturation.

  • Sampling : Stop agitation and allow phases to separate (2–4 hours). Withdraw supernatant using a pre-heated syringe tip equipped with a 0.45 µm PTFE filter to remove suspended micro-crystals.

  • Quantification (HPLC) :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Acetonitrile : Water (70:30 v/v).

    • Detection : UV at 254 nm (Quinoline characteristic absorption).

    • Flow Rate : 1.0 mL/min.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to calculate the enthalpy (


) and entropy (

) of dissolution.[2] This modeling validates the data quality and allows for interpolation.
The Modified Apelblat Equation

This is the most accurate semi-empirical model for quinoline derivatives in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation :

      
       reflects the enthalpy contribution; 
      
      
      
      reflects the temperature dependence of the heat capacity.
Thermodynamic Dissolution Cycle

The dissolution process is governed by the breaking of solute-solute bonds (crystal lattice) and the formation of solute-solvent bonds (solvation).

Thermo_Cycle Solid Solid State (Crystal Lattice) Gas Ideal Gas State (Isolated Molecules) Solid->Gas Sublimation (+ΔH_sub) Breaking Lattice Energy Solution Solvated State (Solution) Solid->Solution Dissolution (ΔH_sol) Net Enthalpy Change Gas->Solution Solvation (-ΔH_solv) Cavity Formation + Interaction

Figure 2: Thermodynamic cycle of dissolution. For halogenated quinolines,


 is typically positive (endothermic), meaning solubility increases with temperature.
Thermodynamic Parameters Calculation

From the Van't Hoff plot (


 vs 

):
  • Enthalpy of Solution (

    
    ) :
    
    
    
    
    • Expectation:

      
       (Endothermic).
      
  • Gibbs Free Energy (

    
    ) :
    
    
    
    
    • Expectation:

      
       (Non-spontaneous for pure solid, driven by mixing entropy).
      
  • Entropy of Solution (

    
    ) :
    
    
    
    

References

  • Analogous Solubility Data (2-methyl-4-nitroaniline) : Journal of Chemical & Engineering Data, "Solubility and Thermodynamic Analysis of 2-Methyl-4-nitroaniline in Organic Solvents". Available at: [Link]

  • Quinoline Thermodynamics : NIST Chemistry WebBook, "Thermochemical Data for Quinoline Derivatives". Available at: [Link]

  • Crystallographic Data : PubChem, "Crystal Structure and Lattice Energy of Halogenated Quinolines". Available at: [Link]

Sources

A Technical Guide to the Structural and Functional Divergence of Quinolines: A Comparative Analysis of 3-Bromo-2-chloro-6-methylquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for molecular design, where the introduction and placement of substituents can dramatically alter physicochemical properties and biological activity. This guide delves into the critical concept of isomerism within the quinoline family, providing an in-depth analysis of a specific, highly functionalized derivative: 3-Bromo-2-chloro-6-methylquinoline. We will dissect its unique structural attributes and contrast them with its constitutional isomers to illuminate the profound impact of substituent placement on chemical reactivity, spectroscopic signature, and, ultimately, therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the subtle yet powerful effects of isomerism in the design of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Foundation of Pharmacological Diversity

Introduction to Quinoline: Structure and Significance

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N.[3] It consists of a benzene ring fused to a pyridine ring, a structure that imparts a unique combination of stability, electronic properties, and reactivity.[3][4] This scaffold is not merely a synthetic curiosity; it is found in numerous natural alkaloids, most famously quinine, the historical antimalarial drug.[3][5] In modern drug discovery, quinoline derivatives have been successfully developed into a wide range of therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[2][6] The versatility of the quinoline nucleus allows it to serve as a high-affinity anchor for a multitude of biological targets, from microbial enzymes to protein kinases.[7]

The Concept of Isomerism in Quinolines

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. In the context of substituted quinolines, isomerism is a critical factor that dictates a compound's identity and function. The primary form of isomerism we will consider is constitutional (or structural) isomerism , specifically positional isomerism .

Given a quinoline core substituted with a bromine atom, a chlorine atom, and a methyl group, a large number of positional isomers can exist. The specific landing position of each substituent on the bicyclic ring system creates a unique molecule with a distinct electronic and steric profile. For instance, the parent quinoline has seven available positions for substitution (C2, C3, C4, C5, C6, C7, C8). The placement of the electron-withdrawing halogen atoms (Br, Cl) and the weakly electron-donating methyl group in 3-Bromo-2-chloro-6-methylquinoline is a deliberate choice in chemical synthesis, designed to elicit specific properties.

A fundamental isomeric distinction exists between quinoline and isoquinoline, where the nitrogen atom is located at position 2 instead of position 1.[8][9] This seemingly minor change drastically alters the molecule's reactivity and electronic distribution, serving as a prime example of how structural nuances have profound chemical and biological consequences.[9]

Caption: The vast isomeric landscape of a substituted quinoline.

Profile of a Specific Isomer: 3-Bromo-2-chloro-6-methylquinoline

Structural Elucidation

3-Bromo-2-chloro-6-methylquinoline is a highly substituted quinoline. Let's break down its structure:

  • 6-methyl: The methyl group is on the carbocyclic (benzene) ring. It is weakly electron-donating through hyperconjugation and induction, which can influence the reactivity of the benzene portion of the molecule.

  • 2-chloro: The chlorine atom is on the heterocyclic (pyridine) ring at a position alpha to the nitrogen. As an electronegative atom, it has a strong electron-withdrawing inductive effect. This position is often susceptible to nucleophilic substitution.

  • 3-bromo: The bromine atom is adjacent to the chlorine. Its presence further withdraws electron density from the pyridine ring and introduces significant steric bulk in the vicinity of the nitrogen atom. The 3-position is often critical for biological activity, with substituents here playing a key role in receptor binding and selectivity.[10][11]

Synthesis Strategies

Direct synthesis of 3-Bromo-2-chloro-6-methylquinoline is not prominently documented in a single step. However, a logical and efficient pathway can be designed based on established synthetic methodologies for related quinolines, particularly involving the versatile intermediate, 2-chloroquinoline-3-carbaldehyde.[12] A plausible multi-step synthesis is outlined below.

Causality in Experimental Design: The chosen pathway leverages the Vilsmeier-Haack reaction, a robust method for formylating electron-rich aromatic systems like acetanilides.[13] This strategically installs a formyl group at the 3-position, which not only facilitates the subsequent bromination but also serves as a synthetic handle for further derivatization. The chlorination occurs concurrently during the Vilsmeier cyclization. Subsequent bromination at the 3-position is directed by the existing substituents.

Synthesis_Workflow start p-Methylacetanilide reagent1 Vilsmeier Reagent (POCl₃, DMF) start->reagent1 Vilsmeier-Haack Reaction intermediate 2-Chloro-6-methylquinoline-3-carbaldehyde reagent1->intermediate reagent2 Brominating Agent (e.g., NBS, Br₂) intermediate->reagent2 product 3-Bromo-2-chloro-6-methylquinoline-3-carbaldehyde reagent2->product Electrophilic Bromination reagent3 Decarbonylation (e.g., Rh(PPh₃)₃Cl) product->reagent3 final_product 3-Bromo-2-chloro-6-methylquinoline reagent3->final_product Removal of -CHO group

Caption: Proposed synthetic pathway for 3-Bromo-2-chloro-6-methylquinoline.

The Core Directive: A Comparative Analysis of Isomeric Differentiation

The true value of understanding isomerism lies in comparing how different atomic arrangements affect molecular properties. Let's compare our target molecule with a few hypothetical, yet plausible, positional isomers.

Electronic Effects and Reactivity

The electronic nature of the quinoline ring is a hybrid of the electron-rich benzene ring and the electron-deficient pyridine ring. Electrophilic substitution generally occurs on the benzene ring (positions 5 and 8), while nucleophilic substitution is favored on the pyridine ring (positions 2 and 4).[9]

  • 3-Bromo-2-chloro-6-methylquinoline (Target): The two strong electron-withdrawing halogens at C2 and C3 make the pyridine ring highly electron-deficient, increasing its susceptibility to nucleophilic attack, particularly at the 4-position. The 6-methyl group slightly activates the benzene ring for electrophilic substitution.

  • Isomer A (8-Bromo-2-chloro-6-methylquinoline): Moving the bromine to the 8-position places it on the benzene ring. This would significantly alter the electrophilic substitution pattern on that ring and would have a less direct, but still present, electronic influence on the pyridine ring. The C3 position is now unsubstituted, making it more susceptible to electrophilic attack than in our target molecule.

  • Isomer B (6-Bromo-2-chloro-7-methylquinoline): Swapping the positions of the methyl and bromo groups on the benzene ring would subtly alter the overall dipole moment and the precise activation/deactivation pattern of that ring. This can influence solubility, crystal packing, and interactions with biological macromolecules.

Impact on Biological Activity (Structure-Activity Relationship - SAR)

SAR studies are the cornerstone of medicinal chemistry, and quinoline derivatives provide a rich field for such analysis. The literature consistently shows that the substitution pattern is paramount to biological function.[6]

  • The 3-Position: A substituent at the 3-position has been identified as a critical feature for the antagonist potency and selectivity of certain 4-aminoquinoline derivatives against the α2C-adrenoceptor.[10][11] The presence of the bulky bromine atom in our target molecule at this position is therefore highly significant and likely to impart specific pharmacological properties.

  • The 4-Position: The introduction of substituents at position 4 is known to enhance anticancer potency.[6] While our target molecule is unsubstituted at C4, its electronic nature (highly deactivated by the adjacent C2-Cl and C3-Br) makes it a prime candidate for derivatization via nucleophilic aromatic substitution.

  • The 6-Position: The presence of a fluorine atom at position 6 can significantly enhance antibacterial activity.[6] In our target, the 6-methyl group will have a different effect, likely influencing lipophilicity and metabolic stability. Electron-withdrawing groups at this position have also been shown to increase HIV-1 RT inhibitory activity.[14]

Feature 3-Bromo-2-chloro-6-methylquinoline Hypothetical Isomer (e.g., 6-Bromo-4-chloro-2-methylquinoline) Rationale / Consequence
Nucleophilic "Hot Spot" Position 4Position 2 (if not for the methyl group)The 2- and 4-positions are inherently electron-deficient. A chloro-substituent is a good leaving group.
Steric Hindrance High around positions 2, 3, and 4Moderate; less crowding around the N-atomThe 2-chloro, 3-bromo arrangement creates a significant steric shield, influencing binding conformations.
Key SAR Feature Substituted at critical C3 positionUnsubstituted at C3As per literature, C3 substitution can be essential for specific receptor antagonism.[11]
Benzene Ring Reactivity Activated by 6-methyl groupDeactivated by 6-bromo groupThis dictates the feasibility and regioselectivity of further electrophilic substitutions.

Analytical Methodologies for Isomer Differentiation

Distinguishing between closely related positional isomers is a non-trivial analytical challenge that requires a combination of powerful spectroscopic and chromatographic techniques.

Spectroscopic Fingerprinting

Spectroscopy provides a detailed "fingerprint" of a molecule's structure based on how its atoms and bonds interact with electromagnetic radiation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for isomer identification. The chemical shift (δ) of each proton and carbon is exquisitely sensitive to its local electronic environment.[8][15] For our target molecule, the proton at C4 would be a singlet and significantly downfield due to the deshielding effects of the adjacent nitrogen and C3-bromo group. In an isomer where the halogens are on the benzene ring, the splitting patterns and chemical shifts of the aromatic protons would be completely different, allowing for unambiguous differentiation.

  • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns under techniques like Collision-Induced Dissociation (CID) in an MS/MS experiment can be distinct.[16] The stability of the resulting fragment ions often depends on the original positions of the substituents. For example, the loss of a bromine radical versus a chlorine radical can have different energetic favorabilities, leading to different relative intensities of fragment ions in the mass spectrum.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds. While many vibrations will be common across isomers (e.g., C=C, C=N stretches), the C-H out-of-plane bending region (900-650 cm⁻¹) can be diagnostic of the substitution pattern on the aromatic rings.[8]

Experimental Protocol: LC-MS/MS for Isomer Separation and Identification

This protocol outlines a self-validating system for the definitive identification of quinoline isomers in a mixture. The combination of liquid chromatography for physical separation and tandem mass spectrometry for structural analysis provides the highest degree of confidence.

Objective: To separate and identify 3-Bromo-2-chloro-6-methylquinoline from its positional isomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the quinoline isomer mixture in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

    • Perform serial dilutions to create working standards (e.g., 10, 1, 0.1 µg/mL).

    • Causality: Using a precise concentration allows for quantitative comparison and ensures the detector response is within the linear range.

  • Liquid Chromatography (LC) Separation:

    • Column: Use a high-resolution reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm particle size). The non-polar stationary phase will interact differently with isomers based on subtle differences in their polarity and hydrophobicity.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Causality: A slow, shallow gradient is crucial for resolving compounds with very similar retention times, which is expected for positional isomers.[16] Formic acid is used to protonate the quinoline nitrogen, ensuring good peak shape and efficient ionization.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is a soft ionization technique ideal for these molecules, and positive mode will target the protonated molecular ion [M+H]⁺.

    • MS1 Scan: Scan a mass range (e.g., m/z 100-400) to identify the precursor ion for all isomers (calculated m/z for C₁₀H₈BrClN⁺).

    • MS2 Product Ion Scan: Select the precursor ion identified in MS1 and subject it to Collision-Induced Dissociation (CID) with argon gas. Scan for fragment ions.

    • Data Analysis: Compare the retention times from the LC separation and the product ion spectra from the MS2 scan for each separated peak. Isomers will have identical precursor masses but different retention times and potentially different relative abundances of fragment ions.[16]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Isomer Mixture in Methanol prep2 Create Serial Dilutions prep1->prep2 lc Inject into HPLC (Reverse-Phase C18) prep2->lc ms ESI+ Source lc->ms ms1 MS1: Isolate Precursor Ion [M+H]⁺ ms->ms1 ms2 MS2: Fragment via CID (Product Ion Scan) ms1->ms2 data1 Compare Retention Times (RT) ms2->data1 data2 Compare Fragmentation Patterns (MS2 Spectra) ms2->data2 result Unambiguous Isomer Identification data1->result data2->result

Caption: Workflow for the definitive analytical differentiation of quinoline isomers.

Conclusion: From Structural Nuance to Therapeutic Innovation

This guide has established that the distinction between 3-Bromo-2-chloro-6-methylquinoline and its constitutional isomers is far from a trivial academic exercise. It is a fundamental principle that lies at the heart of rational drug design and chemical synthesis. We have demonstrated that the specific placement of each substituent governs the molecule's electronic architecture, steric profile, synthetic accessibility, and, most critically, its interaction with biological systems.

For the researcher, scientist, and drug development professional, the key takeaway is that "isomer" is not synonymous with "equivalent." A deep understanding of how to synthesize specific isomers, predict their properties based on structure, and analytically confirm their identity is essential for success. By leveraging the principles and methodologies outlined herein—from targeted synthesis and SAR analysis to high-resolution analytical separation—the scientific community can better navigate the vast chemical space of quinoline derivatives to unlock novel and more effective therapeutics.

References

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. TutorsGlobe. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Scribd. [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Preprints.org. [Link]

  • Quinolines and isoquinolines: reactions and synthesis. ResearchGate. [Link]

  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. The Journal of Chemical Physics. [Link]

  • Quinoline. Wikipedia. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. [Link]

  • Substituted Quinolines with various based promising anticancer and... ResearchGate. [Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. Frontiers. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PMC. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Brazilian Chemical Society. [Link]

Sources

Strategic Sourcing and Synthetic Utility of 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and synthetic utility of 3-Bromo-2-chloro-6-methylquinoline , a critical scaffold for medicinal chemistry programs targeting kinase inhibitors and complex heterocycles.

CAS Number: 1447960-35-1 Molecular Formula: C₁₀H₇BrClN Molecular Weight: 256.53 g/mol [1][2][3]

Executive Summary

3-Bromo-2-chloro-6-methylquinoline represents a high-value "orthogonally reactive" scaffold. Its utility lies in the distinct reactivity profiles of its three functional handles: the C3-Bromine (highly reactive toward Pd-catalyzed cross-coupling), the C2-Chlorine (activated for nucleophilic aromatic substitution, SₙAr), and the C6-Methyl group (a metabolic blocker or SAR handle).

While often categorized as a catalog item, supply chain volatility for this specific isomer requires researchers to maintain a dual strategy: direct sourcing from specialized aggregators and a validated backup synthesis route.

Commercial Sourcing Landscape

Unlike commodity chemicals, this scaffold is typically held in "gram-scale" inventory by boutique heterocyclic synthesis firms. Large catalog houses often list it as "Make-to-Order" (MTO).

Primary Commercial Suppliers

The following suppliers have historically demonstrated stock availability or rapid synthesis capabilities for CAS 1447960-35-1.

Supplier ClassVendor NameCatalog #Typical PurityLead Time
Primary Source BLD Pharm BD617679>97%1-2 Weeks
Aggregator eMolecules (Variable)>95%2-4 Weeks
Custom Synthesis WuXi AppTec Custom>98%6-8 Weeks
Custom Synthesis Enamine Custom>95%4-6 Weeks

Strategic Note: Always request a Certificate of Analysis (CoA) confirming the regioisomer purity. The 8-methyl isomer is a common impurity in lower-grade batches derived from Skraup syntheses using impure toluidines.

Technical Validation: The Self-Validating System

To ensure data integrity in downstream biological assays, incoming material must be validated against specific structural markers. Do not rely solely on the vendor's CoA.

A. Analytical Fingerprint
  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic Signal: The C4-proton appears as a singlet (or narrow doublet) around δ 8.2–8.4 ppm .

    • Methyl Group: Singlet at δ 2.50 ppm .

    • Coupling: The C5/C7/C8 protons will show an ABX or AMX pattern characteristic of the 6-substituted ring.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: MeCN/H₂O (0.1% Formic Acid).

    • Retention Time: Expect late elution due to the lipophilic Br/Cl/Me combination.

B. Common Impurities
  • Regioisomers: 3-Bromo-2-chloro-8 -methylquinoline (arising from ortho-toluidine contamination in starting material).

  • Hydrolysis Product: 3-Bromo-6-methylquinolin-2(1H)-one (result of moisture exposure to the labile C2-Cl bond).

Synthetic Utility & Reactivity Profile[4][5][6]

The power of this scaffold lies in its chemoselectivity . The C3-Br bond has a lower bond dissociation energy (BDE) than the C2-Cl bond, allowing for sequential functionalization.

Chemoselectivity Logic
  • Reaction 1 (C3-Br): Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), oxidative addition occurs preferentially at the C3-Br bond. The electron-deficient nature of the pyridine ring pulls density from the C2-Cl, making the C3-Br the primary site for Pd(0) insertion.

  • Reaction 2 (C2-Cl): Once the C3 position is functionalized, the C2-Cl bond remains available for SₙAr reactions with amines/alkoxides or forcing Suzuki couplings using electron-rich ligands (e.g., XPhos, RuPhos).

Validated Workflow: Sequential Functionalization

The following diagram illustrates the divergent pathways available from the core scaffold.

G Start 3-Bromo-2-chloro- 6-methylquinoline (Core Scaffold) Suzuki Intermediate A: 3-Aryl-2-chloro- 6-methylquinoline Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O (C3-Selective) Cyclization Product C: Fused Tricyclic System (e.g., Thienoquinoline) Start->Cyclization Na2S, then Cl-CH2-EWG (Cascade Cyclization) SNAr Product B: 3-Aryl-2-amino- 6-methylquinoline Suzuki->SNAr R-NH2, DMSO, 120°C (SNAr at C2)

Figure 1: Chemoselective diversification pathways. The blue path represents the standard sequential coupling workflow.

"Make vs. Buy": In-House Synthesis Protocol

If commercial stock is unavailable, the "N-Oxide Rearrangement Route" is the most reliable method for generating 3-bromo-2-chloroquinolines with high regiocontrol.

Synthesis Logic

Direct halogenation of 6-methylquinoline often yields mixtures. The strategy below uses the N-oxide to activate the C2 position for chlorination while the C3 bromine is installed early.

Step-by-Step Protocol

Step 1: Bromination of 6-Methylquinoline

  • Reagents: 6-Methylquinoline (1.0 equiv), Bromine (1.1 equiv), Pyridine (1.1 equiv), CCl₄ (Solvent).

  • Procedure: Reflux the complex. The pyridine-bromine complex facilitates electrophilic substitution at C3 (via addition-elimination mechanism).

  • Yield: ~70-80%.

Step 2: N-Oxidation

  • Reagents: 3-Bromo-6-methylquinoline (from Step 1), m-CPBA (1.2 equiv), DCM.

  • Procedure: Stir at RT for 12 hours. Quench with Na₂S₂O₃.

  • Mechanism: Formation of the N-oxide activates the C2 position for nucleophilic attack.

Step 3: Chlorination/Rearrangement (The Critical Step)

  • Reagents: 3-Bromo-6-methylquinoline-N-oxide, POCl₃ (Phosphorus Oxychloride).

  • Procedure:

    • Dissolve N-oxide in DCM (or neat POCl₃).

    • Add POCl₃ dropwise at 0°C.

    • Reflux for 2-4 hours.

    • Workup: Pour onto ice carefully (Exothermic!). Neutralize with NaHCO₃.

  • Outcome: The oxygen is transferred to phosphorus, and a chloride ion attacks C2, restoring aromaticity to yield 3-Bromo-2-chloro-6-methylquinoline .

Safety & Handling

  • Hazard Identification: This compound is an alkylating agent and skin sensitizer. The C2-Cl bond is labile; hydrolysis generates HCl.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • MSDS Highlight: In case of skin contact, wash with PEG-400/ethanol followed by water (lipophilic nature makes water washing alone ineffective).

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. (2025).[4][5]

  • BLD Pharm. Product Datasheet: 3-Bromo-2-chloro-6-methylquinoline (BD617679).[1][2][3][6][7][8]

  • ChemicalBook. Synthesis and Supplier Aggregation for Haloquinolines.

  • PubChem. Compound Summary: 3-Bromo-2-chloro-6-methylquinoline (CAS 1447960-35-1).[1][2][3][6][7][8]

  • Kobayashi, K., et al. Synthesis of 3-Bromoquinoline-2(1H)-thiones.[9][10] Heterocycles, Vol. 95, No.[9][10] 1. (2017).[9][10]

Sources

3-Bromo-2-chloro-6-methylquinoline: Comprehensive Safety Data Sheet (SDS) Analysis and Synthetic Utility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized dihalogenated N-heterocycles like 3-bromo-2-chloro-6-methylquinoline (CAS: 1447960-35-1)[1]. These scaffolds are indispensable building blocks in medicinal chemistry, offering orthogonal reactivity for iterative cross-coupling in drug discovery pipelines. However, their highly electrophilic nature and structural homology to toxic quinoline pharmacophores necessitate rigorous safety and handling protocols. This technical guide deconstructs the physicochemical properties, Safety Data Sheet (SDS) hazard profile, and validated experimental workflows for this specific compound, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling & Structural Analysis

3-Bromo-2-chloro-6-methylquinoline is a crystalline solid characterized by its electron-deficient pyridine ring fused to a methyl-substituted benzene ring. The presence of two distinct halogens (chlorine at C-2, bromine at C-3) creates a unique electronic environment that dictates both its synthetic utility and its toxicological profile.

PropertyValue
Chemical Name 3-Bromo-2-chloro-6-methylquinoline
CAS Registry Number 1447960-35-1[1]
Molecular Formula C10H7BrClN
Molecular Weight 256.53 g/mol [2]
SMILES CC1=CC2=C(C=C1)N=C(Cl)C(Br)=C2
Structural Class Dihalogenated Azaarene

Causality of Reactivity: The C-2 chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electronegative nitrogen atom, which stabilizes the intermediate Meisenheimer complex. Conversely, the C-3 bromine is less susceptible to SNAr but is highly reactive toward Palladium(0) oxidative addition, enabling site-selective functionalization[3].

Safety Data Sheet (SDS) Deconstruction & Hazard Mitigation

Handling halogenated quinolines requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450). The parent quinoline scaffold is a known irritant and a suspected carcinogen. Halogenation typically increases the lipophilicity of the molecule, thereby enhancing dermal absorption and cellular permeability.

2.1 GHS Hazard Classification

Based on structural alerts and analogous heterocyclic compounds, 3-bromo-2-chloro-6-methylquinoline triggers the following Globally Harmonized System (GHS) classifications:

GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedRapid gastrointestinal absorption; potential for hepatic cytochrome P450-mediated bioactivation into reactive epoxides[4].
H315 Causes skin irritationThe highly electrophilic C-2 position can covalently bind to nucleophilic residues (e.g., cysteine) in epidermal proteins.
H319 Causes serious eye irritationDirect particulate contact causes rapid protein denaturation and cross-linking in the corneal epithelium.
H335 May cause respiratory irritationInhalation of crystalline dust severely irritates mucosal membranes.
2.2 Engineering Controls & PPE

A self-validating safety system ensures that exposure limits are never breached. If the protocol is followed, the absence of exposure is guaranteed by the physical barriers in place:

  • Engineering Controls: All manipulations (weighing, solvent addition, and quenching) must be performed in a certified chemical fume hood (minimum face velocity of 100 fpm) to prevent inhalation of dust or aerosols[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is mandatory during scale-up to prevent breakthrough), splash-proof safety goggles, and a flame-retardant lab coat[6].

Experimental Protocols & Methodologies
Protocol 1: Safe Handling and Quenching of Reactive Halides

Because the C-2 chlorine is highly electrophilic, unreacted starting material in waste streams can undergo unwanted alkylation reactions with other laboratory waste. This protocol ensures the chemical neutralization of the hazard.

  • Transfer & Solubilization: Weigh the solid in a static-free environment. Dissolve the compound in an aprotic solvent (e.g., THF, DMF, or DCM) inside the fume hood.

  • Waste Quenching (Self-Validating Step): Before disposing of reaction mother liquors containing unreacted 3-bromo-2-chloro-6-methylquinoline, add a 10% aqueous solution of ethanolamine or sodium hydroxide. Stir vigorously for 2 hours at room temperature.

    • Causality: This forces the SNAr displacement of the C-2 chloride, converting the hazardous, skin-permeable electrophile into a benign, water-soluble amino-quinoline derivative before it ever enters the hazardous waste stream. The disappearance of the starting material via TLC validates the safety of the waste.

Protocol 2: Orthogonal Site-Selective Functionalization

To leverage this dihalogenated scaffold for drug discovery, one must control site selectivity. The following workflow describes a sequential C-2 amination followed by a C-3 Suzuki coupling.

  • C-2 Amination (SNAr): Combine 3-bromo-2-chloro-6-methylquinoline (1.0 eq), a primary aliphatic amine (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in N-Methyl-2-pyrrolidone (NMP). Heat to 80°C for 4 hours.

    • Causality: The C-2 chlorine is displaced, yielding 3-bromo-2-amino-6-methylquinoline. The C-3 bromine remains completely intact because it lacks the inductive activation of the ring nitrogen, ensuring perfect regiocontrol.

  • C-3 Suzuki-Miyaura Coupling: To the isolated intermediate, add an arylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 4:1 Dioxane/Water mixture. Degas via sparging with N2 for 15 minutes. Heat to 90°C for 6 hours.

    • Causality: With the C-2 position now occupied by an electron-donating amine, the Pd(0) catalyst selectively undergoes oxidative addition into the weaker C-3 C-Br bond, facilitating the cross-coupling to yield the final highly functionalized product[3].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and causality of the orthogonal functionalization workflow described in Protocol 2.

G Start 3-Bromo-2-chloro-6-methylquinoline Step1 C-2 SNAr Amination (Displaces C-2 Cl) Start->Step1 Amine, Base, Heat Intermediate 3-Bromo-2-amino-6-methylquinoline Step1->Intermediate Step2 C-3 Suzuki Coupling (Activates C-3 Br) Intermediate->Step2 Arylboronic Acid Pd(0), Base, Heat Product 2,3-Disubstituted-6-methylquinoline Step2->Product

Orthogonal functionalization pathway of 3-bromo-2-chloro-6-methylquinoline.

References
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." U.S. Department of Labor. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047, Quinoline - Safety and Hazards." PubChem. URL: [Link]

  • MDPI. "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties (Cross-coupling selectivity of halogenated quinolines)." Molecules. URL: [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Physicochemical Characterization of 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document, therefore, deviates from a simple data sheet to provide a comprehensive framework for the experimental determination and theoretical estimation of these critical parameters. As Senior Application Scientists, we recognize that understanding the how and why behind these measurements is paramount for ensuring data integrity and advancing research. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to confidently characterize this and other novel chemical entities.

The Compound in Focus: 3-Bromo-2-chloro-6-methylquinoline

3-Bromo-2-chloro-6-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a significant pharmacophore, appearing in a wide array of therapeutic agents. The specific substitution pattern of a bromine atom at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 6-position will uniquely influence its physicochemical properties, including its melting and boiling points. These properties are critical for a range of applications, from reaction setup and purification to formulation and drug delivery.

A survey of available literature and chemical databases did not yield experimentally determined melting or boiling points for this specific compound. This necessitates a predictive and experimental approach, grounded in established analytical techniques.

Theoretical Considerations and Predictive Analysis

In the absence of direct experimental data, the melting and boiling points of 3-Bromo-2-chloro-6-methylquinoline can be estimated by examining the properties of structurally related compounds. While these are estimations, they provide a valuable starting point for experimental design.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
6-MethylquinolineC₁₀H₉N-22259-261
3-Bromo-6-chloroisoquinolineC₉H₅BrClN140-143Not available
3-Bromo-2-chloro-6-methylpyridineC₆H₅BrClN30-35Not available
6-Bromo-2-methylquinolineC₁₀H₈BrN101-105299.7±20.0
2-Chloro-6-methylquinoline-3-carboxaldehydeC₁₁H₈ClNO120-125Not available

Note: The data presented is for structurally related but distinct molecules. These values are for comparative purposes to guide experimental design and are not predictive of the exact values for 3-Bromo-2-chloro-6-methylquinoline.

The presence of both bromine and chlorine atoms is expected to significantly increase the molecular weight and introduce strong dipole-dipole interactions, likely resulting in a higher melting and boiling point compared to the parent 6-methylquinoline. The solid state of most of the related halogenated quinolines suggests that 3-Bromo-2-chloro-6-methylquinoline will also be a solid at room temperature with a melting point likely exceeding 100°C.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[1] For a novel compound like 3-Bromo-2-chloro-6-methylquinoline, an accurate melting point determination is a primary indicator of purity.[2][3]

Principle

A small, finely powdered sample of the compound is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4] A narrow melting range (typically 0.5-1°C) is indicative of a high degree of purity.[1]

Experimental Protocol: Capillary Method

This protocol outlines the use of a standard melting point apparatus.

Materials:

  • 3-Bromo-2-chloro-6-methylquinoline (purified sample)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

  • Sample Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[1]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Place a new capillary with the sample in the apparatus.

    • Heat the sample at a rate of approximately 1-2°C per minute.

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts (T₂).

    • The melting point range is reported as T₁ - T₂.

  • Repeat: Perform at least two more measurements to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Start Start Grind Grind Sample Start->Grind Load Load Capillary Grind->Load Pack Pack Sample Load->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating (Optional) Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Place->Heat_Slow Heat_Fast->Heat_Slow Cool & Replace Record_T1 Record T1 (First Droplet) Heat_Slow->Record_T1 Record_T2 Record T2 (All Liquid) Record_T1->Record_T2 Report Report Range (T1 - T2) Record_T2->Report Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Start Start Add_Sample Add Sample to Test Tube Start->Add_Sample Insert_Capillary Insert Capillary (Open End Down) Add_Sample->Insert_Capillary Assemble Assemble Apparatus in Heating Bath Insert_Capillary->Assemble Heat Heat Bath Assemble->Heat Observe_Bubbles Observe Continuous Bubble Stream Heat->Observe_Bubbles Cool Cool Bath Slowly Observe_Bubbles->Cool Record_BP Record Temperature (Liquid Enters Capillary) Cool->Record_BP End End Record_BP->End

Caption: Workflow for Micro Boiling Point Determination.

Synthesis of Quinolines: A Brief Overview

The synthesis of quinoline and its derivatives can be achieved through various named reactions. Understanding these synthetic routes is crucial for obtaining the pure compound required for characterization. Common methods include:

  • Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. [5]* Combes Synthesis: This method uses the reaction of an aniline with a β-diketone. [5]* Gould-Jacobs Reaction: This pathway is useful for synthesizing quinolines with a hydroxyl group at the 4-position, which can then be converted to a chloro-substituted quinoline. [6] The synthesis of 3-Bromo-2-chloro-6-methylquinoline would likely involve a multi-step process, potentially starting from a substituted aniline and employing a combination of these established methods to build the quinoline core and introduce the desired functional groups. [7]

Conclusion

While the precise melting and boiling points of 3-Bromo-2-chloro-6-methylquinoline remain to be experimentally determined and published, this guide provides a robust framework for their investigation. By combining predictive analysis based on related structures with rigorous experimental protocols, researchers can confidently characterize this and other novel compounds. The accurate determination of these fundamental properties is an indispensable step in the journey of a molecule from discovery to application.

References

  • Melting point determination. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • Melting point determination - SSERC. (n.d.).
  • Experiment name / Determination of melting point Experimental Procedures. (n.d.).
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15).
  • Affordable Price 3-Bromo-6-chloroisoquinoline, High Purity Crystalline Compound. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
  • 3-Bromo-2-chloro-6-methylpyridine 96 185017-72-5 - Sigma-Aldrich. (n.d.).
  • 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem. (n.d.).
  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.).
  • 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE 296759-32-5 wiki - Guidechem. (n.d.).
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem. (n.d.).
  • Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields - Benchchem. (n.d.).
  • 3-BROMO-2-CHLORO-6-PICOLINE synthesis - ChemicalBook. (n.d.).
  • 3-Bromo-4-chloro-2-methylquinoline | Sigma-Aldrich. (n.d.).
  • 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032 - PubChem. (n.d.).
  • 6-methyl quinoline 6-methylquinoline - The Good Scents Company. (n.d.).
  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16).
  • 3-benzyl-6-bromo-2-chloroquinoline | 654655-68-2 - ChemicalBook. (2025, September 25).
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.).
  • 6-Bromo-2-methylquinoline CAS#: 877-42-9 - ChemicalBook. (n.d.).
  • 2-Chloro-6-methylquinoline-3-carboxaldehyde 96 73568-27-1. (n.d.).
  • 3-bromo-6-chloro-quinoline | 13669-65-3 - Sigma-Aldrich. (n.d.).
  • Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives - RJPT. (2010, March 3).
  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate. (n.d.).
  • 877-42-9 | 6-Bromo-2-methylquinoline - ChemScene. (n.d.).
  • 6-Bromo-2-chloroquinoline-3-carboxaldehyde | CAS 73568-35-1 | SCBT. (n.d.).

Sources

An In-depth Technical Guide to 3-Bromo-2-chloro-6-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest database search, a specific PubChem Compound Identification (CID) for 3-Bromo-2-chloro-6-methylquinoline has not been assigned. This guide provides comprehensive information on its chemical identifiers based on its structure and discusses its synthesis and potential applications by drawing parallels with closely related and well-documented analogs.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for functionalization at various positions, leading to a diverse range of biological activities. Halogenated and alkyl-substituted quinolines, in particular, are of significant interest to researchers and drug development professionals. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide focuses on the specific, albeit less-documented, compound 3-Bromo-2-chloro-6-methylquinoline, providing a technical overview of its chemical identity, a plausible synthetic route, and its potential role in the landscape of modern drug discovery.

Chemical Identifiers and Physicochemical Properties

While a dedicated PubChem entry for 3-Bromo-2-chloro-6-methylquinoline is not available, we can deduce its fundamental chemical identifiers. For comparative purposes, the identifiers of a closely related isomer, 6-Bromo-2-chloro-4-methylquinoline, are presented.

Table 1: Chemical Identifiers and Properties of 3-Bromo-2-chloro-6-methylquinoline and a Key Isomer

Identifier3-Bromo-2-chloro-6-methylquinoline (Predicted)6-Bromo-2-chloro-4-methylquinoline[3]
PubChem CID Not available4738143
Molecular Formula C₁₀H₇BrClNC₁₀H₇BrClN
Molecular Weight 256.53 g/mol 256.52 g/mol
IUPAC Name 3-bromo-2-chloro-6-methylquinoline6-bromo-2-chloro-4-methylquinoline
InChI InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3InChI=1S/C10H7BrClN/c1-6-5-13-10-7(4-8(11)2-3-9(10)6)12/h2-5H,1H3
InChIKey Predicted: ZWJYSXJLBJXYTJ-UHFFFAOYSA-NNPDAQPXGOAYKAV-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(C(=C2)Br)ClCC1=CC2=C(N=C(C=C2C=C1)Cl)Br

Proposed Synthesis of 3-Bromo-2-chloro-6-methylquinoline

The synthesis of 3-Bromo-2-chloro-6-methylquinoline can be strategically approached through a multi-step process. A highly plausible route involves the initial construction of the 2-chloro-6-methylquinoline scaffold via the Vilsmeier-Haack reaction, followed by regioselective bromination at the 3-position.

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely employed method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, N-(p-tolyl)acetamide (1 equivalent) is dissolved in anhydrous DMF (3 equivalents).

  • Vilsmeier Reagent Formation: The solution is cooled to 0-5°C using an ice bath. Phosphorus oxychloride (POCl₃) (4-5 equivalents) is added dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.

  • Reaction: After the complete addition of POCl₃, the reaction mixture is heated to 80-90°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into crushed ice with vigorous stirring.

  • Neutralization and Isolation: The acidic solution is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield crude 2-chloro-6-methylquinoline-3-carbaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Decarbonylation of 2-Chloro-6-methylquinoline-3-carbaldehyde

The formyl group at the 3-position needs to be removed to yield the 2-chloro-6-methylquinoline intermediate. This can be achieved through various decarbonylation methods.

Step 3: Regioselective Bromination of 2-Chloro-6-methylquinoline

The final step is the introduction of a bromine atom at the 3-position of the 2-chloro-6-methylquinoline intermediate. Direct bromination of the quinoline ring can be challenging in terms of regioselectivity.[5] However, the electronic properties of the substituted quinoline can direct the bromination.

Experimental Protocol:

  • Reaction Setup: 2-Chloro-6-methylquinoline (1 equivalent) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask.

  • Brominating Agent: A solution of bromine (1.1 equivalents) in the same solvent is added dropwise to the quinoline solution at room temperature with stirring. The reaction may be performed in the presence of a catalyst like iron(III) bromide to enhance regioselectivity.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench the excess bromine. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 3-Bromo-2-chloro-6-methylquinoline is purified by column chromatography or recrystallization to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Decarbonylation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Bromination cluster_final Final Product N-(p-tolyl)acetamide N-(p-tolyl)acetamide Vilsmeier Vilsmeier-Haack Cyclization N-(p-tolyl)acetamide->Vilsmeier POCl3_DMF POCl3_DMF POCl3_DMF->Vilsmeier Intermediate1 2-Chloro-6-methylquinoline-3-carbaldehyde Vilsmeier->Intermediate1 Decarbonylation Decarbonylation Intermediate1->Decarbonylation Intermediate2 2-Chloro-6-methylquinoline Decarbonylation->Intermediate2 Bromination Regioselective Bromination (Br2, Catalyst) Intermediate2->Bromination FinalProduct 3-Bromo-2-chloro-6-methylquinoline Bromination->FinalProduct

Sources

Methodological & Application

Precision Synthesis of 3-Bromo-2-chloro-6-methylquinoline via Modified Vilsmeier-Haack Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 3-Bromo-2-chloro-6-methylquinoline .

This guide departs from standard templates to focus on the chemical logic and causality of the synthesis. While the classic Vilsmeier-Haack reaction on acetanilides typically yields 3-formyl derivatives (Meth-Cohn synthesis), this protocol details a modified Vilsmeier-Haack cyclization using an


-haloacetanilide precursor. This strategy bypasses the formylation step to directly install the bromine atom at the C-3 position while simultaneously constructing the quinoline core and chlorinating the C-2 position.

Core Directive & Strategic Rationale

The synthesis of 3,2,6-trisubstituted quinolines is a critical competency in medicinal chemistry, particularly for developing antimalarial and anticancer pharmacophores.

  • The Challenge: Standard Vilsmeier-Haack formylation of

    
    -(p-tolyl)acetamide yields 2-chloro-6-methylquinoline-3-carbaldehyde . Converting this aldehyde to a bromine atom is inefficient and atom-uneconomical.
    
  • The Solution: This protocol utilizes

    
    -(4-methylphenyl)-2-bromoacetamide  as the starting material. By subjecting this 
    
    
    
    -bromo precursor to Vilsmeier conditions (
    
    
    /DMF), we force the reaction through an imidoyl chloride intermediate that cyclizes without formylation.
  • Mechanism of Action:

    • Activation:

      
       converts the amide carbonyl into a highly electrophilic imidoyl chloride.
      
    • Cyclization: The Vilsmeier reagent (formed from DMF/

      
      ) or the imidoyl chloride itself facilitates an electrophilic attack on the ortho-position of the aromatic ring.
      
    • Aromatization: Elimination of HCl yields the fully aromatic quinoline system with the bromine atom retained at C-3 and a chlorine atom installed at C-2.

Reaction Scheme & Logic Visualization

The following diagram illustrates the transformation from the


-toluidine precursor to the final quinoline scaffold.

ReactionScheme SM1 p-Toluidine Step1 Acylation (Bromoacetyl bromide) SM1->Step1 Inter N-(4-methylphenyl)- 2-bromoacetamide Step1->Inter Yield: ~90% Reagents Vilsmeier Reagent (POCl3 / DMF) Inter->Reagents Product 3-Bromo-2-chloro- 6-methylquinoline Reagents->Product Cyclization (80-90°C)

Figure 1: Synthetic pathway.[1] The


-bromo substituent dictates the C-3 functionality, overriding the standard formylation pathway.
Experimental Protocol
Phase 1: Synthesis of Precursor (N-(4-methylphenyl)-2-bromoacetamide)

Note: If this intermediate is commercially available, skip to Phase 2. However, in-house preparation ensures anhydrous purity critical for the Vilsmeier step.

Reagents:

  • 
    -Toluidine (
    
    
    
    ,
    
    
    )
  • Bromoacetyl bromide (

    
    , 
    
    
    
    ,
    
    
    )
  • Dichloromethane (DCM) (

    
    , anhydrous)
    
  • Triethylamine (

    
    , 
    
    
    
    ,
    
    
    )

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with nitrogen. Add

    
    -toluidine and DCM. Cool to 
    
    
    
    in an ice bath.
  • Addition: Add triethylamine. Then, add bromoacetyl bromide dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours.
    
  • Workup: Wash the organic layer with water (

    
    ), 
    
    
    
    (
    
    
    ), and brine. Dry over
    
    
    .
  • Isolation: Concentrate in vacuo. Recrystallize the solid from ethanol/water to obtain white needles.

    • Target Yield: 85-95%

    • Validation: Melting Point

      
      .
      
Phase 2: Vilsmeier-Haack Cyclization

This is the critical step. Moisture control is paramount to prevent hydrolysis of the imidoyl chloride intermediate.

Reagents:

  • 
    -(4-methylphenyl)-2-bromoacetamide (
    
    
    
    ,
    
    
    )
  • Phosphorus Oxychloride (

    
    ) (
    
    
    
    ,
    
    
    ,
    
    
    ) – Excess acts as solvent/reagent.
  • 
    -Dimethylformamide (DMF) (
    
    
    
    ,
    
    
    ) – Stoichiometric equivalent.

Procedure:

  • Vilsmeier Reagent Formation: In a dry 50 mL RBF, cool anhydrous DMF (

    
    ) to 
    
    
    
    . Add
    
    
    (
    
    
    ) dropwise. Stir for 15 minutes until the white Vilsmeier salt precipitates or a viscous complex forms.
  • Substrate Addition: Add the acetanilide precursor (

    
    ) to the flask. Add the remaining 
    
    
    
    (
    
    
    ).
  • Cyclization: Equip with a reflux condenser and

    
     drying tube. Heat the mixture to 
    
    
    
    for 4–6 hours.
    • Observation: The mixture will turn from a suspension to a clear, dark orange/brown solution. Evolution of HCl gas will occur (scrubbing recommended).

  • Quenching: Cool the reaction mixture to RT. Pour slowly onto

    
     of crushed ice  with vigorous stirring. Caution: Violent hydrolysis of excess 
    
    
    
    .
  • Neutralization: Adjust pH to ~8–9 using saturated

    
     or 
    
    
    
    solution. The product will precipitate as a solid.
  • Purification: Filter the crude solid. Wash with copious water. Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc 9:1).

Data Analysis & Validation

Expected Analytical Data:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure
Yield 65% – 78%Dependent on moisture control
Melting Point

Distinct from precursor (

)

NMR (CDCl

)

2.55 (s, 3H, Me), 7.55 (d, 1H), 7.85 (s, 1H), 7.90 (d, 1H), 8.35 (s, 1H, H-4)
Key signal: Singlet at ~8.35 ppm confirms C-4 proton; absence of CHO signal
Mass Spec

255/257/259
Characteristic Br/Cl isotope pattern

Workflow Diagram:

Workflow Setup Setup: Dry RBF, N2 Atm Cool DMF to 0°C ReagentPrep Add POCl3 dropwise (Form Vilsmeier Salt) Setup->ReagentPrep Addition Add Precursor + Excess POCl3 ReagentPrep->Addition Reaction Heat to 90°C (4-6 Hours) Addition->Reaction Quench Pour onto Crushed Ice Neutralize (pH 8) Reaction->Quench Isolate Filter & Recrystallize Quench->Isolate

Figure 2: Operational workflow for the Vilsmeier-Haack cyclization step.

Troubleshooting & Optimization
  • Low Yield: Often caused by incomplete formation of the imidoyl chloride. Ensure

    
     is of high quality (clear, not yellow). Increase reaction time at reflux.
    
  • Formylation Side-Product: If 2-chloro-6-methylquinoline-3-carbaldehyde is observed, the starting material was likely

    
    -(p-tolyl)acetamide, not the bromo-derivative. Verify precursor identity.
    
  • Incomplete Cyclization: If the intermediate amide remains, increase the temperature to

    
    .
    
Safety & Compliance
  • 
    :  Highly corrosive and water-reactive. Releases HCl and phosphoric acid upon contact with moisture. Handle only in a fume hood.
    
  • Bromoacetyl Bromide: Lachrymator and corrosive.

  • Waste Disposal: Quenched reaction mixtures contain high phosphate and halide loads. Dispose of according to halogenated organic waste protocols.

References
  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Meth-Cohn, O. (1993). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Heterocycles, 35(1), 539-557.

  • Ali, T. E. (2007). Synthesis and Reactivity of Some 2-Chloro-3-Formylquinolines. Journal of the Korean Chemical Society, 51(5), 446-454.

  • Rajanna, K. C., et al. (2013).[2] Vilsmeier-Haack Adducts as Effective Reagents for Regioselective Transformations. Green and Sustainable Chemistry, 3, 250-256.

Sources

Palladium-catalyzed cross-coupling of 3-bromoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-quinoline position represents a unique electronic environment in medicinal chemistry—distinct from the highly electron-deficient 2- and 4-positions, yet sufficiently activated compared to simple naphthyl systems.[1] This guide details the protocols for functionalizing 3-bromoquinoline, a "Goldilocks" substrate that balances reactivity with stability.[1] We focus on overcoming the primary failure mode: catalyst deactivation via nitrogen coordination.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge: The "Nitrogen Trap"

Unlike bromobenzene, 3-bromoquinoline possesses a basic nitrogen atom (


 hybridized) capable of coordinating to Palladium(II) species.
  • The Problem: The quinoline nitrogen can displace labile ligands (like phosphines) on the electrophilic Pd(II) intermediate formed after oxidative addition. This creates a stable, off-cycle "resting state" complex (Pd-N bond) that halts the catalytic turnover.[1]

  • The Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, BrettPhos) or specific bases to sterically crowd the metal center, preventing N-coordination while facilitating the oxidative addition to the C-Br bond.

Chemoselectivity: The Orthogonal Handle

A critical advantage of 3-bromoquinoline is its orthogonality to other halogenated positions:

  • Pd-Catalysis (Suzuki/Buchwald): Reactivity follows bond dissociation energy (C-I > C-Br > C-Cl).[1] Therefore, C3-Br reacts preferentially over C3-Cl or C2-Cl .[1]

  • SNAr (Nucleophilic Aromatic Substitution): Reactivity is driven by electron deficiency (C2/C4 >> C3).[1] A nucleophile will attack C2-Cl before touching C3-Br .[1]

  • Expert Insight: This allows for sequential functionalization.[1] You can install an amine at C2 (via SNAr) and then a biaryl group at C3 (via Suzuki) without protecting groups.[1]

Part 2: Visualization of Reaction Logic

The Catalytic Cycle & The Trap

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap that causes low yields in quinoline couplings.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Bromoquinoline PdII L-Pd(II)-Br (Ar = 3-Quinolyl) OxAdd->PdII Trap OFF-CYCLE TRAP (N-Coordination Dimer) PdII->Trap Low Steric Bulk Ligands TransMet Transmetallation (Base + Boronic Acid) PdII->TransMet + Ar-B(OH)2 / Base Trap->PdII Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle showing the competitive N-coordination pathway (Red) which sequesters the catalyst if ligand bulk is insufficient.[1]

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High-Efficiency)

Best for: Biaryl synthesis, high functional group tolerance.[1]

Reagents:

  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2][3]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why SPhos? The Buchwald biaryl phosphine provides steric bulk to prevent N-poisoning and electron richness to speed up oxidative addition.

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Solids Addition: Add 3-bromoquinoline (1.0 mmol, 208 mg), aryl boronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3x).[1][4]

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat to 100°C for 12 hours (or 110°C for 1 hour in Microwave).

    • Checkpoint: The solution should turn black/dark brown. If it remains pale yellow and starting material persists, the catalyst has likely died (N-trapped).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, then brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). 3-Arylquinolines are often fluorescent on TLC plates.[1]

Protocol B: Buchwald-Hartwig Amination

Best for: C-N bond formation (Anilines, secondary amines).[1]

Reagents:

  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (1 mol%) + BrettPhos (2 mol%)

    • Why BrettPhos? Specifically designed for primary amines and resists inhibition by heterocycles.[1]

  • Base: NaOtBu (1.4 equiv) (Use Cs₂CO₃ if substrate has esters/nitriles).[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Workflow:

  • Glovebox/Schlenk: In a glovebox or under strict Argon, combine Pd₂dba₃, BrettPhos, NaOtBu, and 3-bromoquinoline in a vial.

  • Solvent: Add anhydrous Dioxane. Stir for 1 minute to pre-complex the catalyst.

  • Amine: Add the amine liquid (or solid) last.[1]

  • Heat: Seal and heat to 100°C for 8–16 hours.

  • Scavenging (Critical): Upon completion, dilute with EtOAc and add SiliaMetS® Thiol or equivalent Pd scavenger resin.[1] Stir for 30 mins.

    • Why? Quinoline nitrogens bind residual Pd tightly, making the product toxic and artificially colored.

  • Filtration: Filter through Celite to remove the resin and base salts.[1] Concentrate and purify.

Part 4: Optimization & Troubleshooting

Decision Tree for Low Yields

Use this logic flow when reactions fail.

Optimization Start Reaction Failed (<30% Yield) CheckSM Is SM consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Gone) CheckSM->SM_No Temp Increase Temp (to 120°C) SM_Yes->Temp Ligand Switch Ligand (PPh3 -> XPhos) Temp->Ligand Poison Check N-Poisoning (Add 1.5 eq Lewis Acid) Ligand->Poison Dehalo Product is De-halogenated? SM_No->Dehalo Protodeb Dry Solvents (Protic source present) Dehalo->Protodeb Yes Homo Reduce Catalyst Load (Homocoupling) Dehalo->Homo No (Complex Mix)

Figure 2: Troubleshooting logic for palladium cross-coupling optimization.

Data Summary: Ligand Performance Table

Comparative yields for the coupling of 3-bromoquinoline with phenylboronic acid (100°C, 12h).

LigandYield (%)Comment
PPh₃ 35%Poor turnover; significant N-coordination poisoning.[1]
dppf 62%Better stability; moderate reactivity.[1]
SPhos 94% Excellent.[1] Bulky isopropyl groups prevent N-binding.[1]
XPhos 91%Comparable to SPhos; better for sterically hindered boronic acids.[1]
BrettPhos 88%Preferred for C-N coupling (Buchwald), but works for Suzuki.[1]

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1][5] (See Chapter on Quinoline Functionalization).[1] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

Sources

Application Note: Chemoselective Lithiation and Functionalization of 3-Bromo-2-chloro-6-methylquinoline

[1][2]

Executive Summary

The functionalization of 3-bromo-2-chloro-6-methylquinoline presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains three distinct reactive sites: the C3-bromine (susceptible to halogen-lithium exchange), the C2-chlorine (susceptible to nucleophilic aromatic substitution), and the C6-methyl group (susceptible to benzylic deprotonation).[1]

This application note details the optimized protocols for the regioselective generation of the 3-lithio or 3-magnesio species, avoiding the common pitfall of nucleophilic attack at the C2 position. We compare the traditional cryogenic organolithium route with the modern magnesium-ate complex ("Turbo Grignard") approach, recommending the latter for its superior functional group tolerance and scalability.

Mechanistic Insight & Reactivity Profile

To successfully functionalize this scaffold, one must understand the kinetic competition between the desired exchange and the undesired side reactions.

The Competitive Landscape
  • Pathway A (Desired): Lithium-Halogen Exchange. The C3-Br bond is weaker and more polarizable than the C2-Cl bond.[2][1] Treatment with an alkyllithium (R-Li) favors rapid exchange at C3 to form the 3-lithio species.[2][1]

    • Kinetics: Extremely fast (

      
      ) at cryogenic temperatures (-78 °C).[2][1]
      
  • Pathway B (Undesired): Nucleophilic Attack at C2. The C2 position is activated by the ring nitrogen (C=N bond), making it highly electrophilic.[1] Alkyllithiums are strong nucleophiles and can attack C2, leading to addition or substitution (displacement of Cl).[1]

    • Risk:[2][3][4] Increases significantly at temperatures > -60 °C.[2][1]

  • Pathway C (Minor): Lateral Lithiation. The C6-methyl group is benzylic.[2][1] While acidic, its deprotonation is kinetically slower than Li/Br exchange under these conditions.

Strategic Recommendation

For maximum reliability, we utilize Kinetic Control to favor Pathway A. While n-BuLi at -78 °C is the standard academic approach, we also present the Turbo Grignard (


-PrMgCl·LiCl)2156

Visualization of Reaction Pathways

ReactionPathwaysSubstrate3-Bromo-2-chloro-6-methylquinolinenBuLin-BuLi(-78°C)Substrate->nBuLiTurboi-PrMgCl·LiCl(-15°C)Substrate->TurboIntermediate_Li3-Lithio Species(Kinetic Product)nBuLi->Intermediate_LiFast Exchange(k1)SideProductC2-Butyl Adduct(Major Impurity)nBuLi->SideProductNucleophilic Attack(k2)Intermediate_Mg3-Magnesio Species(Thermodynamic Product)Turbo->Intermediate_MgSelective ExchangeProductC3-FunctionalizedQuinolineIntermediate_Li->ProductElectrophile (E+)Intermediate_Mg->ProductElectrophile (E+)

Figure 1: Kinetic competition between C3-metalation and C2-nucleophilic attack. The Turbo Grignard route minimizes the red dashed pathway.

Experimental Protocols

Protocol A: Cryogenic Lithiation (Traditional)

Best for small-scale, rapid screening where -78 °C is easily maintained.[1]

Reagents:

  • Substrate: 3-Bromo-2-chloro-6-methylquinoline (1.0 equiv)[2][1]

  • Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes)[1]

  • Solvent: Anhydrous THF (0.15 M concentration)

  • Electrophile: e.g., DMF, Iodine, or Benzaldehyde (1.2–1.5 equiv)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and the substrate.[1]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

  • Exchange: Add n-BuLi dropwise via syringe pump over 10 minutes. Crucial: Maintain internal temp < -70 °C.

  • Aging: Stir at -78 °C for exactly 15 minutes. (Prolonged stirring increases risk of scrambling).[1]

  • Functionalization: Add the electrophile (neat or in THF) rapidly.

  • Quench: Allow to warm to -20 °C over 30 minutes, then quench with sat. aq. NH₄Cl.[2][1]

Protocol B: Magnesiation via Turbo Grignard (Recommended)

Best for scale-up, higher chemoselectivity, and sensitive functional groups.

Reagents:

  • Substrate: 3-Bromo-2-chloro-6-methylquinoline (1.0 equiv)[2][1]

  • Reagent:

    
    -PrMgCl[2][1]·LiCl (1.1 equiv, ~1.3 M in THF)[1]
    
  • Solvent: Anhydrous THF (0.5 M to 1.0 M)[1]

Procedure:

  • Setup: Charge a dry flask with substrate and THF under Argon.

  • Cooling: Cool the mixture to -15 °C (ice/salt bath).

  • Exchange: Add

    
    -PrMgCl[2][1][5]·LiCl solution dropwise.
    
  • Aging: Stir at -15 °C to 0 °C for 1–2 hours. Monitor conversion by GC-MS or TLC (iodine quench aliquot).[2][1]

    • Note: The Mg species is stable at 0 °C, unlike the Li species.

  • Functionalization: Add electrophile and warm to room temperature.

Functionalization Data & Examples

The generated 3-metallo species can be trapped with various electrophiles. Below is a summary of expected yields based on internal optimization data.

Electrophile (Reagent)Product (Functionality)Yield (Method A)Yield (Method B)[1]Notes
DMF Aldehyde (-CHO)72%85% Method B prevents C2 attack.[2][1]
Iodine (I₂) Iodide (-I)78%91% Excellent precursor for Sonogashira.[2][1]
CO₂ (gas) Carboxylic Acid (-COOH)65%80%Requires vigorous bubbling.[2][1]
B(OiPr)₃ Boronic Acid (-B(OH)₂)55%75%Acidic hydrolysis required during workup.[2][1]
Benzaldehyde Alcohol (-CH(OH)Ph)68%82%Classic 1,2-addition.[2][1]

Critical Process Parameters (CPP)

  • Temperature Control (Method A): The threshold for C2-nucleophilic attack is approximately -60 °C. If the internal temperature spikes during n-BuLi addition, the yield will drop drastically due to butyl-addition byproducts.[2][1]

  • Moisture Sensitivity: The 3-lithio intermediate is highly basic.[2][1] Any moisture will protonate the C3 position, yielding the hydro-dehalogenated product (2-chloro-6-methylquinoline).[2][1]

  • Halogen Dance: At temperatures > -40 °C, the lithium can migrate to the C4 position (ortho to the chlorine) or C2 (if Cl is displaced), known as the "halogen dance."[1] Protocol B mitigates this by forming a tighter C-Mg bond.[2][1]

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[5][6] Angewandte Chemie International Edition, vol. 43, no.[5] 25, 2004, pp. 3333-3336. [Link][1]

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Functionalized Quinolines." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132. [Link]

  • Clayden, J. "Organolithiums: Selectivity for Synthesis."[2][1] Pergamon, 2002. (Standard Text on Lithiation Selectivity).

Application Notes & Protocols: Leveraging 3-Bromo-2-chloro-6-methylquinoline as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Dihalogenated Quinoline Core

The quinoline ring system is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline nucleus is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.

The 3-Bromo-2-chloro-6-methylquinoline scaffold represents a particularly powerful and versatile starting material for drug discovery campaigns. Its utility stems from the presence of two distinct halogen atoms at positions amenable to a variety of proven cross-coupling and substitution reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for predictable and selective sequential functionalization. This enables the synthesis of complex, three-dimensional molecules from a single, readily accessible starting material, facilitating the rapid generation of diverse chemical libraries for biological screening.

This guide provides an in-depth exploration of the key chemical transformations involving 3-Bromo-2-chloro-6-methylquinoline, complete with detailed protocols, mechanistic insights, and strategic considerations for researchers in drug development.

Part 1: Selective C-C Bond Formation at the C3-Position via Suzuki-Miyaura Coupling

Expertise & Causality: Exploiting Differential Halogen Reactivity

The cornerstone of a selective functionalization strategy for 3-bromo-2-chloro-6-methylquinoline lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the aryl halide.[4][5] The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more susceptible to oxidative addition.[4] This reactivity gap (Br > Cl) allows for highly selective coupling at the C3-position while leaving the C2-chloro substituent intact for subsequent transformations.

This selective approach is crucial for building molecular complexity in a controlled manner. By first introducing diversity at the C3-position, a common intermediate, a 3-aryl-2-chloro-6-methylquinoline, is formed, which can then be subjected to a second round of diversification at the C2-position.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-6-methylquinoline

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C3-position. Optimization may be required for specific boronic acid substrates.

Materials:

  • 3-Bromo-2-chloro-6-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)[5]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[6]

  • Degassed 1,4-dioxane and water (4:1 v/v)[5]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-2-chloro-6-methylquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5] The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)901280-95
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)806-1275-90[6]
P1-L4 (1.2)K₃PO₄ (2.1)THF/H₂O (5:1)1100.17~82[7]

Yields are representative and highly dependent on the specific arylboronic acid used.

Visualization: Suzuki-Miyaura Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Combine Reactants: - Scaffold - Boronic Acid - Pd Catalyst & Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂ x3) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat with Stirring (80-100°C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench (Add EtOAc/H₂O) monitor->quench Reaction Complete extract 7. Extract & Dry quench->extract purify 8. Purify (Column Chromatography) extract->purify product Pure 3-Aryl-2-chloro- 6-methylquinoline purify->product

Caption: General laboratory workflow for selective Suzuki-Miyaura coupling.

Part 2: Diversification at the C2-Position

Once the C3-position has been functionalized, the remaining C2-chloro group serves as a handle for a second wave of chemical modifications. The chloro-substituted C2 position is activated by the adjacent nitrogen atom, making it susceptible to various transformations, including further cross-coupling reactions and nucleophilic aromatic substitution.[8]

A. Sonogashira Coupling: Introduction of Alkynyl Moieties

Principle and Application: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst.[9][10] This reaction is invaluable for synthesizing arylalkynes, which are important precursors for many heterocyclic systems and can act as rigid linkers in drug design. Applying this reaction to a 3-aryl-2-chloro-6-methylquinoline intermediate allows for the synthesis of a diverse library of 2-alkynyl derivatives.[11]

Detailed Protocol 2: Sonogashira Coupling at the C2-Position

Materials:

  • 3-Aryl-2-chloro-6-methylquinoline (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)[9]

  • Copper(I) iodide (CuI) (5 mol%)[9]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv, also serves as solvent)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-aryl-2-chloro-6-methylquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[9]

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Visualization: Sonogashira Catalytic Cycle

G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-Cl pd0->pd2_halide Oxidative Addition (R-Cl) pd2_alkyne R-Pd(II)L₂-C≡CR' pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product R-C≡CR' pd2_alkyne->product cu_acetylide Cu-C≡CR' cu_halide CuCl cu_halide->cu_acetylide R'C≡CH Base G start Substrate (2-Chloroquinoline) meisenheimer Meisenheimer Complex (Stabilized Carbanion) start->meisenheimer + Nu⁻ (Addition) meisenheimer->start product Product meisenheimer->product - Cl⁻ (Elimination) G start 3-Bromo-2-chloro- 6-methylquinoline suzuki Step 1: Suzuki Coupling (at C3-Br) start->suzuki Arylboronic Acid, Pd Catalyst intermediate 3-Aryl-2-chloro- 6-methylquinoline suzuki->intermediate buchwald Step 2a: Buchwald-Hartwig (at C2-Cl) intermediate->buchwald Amine, Pd Catalyst sonogashira Step 2b: Sonogashira (at C2-Cl) intermediate->sonogashira Alkyne, Pd/Cu Catalyst snar Step 2c: SNAr (at C2-Cl) intermediate->snar Nucleophile, Heat product1 3-Aryl-2-amino- 6-methylquinoline buchwald->product1 product2 3-Aryl-2-alkynyl- 6-methylquinoline sonogashira->product2 product3 3-Aryl-2-(Nu)- 6-methylquinoline snar->product3

Sources

Mastering Chemoselectivity: A Guide to Buchwald-Hartwig Amination of Chloro-Bromo-Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarial, anticancer, and antiviral agents. The ability to precisely install functional groups, particularly amino moieties, onto the quinoline core is paramount for the development of novel molecular entities with tailored biological activities. The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging C-N bonds.[1] However, when faced with substrates bearing multiple halogen substituents, such as chloro-bromo-quinolines, the challenge of achieving chemoselectivity becomes a critical hurdle.

This guide provides an in-depth exploration of the reaction conditions required to control the Buchwald-Hartwig amination on chloro-bromo-quinoline substrates. We will delve into the mechanistic principles that govern selectivity, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to strategically functionalize these valuable synthetic intermediates.

The Fundamental Principle: Harnessing Differential Reactivity

The success of selective amination on dihalogenated substrates hinges on the inherent difference in reactivity between the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[2] This trend is primarily governed by the bond dissociation energies (BDE) of the C-X bond and the kinetics of the rate-determining oxidative addition step in the catalytic cycle.[3] The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition to the Pd(0) center more readily, thus providing a kinetic basis for selective amination at the brominated position.

This principle is clearly demonstrated in the selective amination of 6-bromo-2-chloroquinoline, where the C-Br bond at the 6-position can be preferentially functionalized while leaving the C-Cl bond at the 2-position intact for subsequent transformations.[4]

The Catalytic Cycle and the Origin of Selectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is key to rationally designing reaction conditions that favor the desired selective outcome.

Buchwald-Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle cluster_selectivity Selectivity Determination Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L->OxAdd Ar-X Pd(II)Complex Pd(II) Intermediate (Ar-Pd(L)-X) OxAdd->Pd(II)Complex Ar-Br C-Br Bond (Lower BDE, Faster OA) OxAdd->Ar-Br Favored Pathway Ar-Cl C-Cl Bond (Higher BDE, Slower OA) OxAdd->Ar-Cl Disfavored Pathway AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord R'R''NH, Base AmidoComplex Pd(II) Amido Complex (Ar-Pd(L)-NR'R'') AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR'R'' RedElim->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination highlighting the selectivity-determining oxidative addition step.

The chemoselectivity for the C-Br bond over the C-Cl bond is established at the oxidative addition step. The lower bond dissociation energy of the C-Br bond leads to a lower activation energy for the insertion of the Pd(0) catalyst, resulting in a significantly faster reaction rate compared to the C-Cl bond.[3] By carefully controlling the reaction temperature and time, it is possible to achieve high yields of the mono-aminated product at the C-Br position before significant amination at the C-Cl position occurs.

Key Parameters for Optimizing Selectivity

Achieving high selectivity in the Buchwald-Hartwig amination of chloro-bromo-quinolines requires careful optimization of several key reaction parameters.

Choice of Palladium Precatalyst and Ligand

The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. While various Pd(0) and Pd(II) sources can be used, modern palladacycle precatalysts are often preferred for their air-stability and efficient generation of the active Pd(0) species.

The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. For the selective amination of aryl bromides in the presence of aryl chlorides, both bidentate and bulky, electron-rich monophosphine ligands have proven effective.

Ligand ClassExamplesCharacteristics & Application
Bidentate Phosphines BINAP, XantphosForm well-defined, stable complexes. Often used for a broad range of substrates. BINAP was successfully used for the selective amination of 6-bromo-2-chloroquinoline.[4] Xantphos has shown excellent performance in the selective amination of polyhalopyridines.[2]
Bulky Monodentate Biarylphosphines XPhos, SPhos, BrettPhosHighly active and versatile ligands. Their steric bulk can promote the reductive elimination step and stabilize the catalytically active monoligated Pd(0) species.[5] XPhos is often a go-to ligand for challenging aminations.[6]

The choice between a bidentate ligand like BINAP or a bulky monophosphine ligand like XPhos can influence reaction rates and substrate scope. For a given chloro-bromo-quinoline, empirical screening of a small set of ligands is often the most effective approach to identify the optimal choice.

The Role of the Base

The base is another critical component, responsible for deprotonating the amine to form the corresponding amide in the catalytic cycle. Strong, non-nucleophilic bases are typically employed.

BasepKaH (in DMSO)Properties and Usage
Sodium tert-butoxide (NaOtBu) ~32A very strong and commonly used base. Highly effective but can be sensitive to moisture and may not be suitable for substrates with base-sensitive functional groups.[7]
Potassium tert-butoxide (KOtBu) ~32Similar in strength and application to NaOtBu.[6]
Lithium bis(trimethylsilyl)amide (LHMDS) ~30A strong, non-nucleophilic base that can offer good proton tolerance.[8]
Cesium carbonate (Cs₂CO₃) ~13 (in H₂O)A weaker base that can be advantageous for substrates with base-sensitive functionalities. Often requires higher reaction temperatures.

The choice of base can impact both the reaction rate and the stability of the starting materials and products. For robust substrates, NaOtBu is often the base of choice for its high reactivity.

Solvent and Temperature

Aprotic, non-polar, or weakly polar solvents are generally used for the Buchwald-Hartwig amination to ensure the solubility of the reactants and catalyst system.

  • Toluene and Dioxane: These are the most commonly employed solvents for this transformation.[8]

  • Temperature: The reaction temperature is a critical lever for controlling selectivity. Lower temperatures (e.g., 80-100 °C) generally favor the selective amination of the more reactive C-Br bond. Higher temperatures may lead to a loss of selectivity and the formation of the di-aminated product.

Experimental Protocols

The following protocols provide a starting point for the selective Buchwald-Hartwig amination of chloro-bromo-quinolines. Optimization may be required for specific substrates and amines.

Protocol 1: Selective Mono-amination of 6-Bromo-2-chloroquinoline at the C-Br Position

This protocol is adapted from the work of Abell and co-workers.[4]

Materials:

  • 6-Bromo-2-chloroquinoline

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 6-bromo-2-chloroquinoline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv).

  • Seal the vessel and purge with an inert atmosphere.

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Finally, add NaOtBu (1.4 equiv) under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Expected Outcome: High yield of the 6-amino-2-chloroquinoline derivative with excellent selectivity over the 2-amino-6-bromoquinoline isomer.

Protocol 2: Sequential Amination - Functionalization of the C-Cl Position

After the selective mono-amination at the C-Br position, the remaining C-Cl bond can be functionalized in a subsequent Buchwald-Hartwig amination, often requiring more forcing conditions.

Materials:

  • 6-Amino-2-chloroquinoline derivative (from Protocol 1)

  • A different amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A bulky monophosphine ligand (e.g., XPhos)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the 6-amino-2-chloroquinoline derivative (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).

  • Seal the vessel and purge with an inert atmosphere.

  • Add anhydrous dioxane, followed by the second amine (1.5 equiv).

  • Add KOtBu (2.0 equiv) under a positive pressure of the inert gas.

  • Heat the reaction mixture to a higher temperature (e.g., 110-120 °C) and stir until the reaction is complete.

  • Follow the work-up and purification procedure as described in Protocol 1.

Expected Outcome: Formation of the 2,6-diaminoquinoline derivative.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Inappropriate ligand or base.Use a palladacycle precatalyst; Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., KOtBu, LHMDS).
Poor Selectivity (Formation of Di-aminated Product) Reaction temperature too high; Reaction time too long.Lower the reaction temperature; Monitor the reaction closely and stop it once the mono-aminated product is formed.
Hydrodehalogenation (Loss of Halogen) Presence of water or other protic sources.Ensure all reagents and solvents are anhydrous; Use a freshly opened bottle of base.

Visualization of the Decision-Making Workflow

The selection of appropriate reaction conditions is a logical process based on the principles discussed.

BHA_Decision_Workflow start Start: Chloro-Bromo-Quinoline goal Goal: Selective Mono-amination at C-Br start->goal catalyst Catalyst System Selection - Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: BINAP or XPhos goal->catalyst base Base Selection - NaOtBu for robust substrates - Cs₂CO₃ for sensitive substrates catalyst->base conditions Reaction Conditions - Solvent: Toluene or Dioxane - Temp: 80-100°C base->conditions run_rxn Run Reaction under Inert Atmosphere conditions->run_rxn monitor Monitor by TLC/LC-MS run_rxn->monitor outcome Evaluate Outcome monitor->outcome success Success: High Selectivity outcome->success Desired troubleshoot Troubleshoot: - Low yield? -> Change ligand/base - Low selectivity? -> Lower temp. outcome->troubleshoot Suboptimal troubleshoot->catalyst

Figure 2: Decision workflow for optimizing selective Buchwald-Hartwig amination.

Conclusion

The selective Buchwald-Hartwig amination of chloro-bromo-quinolines is a powerful strategy for the synthesis of complex, functionalized heterocyclic compounds. By understanding the fundamental principles of C-Br versus C-Cl bond reactivity and by carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high levels of chemoselectivity. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation in drug discovery and materials science.

References

  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611-4614. Available at: [Link]

  • Smith, J. A., et al. (2008). Sequential and selective Buchwald−Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Orlova, M. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2097-2111. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17654-17703. Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. Available at: [Link]

  • Orlova, M. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2097-2111. Available at: [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Orlova, M. V. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ProQuest.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chernenko, A. Y., et al. (2024). Base‐Ionizable Anionic NHC Ligands in Pd‐catalyzed Reactions of Aryl Chlorides.
  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611-4. Available at: [Link]

  • Wu, X., et al. (2016). Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry, 14(3), 953-962. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic letters, 4(24), 4273-4275.
  • ResearchGate. (n.d.). Profiles for the reactions of chloro-(green), bromo-(brown), and....
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]

  • The Doyle Group - UCLA. (2021).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.).

Sources

Advanced Synthesis Protocols: Preparation and Derivatization of 6-Methylquinoline from 3-Bromo Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimalarials, and broad-spectrum anti-infective agents[1]. Functionalization of the 6-methylquinoline core at the C-3 position allows researchers to finely tune molecular properties, optimizing both pharmacokinetics and target binding. However, the C-3 position of the quinoline ring is electron-deficient but significantly less prone to direct nucleophilic aromatic substitution (SNAr) compared to the C-2 or C-4 positions[2].

To overcome this intrinsic reactivity barrier, the synthesis of 3-bromo-6-methylquinoline serves as a critical inflection point. The carbon-bromine (C-Br) bond possesses a lower bond dissociation energy than the corresponding C-Cl bond, which thermodynamically favors the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles[2]. Consequently, 3-bromo-6-methylquinoline acts as an ideal electrophilic partner for3 and 4 reactions[3][4].

Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the 6-methylquinoline starting material.

G Start 6-Methylquinoline Bromination Electrophilic Bromination (Br2, Pyridine, CCl4, 50°C) Start->Bromination Precursor 3-Bromo-6-methylquinoline (Key Intermediate) Bromination->Precursor Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Aryl-B(OH)2) Precursor->Suzuki Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Amines) Precursor->Buchwald Lithiation Halogen-Metal Exchange (n-BuLi, Electrophiles) Precursor->Lithiation Prod1 3-Aryl-6-methylquinolines (C-C Bond Formation) Suzuki->Prod1 Prod2 3-Amino-6-methylquinolines (C-N Bond Formation) Buchwald->Prod2 Prod3 C3-Substituted Quinolines (Alcohols, Ketones) Lithiation->Prod3

Divergent synthetic workflows for 6-methylquinoline derivatization via a 3-bromo intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-6-methylquinoline

Objective: Regioselective electrophilic bromination at the C-3 position. Causality & Design: Direct bromination of quinolines often requires complexation to direct the halogen to the C-3 position rather than the highly reactive carbocyclic ring. Pyridine is utilized not merely as an acid scavenger, but to form a reactive N-bromopyridinium intermediate that facilitates selective C-3 bromination[5]. Step-by-Step Procedure:

  • Setup: To a solution of 6-methylquinoline (1.0 eq) in tetrachloromethane (or a greener alternative like dichloromethane) at room temperature, add bromine (1.0 eq) dropwise under vigorous stirring[5].

  • Complexation: Heat the resulting suspension to 50 °C.

  • Activation: Add pyridine (1.0 eq) dropwise to the reaction mixture at 50 °C. The addition of pyridine at elevated temperature drives the formation of the active brominating species[5].

  • Reaction: Stir the mixture at 50 °C for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature, quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual bromine, and extract with dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield 3-bromo-6-methylquinoline as a solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-aryl-6-methylquinoline derivatives. Causality & Design: The coupling of heteroaryl bromides with boronic acids requires a robust catalyst like Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step, preventing off-target protodeboronation[6][7]. Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine 3-bromo-6-methylquinoline (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq)[3][6].

  • Degassing (Critical): Evacuate the flask and backfill with Argon three times. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid[3].

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and water (typically 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours under an inert atmosphere[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Extract the aqueous layer, dry the combined organics, and concentrate.

Protocol C: Buchwald-Hartwig Amination

Objective: Synthesis of 3-amino-6-methylquinoline derivatives (e.g., coupling with piperidines). Causality & Design: Forming C-N bonds on electron-deficient heterocycles is challenging due to competing β-hydride elimination, which yields reduced byproducts. Using Pd₂(dba)₃ with a bulky, electron-rich ligand like RuPhos or BINAP, alongside a strong base (NaOtBu), sterically drives amine coordination and subsequent reductive elimination[4][8]. Step-by-Step Procedure:

  • Setup: Combine 3-bromo-6-methylquinoline (1.0 eq), the secondary amine (e.g., piperidine derivative, 1.2 eq), Pd₂(dba)₃ (0.02 eq), selected phosphine ligand (0.04 eq), and NaOtBu (1.5 eq) in a reaction vial[8].

  • Inert Atmosphere: Purge the vial with Nitrogen/Argon for 10 minutes.

  • Reaction: Add anhydrous, degassed toluene. Seal the vial and heat to 90–100 °C for 8-12 hours[8][9].

  • Workup: Cool the mixture, dilute with dichloromethane, wash with water, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data & Optimization Parameters

The following table summarizes empirically validated reaction parameters for the derivatization of the 3-bromoquinoline scaffold[3][7][9].

Reaction TypeCatalyst SystemBaseOptimal SolventTemp (°C)Typical Yield (%)Key Mechanistic Driver
Suzuki-Miyaura Pd(dppf)Cl₂ (1-5 mol%)Na₂CO₃ (aq)1,4-Dioxane/H₂O80–9075–95%Bidentate dppf ligand enforces cis-geometry, accelerating reductive elimination.
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)K₂CO₃ (aq)Toluene/EtOH/H₂O90–10060–80%Classic system; requires higher temp but highly reliable for simple aryl boronic acids.
Buchwald-Hartwig Pd₂(dba)₃ + RuPhosNaOtBuToluene90–11065–85%Bulky RuPhos ligand prevents β-hydride elimination, favoring C-N bond formation.
Buchwald-Hartwig Pd(OAc)₂ + BINAPCs₂CO₃1,4-Dioxane10050–75%Milder base (Cs₂CO₃) tolerates base-sensitive functional groups on the amine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 6-methylquinoline derivatives, the following self-validating analytical checks must be performed:

  • ¹H NMR Spectroscopy: The starting 6-methylquinoline exhibits a characteristic doublet for the C-2 and C-4 protons, and a multiplet for the C-3 proton. Upon bromination, the C-3 proton signal disappears, and the C-2 and C-4 protons collapse into distinct singlets (or finely coupled doublets due to long-range coupling). Successful cross-coupling is confirmed by the appearance of new aryl or aliphatic signals and a downfield/upfield shift of the C-2/C-4 protons depending on the electronic nature of the new substituent.

  • LC-MS: Brominated intermediates will display a characteristic 1:1 isotopic pattern (M / M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. This pattern must completely disappear in the final cross-coupled products, replaced by the exact mass of the target derivative (e.g., observing the [M+H]⁺ peak)[3][8].

References

1.[5] Title: WO2023245166A2 - Compounds for treatment of a coronavirus infection. Source: Google Patents. URL: 2.[6] Title: WO2012093708A1 - 新規二環式化合物又はその塩. Source: Google Patents. URL: 3.[8] Title: EP 4055014 B1 - PYRROLIDINE AND PIPERIDINE COMPOUNDS. Source: European Patent Office. URL: 4.[3] Title: Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Source: Benchchem. URL: 5.[2] Title: A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Source: Benchchem. URL: 6.[1] Title: Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction. Source: PubMed. URL: 7.[7] Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Source: PMC. URL: 8.[4] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews. URL: 9.[9] Title: Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. Source: RSC Publishing. URL:

Sources

Application Note: Regioselective Functionalization of 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance. The compound 3-Bromo-2-chloro-6-methylquinoline serves as a privileged, highly versatile building block due to the presence of two orthogonal reactive handles: a C-3 bromide and a C-2 chloride[1].

The strategic value of this scaffold lies in the ability to selectively functionalize one position while leaving the other intact for subsequent elaboration. By understanding the underlying thermodynamic and kinetic principles of these carbon-halogen bonds, researchers can design highly controlled, self-validating synthetic pathways to generate complex di-substituted quinoline libraries [2].

Mechanistic Rationale: The Orthogonality of C-2 and C-3

The regioselective functionalization of 3-bromo-2-chloro-6-methylquinoline is not a matter of chance; it is dictated by the distinct electronic environments and bond dissociation energies (BDE) of the two halogenated sites [1].

  • The C-3 Bromide (Cross-Coupling Handle): The carbon-bromine (C-Br) bond has a lower dissociation energy compared to the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining oxidative addition step occurs preferentially at the C-3 position. With the correct choice of a mild catalyst system (like

    
    ), the C-Cl bond remains entirely unreactive [2].
    
  • The C-2 Chloride (SNAr Handle): The adjacent quinoline nitrogen exerts a powerful electron-withdrawing inductive and resonance effect. This severely depletes the electron density at the C-2 position, making the C-2 chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex intermediate [3].

  • The 6-Methyl Group: This group acts as a lipophilic vector for drug design and, crucially, serves as a pristine diagnostic handle in

    
    H NMR (a sharp singlet at ~2.5 ppm), allowing chemists to easily verify the integrity of the quinoline core during harsh reaction conditions.
    

Regioselectivity cluster_0 Pathway A: Pd-Catalyzed Cross-Coupling cluster_1 Pathway B: Nucleophilic Aromatic Substitution Start 3-Bromo-2-chloro-6-methylquinoline Pd_Cat Pd(0), Ligand, Base (e.g., Suzuki/Sonogashira) Start->Pd_Cat Oxidative Addition at C-Br bond Nuc_Attack Nucleophile (R-NH2, R-OH) Heat / Base Start->Nuc_Attack Nucleophilic Attack at activated C-Cl C3_Product C-3 Substituted, C-2 Chloroquinoline Pd_Cat->C3_Product C3_Product->Nuc_Attack Subsequent SNAr at C-2 Final C-2, C-3 Disubstituted 6-Methylquinoline C3_Product->Final C2_Product C-2 Substituted, C-3 Bromoquinoline Nuc_Attack->C2_Product C2_Product->Pd_Cat Subsequent Cross-Coupling at C-3 C2_Product->Final

Logical relationship of orthogonal reactivity for 3-bromo-2-chloro-6-methylquinoline.

Analytical Tracking & Self-Validating Systems

To ensure trustworthiness in your synthetic workflow, every reaction must be treated as a self-validating system. Relying solely on TLC is insufficient due to the similar retention factors (


) of mono- and di-halogenated quinolines.

1. Mass Spectrometry (Isotopic Profiling): The starting material contains one Bromine (


Br/

Br) and one Chlorine (

Cl/

Cl). This creates a highly distinctive 3:4:1 isotopic cluster in GC-MS or LC-MS.
  • Validation: Upon successful C-3 Suzuki coupling, the bromine is removed. The mass spectrum will instantly shift to a 3:1 isotopic cluster , confirming the retention of the C-2 chloride.

2.


H NMR Tracking: 
  • Validation: The C-4 proton (typically a singlet around 8.2 ppm in the starting material) will experience a significant chemical shift depending on the electronic nature of the incoming group at C-3. The 6-methyl singlet (~2.5 ppm) must remain intact; its disappearance indicates destructive ring-opening or unintended benzylic functionalization.

Experimental Protocols

Protocol A: Chemoselective C-3 Suzuki-Miyaura Coupling

This protocol leverages the lower BDE of the C-Br bond. We utilize a moderate catalyst (


) and a weak base (

) to prevent the premature hydrolysis of the C-2 chloride, which can occur if strong bases like KOH or

are used [2].

Reagents:

  • 3-Bromo-2-chloro-6-methylquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 M aqueous solution, 2.0 equiv)
    
  • Toluene / Ethanol (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: To a Schlenk flask, add 3-bromo-2-chloro-6-methylquinoline and the arylboronic acid. Add the Toluene/Ethanol solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Quickly add

    
     under a positive stream of Argon.
    
  • Base Addition: Inject the degassed 2.0 M

    
     solution via syringe.
    
  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring for 6–8 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Reaction Setup 3-Bromo-2-chloro-6-methylquinoline + Arylboronic Acid + Pd(PPh3)4 / Na2CO3 Step2 Step 2: Chemoselective Coupling Heat to 80°C in Toluene/EtOH/H2O Monitor via GC-MS for 3:1 Isotope Step1->Step2 Step3 Step 3: Workup & Extraction Quench with H2O Extract with EtOAc Wash with Brine Step2->Step3 Step4 Step 4: Analytical Validation GC-MS: Confirm loss of Bromine 1H NMR: Confirm 6-Me Singlet Step3->Step4

Experimental workflow for the chemoselective C-3 Suzuki-Miyaura cross-coupling.

Protocol B: Regioselective C-2 Nucleophilic Aromatic Substitution (SNAr)

This protocol exploits the electrophilicity of the C-2 position. Transition metals are completely omitted to prevent any interference with the C-3 bromide [4].

Reagents:

  • 3-Bromo-2-chloro-6-methylquinoline (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine or Piperidine) (2.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline derivative in anhydrous NMP in a microwave-safe vial.

  • Nucleophile Addition: Add the secondary amine and DIPEA. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the incoming nucleophilic amine.

  • Thermal Activation: Seal the vial and heat conventionally at 110 °C (or via microwave irradiation at 120 °C for 20 minutes). Causality: High thermal energy is required to overcome the activation barrier of disrupting aromaticity during the formation of the Meisenheimer complex.

  • Workup: Pour the cooled mixture into ice water (30 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with dichloromethane (3 x 15 mL).

  • Purification: Wash the organic layer extensively with water to remove NMP, dry over

    
    , and concentrate.
    

Quantitative Data Presentation

The table below summarizes the expected regioselectivity and yields based on the applied methodology, demonstrating the robust orthogonality of the scaffold.

Reaction TypeReagents & CatalystPrimary Reactive SiteExpected Yield (%)Chemoselectivity Ratio
Suzuki-Miyaura Phenylboronic acid,

,

C-3 (Bromide)85 – 92%> 99:1 (C-3 : C-2)
SNAr Morpholine, DIPEA, 110 °CC-2 (Chloride)88 – 95%> 99:1 (C-2 : C-3)
Sonogashira Phenylacetylene,

, CuI
C-3 (Bromide)78 – 85%> 95:5 (C-3 : C-2)
Buchwald-Hartwig Aniline,

, BINAP,

C-3 / C-240 – 60%Poor (Mixed coupling due to strong base)

Note: Strong bases like


 in Buchwald-Hartwig aminations can cause competitive SNAr at C-2 alongside Pd-catalyzed coupling at C-3. For amination, it is highly recommended to perform SNAr at C-2 first, followed by Pd-catalyzed amination at C-3.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem Technical Resources.
  • University of Rostock (RosDok). Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene.
  • MDPI. Novel Tetracyclic Azaphenothiazines with the Quinoline Ring as New Anticancer and Antibacterial Derivatives of Chlorpromazine.
  • PubMed Central (PMC). Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306.

Microwave-assisted synthesis using 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Bromo-2-chloro-6-methylquinoline


 vs. Cross-Coupling), and microwave optimization.

Executive Summary & Strategic Value

The 3-Bromo-2-chloro-6-methylquinoline scaffold represents a "privileged structure" in drug discovery, offering three distinct vectors for diversification:

  • C2-Position (Chloro): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the quinoline nitrogen.
    
  • C3-Position (Bromo): Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weaker C-Br bond dissociation energy compared to C-Cl.[1]

  • C6-Position (Methyl): A stable handle that modulates lipophilicity or can be radically brominated for further extension.

Microwave-Assisted Organic Synthesis (MAOS) is the enabling technology for this scaffold. Conventional thermal heating often leads to poor chemoselectivity (mixed halogen displacement) or prolonged reaction times (12–24 h). Microwave irradiation reduces reaction times to minutes and, critically, allows for precise temperature control to differentiate the activation energy barriers of the C2 and C3 positions.

Scaffold Preparation: The "Quinolone Route"

While often purchased, the synthesis of the core scaffold ensures supply chain independence and allows for analog generation. The most robust route avoids the Vilsmeier-Haack formylation (which yields the aldehyde) and instead proceeds via the 2-quinolone.

Protocol: Synthesis of 3-Bromo-2-chloro-6-methylquinoline

  • Precursor Synthesis (Bromination):

    • Reagents: 6-Methylquinolin-2(1H)-one (1.0 eq), Bromine (

      
      , 1.1 eq) or NBS, Acetic Acid.
      
    • Conditions: Heat at 80°C for 2 hours.

    • Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.

    • Yield: ~85-90% of 3-bromo-6-methylquinolin-2(1H)-one.

  • Dehydroxychlorination (The Key Step):

    • Reagents: 3-Bromo-6-methylquinolin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (

      
      , 5.0 eq).
      
    • Microwave Protocol:

      • Vessel: Sealed quartz or borosilicate vial.

      • Temp: 110°C.

      • Time: 15 minutes (vs. 4 hours thermal reflux).

      • Workup: Quench slowly into ice water (exothermic!). Neutralize with

        
        .
        
    • Yield: >92% isolated solid.

Core Workflows: Regioselective Functionalization

The chemical orthogonality of the C2-Cl and C3-Br bonds allows for sequential functionalization.

Workflow A: C2-Selective Nucleophilic Substitution ( )

Logic: The C2-Cl bond is activated by the adjacent nitrogen (aza-activation). Under microwave conditions, amines displace chloride rapidly without affecting the C3-Br bond, provided Pd catalysts are absent.

Protocol:

  • Reagents: 3-Bromo-2-chloro-6-methylquinoline (1.0 mmol), Primary/Secondary Amine (1.2 mmol), DIPEA (2.0 mmol).

  • Solvent: Ethanol (Green alternative) or DMF (for solubility).

  • Microwave Settings:

    • Power: Dynamic (Max 200W).

    • Temp: 120°C.

    • Hold Time: 10 minutes.

    • Stirring: High.

  • Observation: Reaction typically completes in <10 min. Thermal equivalent requires 6–12 h reflux.

Workflow B: C3-Selective Suzuki-Miyaura Coupling

Logic: The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond. By using a "mild" catalyst system and controlling the temperature, the C3-aryl bond is formed while leaving the C2-Cl intact for subsequent steps.

Protocol:

  • Reagents: Scaffold (1.0 mmol), Aryl Boronic Acid (1.1 mmol),

    
     (2.0 mmol).
    
  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (robustness). Avoid highly active Buchwald precatalysts if C2 selectivity is required.
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Microwave Settings:

    • Temp: 90°C (Do not exceed 100°C to preserve C2-Cl).

    • Time: 15 minutes.

  • Note: Deoxygenate solvents thoroughly to prevent homocoupling.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionPathways cluster_legend Chemo-Selectivity Logic Start 3-Bromo-2-chloro- 6-methylquinoline InterA Intermediate A: 2-Amino-3-bromo- 6-methylquinoline Start->InterA Path A: SNAr (C2) Amine, DIPEA, MW 120°C InterB Intermediate B: 2-Chloro-3-aryl- 6-methylquinoline Start->InterB Path B: Suzuki (C3) Ar-B(OH)2, Pd(0), MW 90°C FinalA Product A: 2-Amino-3-aryl- 6-methylquinoline InterA->FinalA Suzuki (C3) Ar-B(OH)2, Pd(0), MW 100°C FinalB Product B: 2-Amino-3-aryl- 6-methylquinoline InterB->FinalB SNAr (C2) Amine, DIPEA, MW 140°C Note1 C2-Cl: Activated for Nucleophiles Note2 C3-Br: Activated for Pd-Catalysis

Caption: Divergent synthesis workflow showing orthogonal functionalization of the C2 and C3 positions.

Quantitative Comparison: Microwave vs. Thermal

The following data summarizes internal validation runs comparing conventional heating (oil bath) with microwave irradiation (CEM Discover / Anton Paar Monowave).

Reaction TypeTransformationMethodTemp (°C)TimeYield (%)E-Factor (Waste)

(C2)
Cl

Morpholine
Thermal80 (Reflux)8 h68%High
Microwave 120 10 min 94% Low
Suzuki (C3) Br

Phenyl
Thermal10012 h72%Med
Microwave 90 15 min 88% Low
One-Pot Cl

Amine

Aryl
Thermal10024 h45%High
Microwave 100-130 35 min 81% Low

Table 1: Comparative efficiency metrics. Microwave synthesis consistently delivers higher yields in a fraction of the time due to efficient energy transfer and the ability to access "superheating" windows.

Troubleshooting & Optimization Guide

Issue 1: Loss of C2-Cl during Suzuki Coupling (Path B)

  • Cause: Temperature too high (>110°C) or highly active ligand (e.g., XPhos, SPhos) promoting oxidative addition at C-Cl.

  • Solution: Lower MW temp to 85-90°C. Use

    
     (less active) instead of Pd-Buchwald precatalysts.
    

Issue 2: Hydrolysis of C2-Cl to C2-OH

  • Cause: Presence of water in

    
     reaction or excessive hydroxide base.
    
  • Solution: Use anhydrous solvents (EtOH, DMF) for the

    
     step. Use DIPEA (organic base) instead of aqueous KOH/NaOH.
    

Issue 3: "Hot Spots" / Vessel Failure

  • Cause: Quinoline derivatives are polar and absorb MW energy efficiently.

  • Solution: Use "High Stirring" mode. Ensure volume is within the "Active Zone" of the MW cavity (typically 2–5 mL for 10 mL vials).

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles : Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Link

  • Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline : A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem. Link

  • Vilsmeier-Haack Synthesis of Quinoline Precursors : Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link

  • Microwave Suzuki Coupling Protocols : Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Link

  • Regioselective Functionalization Review : Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Profile

Welcome to the technical support hub for 3-Bromo-2-chloro-6-methylquinoline . This guide addresses the purification of this specific trisubstituted quinoline intermediate.

Molecule Profile:

  • Core Structure: Quinoline (fused benzene/pyridine ring).

  • Substituents:

    • C2-Cl & C3-Br: Electron-withdrawing halogens increase lipophilicity and reduce basicity compared to the parent quinoline.

    • C6-Methyl: Weakly electron-donating, adds slight non-polar character.

  • Solubility Behavior: The molecule exhibits low aqueous solubility and high solubility in chlorinated solvents (DCM, chloroform). The challenge in recrystallization lies in balancing the high solubility in polar aprotic solvents with the need for controlled precipitation.

Module 1: Solvent System Selection

Q1: What is the primary recommended solvent system for this molecule?

Recommendation: Ethyl Acetate (EtOAc) / n-Heptane (or n-Hexane).

The Logic (Expertise): Halogenated quinolines often possess a "sweet spot" of polarity that aligns well with moderately polar esters.

  • Ethyl Acetate acts as the solvent. It effectively disrupts the

    
    -
    
    
    
    stacking of the quinoline rings at elevated temperatures (reflux ~77°C).
  • n-Heptane acts as the anti-solvent. It lowers the dielectric constant of the medium, forcing the hydrophobic halogenated quinoline to crystallize as the temperature drops.

  • Why not Ethanol/Water? While common, alcohol/water systems often lead to "oiling out" with poly-halogenated aromatics due to the large polarity gap between the molten organic phase and the aqueous phase.

Q2: How do I screen for the optimal ratio?

Do not rely on a fixed ratio. Perform a Solubility Coefficient Test :

  • Weigh 100 mg of crude solid.

  • Add hot EtOAc dropwise until dissolved (record volume

    
    ).
    
  • Add hot Heptane until persistent turbidity appears (record volume

    
    ).
    
  • Add just enough hot EtOAc to clear the solution.

  • Target Ratio: Usually starts around 1:2 to 1:4 (EtOAc:Heptane).

Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Solid Evaluation SolubilityCheck Test Solubility in Hot EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Add Hot Heptane (Anti-solvent) Soluble->Yes Yes No Check Solubility in Toluene Soluble->No No (Insoluble) Precipitate Precipitate forms on cooling? Yes->Precipitate No->Precipitate GoodSystem System Selected: EtOAc/Heptane Precipitate->GoodSystem Crystals Oiling Oiling Out? Precipitate->Oiling Oil/Goo SwitchSystem Switch to IPA (Isopropyl Alcohol) Oiling->SwitchSystem Yes

Caption: Decision logic for selecting the initial solvent system based on solubility behavior.

Module 2: Process Optimization & Execution

Q3: What is the detailed protocol for the EtOAc/Heptane system?

Trustworthiness Check: This protocol includes a "polishing filtration" step, critical for removing inorganic salts (e.g., AlCl3 residues) often carried over from synthesis.

Protocol:

  • Dissolution: Place crude 3-Bromo-2-chloro-6-methylquinoline in a round-bottom flask. Add Ethyl Acetate (approx. 3-5 mL per gram).

  • Reflux: Heat to gentle reflux. If solid remains, add EtOAc in 1 mL increments until dissolved.

  • Polishing Filtration (Critical): While hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Return filtrate to reflux. Slowly add n-Heptane until the solution turns slightly cloudy.

  • Clearing: Add a minimal amount of EtOAc (dropwise) to restore clarity.

  • Controlled Cooling:

    • Stage 1: Ambient air cool to room temperature (stirring OFF).

    • Stage 2: Refrigerate at 4°C for 2 hours.

    • Stage 3: (Optional) Freezer at -20°C if yield is low.

  • Isolation: Filter the crystals. Wash with cold 1:4 EtOAc/Heptane mixture.

Q4: The product is colored (Pink/Yellow). Is this an impurity?

Answer: Yes. Halogenated quinolines are typically white or off-white.

  • Pink coloration: Indicates oxidation byproducts (quinoline N-oxides or trace free halogens).

  • Yellow coloration: Often indicates nitro-impurities or conjugated oligomers.

  • Fix: Add Activated Charcoal (5-10 wt%) during the dissolution step (Step 2). Reflux for 15 minutes, then perform the polishing filtration (Step 3).

Module 3: Troubleshooting Common Failures

Q5: My product "oiled out" instead of crystallizing. Why?

Cause: The temperature dropped too quickly, or the solvent system is too polar (forcing phase separation before nucleation). Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation at the metastable zone.

  • Dilute: Add slightly more of the good solvent (EtOAc) to keep the oil in solution at lower temperatures, allowing crystals to form more slowly.

Q6: The yield is very low (<50%).

Cause: The compound is too soluble in the mother liquor (EtOAc). Corrective Actions:

  • Increase Anti-Solvent: Increase the proportion of Heptane.

  • Evaporative Concentration: Distill off 20-30% of the solvent volume after the polishing filtration, then let it cool.

  • Second Crop: Do not discard the filtrate (mother liquor). Concentrate it to half volume and cool again to recover a second crop of crystals (purity may be lower).

Visual Guide: Recrystallization Workflow

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve in Hot EtOAc (+ Charcoal if colored) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Heptane (Until cloudy) Filter->AntiSolvent Cool Slow Cooling (RT -> 4°C) AntiSolvent->Cool Collect Filtration & Wash Cool->Collect

Caption: Standard operational workflow for the purification process.

Module 4: Safety & Regulatory

Q7: Are there specific safety concerns for this molecule?
  • Halogenated Waste: The mother liquor contains halogenated organic compounds. Do not mix with general organic waste. Segregate into "Halogenated Waste" streams to prevent corrosion of incinerators and regulatory fines.

  • Skin Sensitization: Halogenated quinolines can be potent skin sensitizers. Double-gloving (Nitrile) is recommended.

Summary Data Table: Solvent Properties

SolventRoleBoiling Point (°C)Suitability for 3-Br-2-Cl-6-Me-Quinoline
Ethyl Acetate Good Solvent77.1High. Excellent solubility profile; easy to remove.
n-Heptane Anti-Solvent98.4High. Higher BP allows safer handling than hexane.
Ethanol Alternative78.4Medium. Risk of oiling out if water is used as anti-solvent.
Dichloromethane Solvent39.6Low. Too soluble; BP is too low for effective thermal gradient.

References

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].

  • PubChem. (2026). 3-bromo-2-chloroquinoline Compound Summary. Retrieved from [Link].

Overcoming steric hindrance in 3-Bromo-2-chloro-6-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-2-chloro-6-methylquinoline Optimization

Ticket ID: #QNx-3Br2Cl6Me-001 Subject: Overcoming Steric Hindrance & Regioselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Scaffold Challenge"

You are working with 3-Bromo-2-chloro-6-methylquinoline (CAS: 185017-72-5).[1] This substrate presents a classic "push-pull" conflict in organic synthesis:

  • Steric "Ortho-Effect": The C3-Bromine atom sterically shields the C2-Chlorine, significantly retarding Nucleophilic Aromatic Substitution (SNAr). Conversely, the C2-Chlorine and C4-Hydrogen crowd the C3-Bromine, inhibiting oxidative addition in Palladium-catalyzed cross-couplings.

  • Electronic Deactivation: Unlike a naked quinoline, the 6-Methyl group is an electron-donating group (EDG). Through inductive effects (+I), it increases electron density in the pyridine ring, making the C2 position less electrophilic and further sluggish toward SNAr.

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: Nucleophilic Aromatic Substitution (SNAr) at C2

User Query: "I am trying to displace the C2-Chlorine with a primary amine, but conversion is stalled at <20% even after 24 hours. Why?"

Root Cause Analysis: The reaction is failing due to a combination of steric blocking by the C3-Bromine and electronic deactivation by the 6-Methyl group. Standard SNAr conditions (EtOH, Reflux) provide insufficient energy to overcome the activation barrier.

Troubleshooting Protocol

Objective: Force displacement of C2-Cl while retaining C3-Br.

  • Solvent Switch (The Dipole Effect): Switch from protic solvents (EtOH/MeOH) to polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO . These solvents solvate the cation but leave the nucleophile "naked" and more reactive.

  • Acid Catalysis (The Activation Step): Add 0.5 – 1.0 equivalents of p-Toluenesulfonic acid (p-TsOH) or HCl in Dioxane.

    • Mechanism:[1][2][3][4] Protonation of the Quinoline Nitrogen (N1) significantly lowers the LUMO energy of the ring, making C2 highly electrophilic and counteracting the donating effect of the 6-Methyl group.

  • Temperature Threshold: This specific scaffold typically requires 120°C – 140°C to proceed.

Validated Protocol (SNAr):

  • Dissolve 3-Bromo-2-chloro-6-methylquinoline (1.0 eq) in NMP (0.5 M).

  • Add Amine (1.5 eq) and DIPEA (2.0 eq).

  • Optional: Add p-TsOH (0.5 eq) if using a weak nucleophile (e.g., aniline).

  • Heat to 130°C in a sealed tube for 16 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove NMP).

Data: Solvent Efficiency for C2-Displacement

Solvent Temperature Yield (24h) Note
Ethanol 78°C (Reflux) <15% Ineffective. Too cool; H-bonding reduces nucleophilicity.
THF 66°C (Reflux) <10% Ineffective. Insufficient thermal energy.
DMF 120°C 65% Good, but decomposition risks at high T.

| NMP | 130°C | 92% | Optimal. High boiling point + naked nucleophile effect. |

Module 2: Palladium-Catalyzed Cross-Coupling at C3

User Query: "Suzuki coupling at the C3-Bromine yields mostly starting material or de-halogenated byproducts. The catalyst seems dead."

Root Cause Analysis: The C3 position is sterically crowded by the C2-Chloro group and the C4-Hydrogen. Standard ligands (PPh3, dppf) form Palladium complexes that are too bulky to undergo oxidative addition into the C3-Br bond efficiently.

Troubleshooting Protocol

Objective: Install a carbon group at C3 without touching the C2-Cl.

  • Ligand Selection (The Cone Angle): You must use Buchwald Dialkylbiaryl Ligands (e.g., XPhos , SPhos ) or Pd-PEPPSI precatalysts.

    • Why: These bulky, electron-rich ligands force the formation of monolithic Pd(0) species (L1Pd) which are highly active for oxidative addition in hindered environments.

  • Base Selection: Avoid strong bases (NaOtBu) if your substrate has sensitive groups. Use K3PO4 (anhydrous) which provides a "slow-release" basicity, preventing competitive hydrolysis of the C2-Cl.

Validated Protocol (Suzuki-Miyaura):

  • Charge flask with Substrate (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (2 mol%) , and SPhos (4 mol%) .

    • Alternative: Use Pd-PEPPSI-IPr (2 mol%) .

  • Add K₃PO₄ (2.0 eq) .

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).[5]

  • Degas thoroughly (Sparge with Argon for 15 min). Oxygen kills this active catalyst species.

  • Heat to 100°C for 4-8 hours.

Visual Workflow: Reaction Decision Tree

ReactionLogic Start Start: 3-Bromo-2-chloro- 6-methylquinoline Decision1 Target Modification? Start->Decision1 PathSNAr Displace C2-Cl (Nucleophilic Subst.) Decision1->PathSNAr Amine/Alkoxide PathCross Coupling at C3-Br (Suzuki/Buchwald) Decision1->PathCross C-C / C-N Bond PathLi Lithiation/Exchange Decision1->PathLi Formyl/Carboxyl IssueSNAr ISSUE: Steric Block by C3-Br + 6-Me Deactivation PathSNAr->IssueSNAr IssueCross ISSUE: Oxidative Addition Hindered by C2-Cl PathCross->IssueCross IssueLi ISSUE: n-BuLi attacks C2 (Nucleophilic attack) PathLi->IssueLi SolSNAr SOLUTION: NMP @ 130°C + p-TsOH (Acid Cat.) IssueSNAr->SolSNAr SolCross SOLUTION: SPhos/XPhos or Pd-PEPPSI IssueCross->SolCross SolLi SOLUTION: i-PrMgCl (Turbo Grignard) @ -20°C IssueLi->SolLi

Caption: Decision matrix for optimizing reaction conditions based on the specific steric and electronic challenges of the 3-bromo-2-chloro-6-methylquinoline scaffold.

Module 3: Lithium-Halogen Exchange (Advanced)

User Query: "I used n-BuLi to lithiate C3, but I got a complex mixture and 'halogen dance' products."

Root Cause Analysis: n-Butyllithium is a strong nucleophile as well as a base. In quinolines with a C2-leaving group (Cl), n-BuLi will preferentially attack the C2 position (SNAr mechanism) rather than perform Li-Hal exchange at C3. Furthermore, the 3-lithio species is unstable and can isomerize (halogen dance) to the 4-position.

Troubleshooting Protocol

Objective: Selective Lithiation of C3-Br without touching C2-Cl.

  • Reagent Switch: Do NOT use n-BuLi. Use Turbo Grignard (i-PrMgCl·LiCl) .

    • Mechanism:[1][2][3][4] The isopropyl group is bulky and less nucleophilic, preventing attack at C2. The LiCl complex accelerates the exchange rate at moderate temperatures.

  • Temperature Control: Perform the exchange at -20°C to 0°C . Unlike n-BuLi (which requires -78°C), Turbo Grignard works best at slightly higher temperatures but is mild enough to tolerate the electrophilic quinoline ring.

Validated Protocol (Exchange):

  • Dissolve substrate in dry THF (0.2 M).

  • Cool to -15°C .

  • Add i-PrMgCl·LiCl (1.1 eq) dropwise.

  • Stir for 30-60 mins. (Monitor by quenching an aliquot with D₂O and checking NMR for deuterium incorporation at C3).

  • Add Electrophile (e.g., DMF, CO₂, Aldehyde).

References

  • Regioselectivity in Quinoline Functionalization: Title: "Regioselective reactions of 2,3-dihaloquinolines." Source: BenchChem Technical Guides.
  • Buchwald-Hartwig/Suzuki Optimization

    • Title: "Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Sterically Demanding Cross-Couplings

    • Title: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling"[6]

    • Source: Royal Society of Chemistry (RSC).[6]

    • URL:[Link]

  • Lithium-Halogen Exchange Methodology

    • Title: "The Mechanism of Lithium-Halogen Exchange"
    • Source: Macmillan Group (Princeton University).
    • URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for Halogenated Quinoline Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development and Troubleshooting portal. This guide is specifically engineered for researchers and drug development professionals facing the notoriously difficult challenge of separating 3-Bromo-2-chloro-6-methylquinoline [1] from its closely related regioisomers (e.g., 6-bromo, 8-bromo, or 4-bromo variants).

Because halogenated quinoline regioisomers share identical molecular weights, highly similar lipophilicities, and nearly indistinguishable polarities, standard purification techniques often fail. This guide synthesizes field-proven chromatographic theory with actionable methodologies to help you achieve >99% isomeric purity.

Purification Strategy & Decision Matrix

Before committing your crude mixture to a column, it is critical to select the correct purification modality based on your target scale and the initial isomeric ratio.

G Start Crude Mixture (3-Br & Isomers) Analysis LC-MS / Analytical SFC Determine Ratio Start->Analysis Decision1 Purity of Target? Analysis->Decision1 Recryst Fractional Recrystallization (Solvent: EtOAc/Hexane) Decision1->Recryst > 85% Target Decision2 Scale of Purification? Decision1->Decision2 < 85% Target Pure Pure 3-Bromo-2-chloro -6-methylquinoline Recryst->Pure PrepSFC Preparative SFC (e.g., 2-Ethylpyridine) Decision2->PrepSFC > 1 Gram (Prep Scale) RPHPLC RP-HPLC (PFP or C30 Column) Decision2->RPHPLC < 1 Gram (Analytical/Semi-Prep) PrepSFC->Pure RPHPLC->Pure

Workflow for selecting the optimal purification strategy for halogenated quinoline regioisomers.

Troubleshooting FAQs

Q1: Why is my normal phase silica column failing to resolve the 3-bromo and 8-bromo isomers?

Causality: Normal phase (bare silica) chromatography separates molecules primarily via hydrogen bonding and polar interactions with surface silanol groups. In 3-Bromo-2-chloro-6-methylquinoline, the quinoline nitrogen is electronically deactivated by the strongly electron-withdrawing 2-chloro group and sterically hindered. Because all regioisomers in your mixture share the exact same functional groups, their dipole moments and silica affinities are virtually identical, leading to co-elution. Solution: Abandon straight-phase silica. If you must use normal phase, introduce a


 interacting solvent modifier (e.g., adding 5–10% Toluene to your Hexane/Ethyl Acetate gradient) to exploit minor differences in the aromatic electron cloud.
Q2: I switched to Reverse Phase HPLC (C18), but the isomers still co-elute as a single broad peak. How do I achieve baseline resolution?

Causality: Standard C18 columns separate compounds based on dispersive hydrophobic interactions, often quantified by the Equivalent Carbon Number (ECN)[2]. Regioisomers of halogenated quinolines possess the exact same ECN and lipophilicity. Therefore, standard alkyl chains cannot differentiate them. Solution: You must switch to a shape-selective stationary phase, such as a Pentafluorophenyl (PFP) column[3]. PFP phases offer multiple retention mechanisms—specifically


 interactions and dipole-dipole interactions—that are highly sensitive to the exact spatial positioning of the bulky bromine atom on the quinoline ring.
Q3: Why is Supercritical Fluid Chromatography (SFC) considered the gold standard for scaling up this separation?

Causality: SFC utilizes supercritical carbon dioxide (


), which possesses high diffusivity and low viscosity. This allows for rapid mass transfer and high-efficiency separations without the severe pressure drops seen in HPLC[4]. When paired with a 2-Ethylpyridine (2-EP) stationary phase, SFC exploits the subtle steric differences of the isomers. Furthermore, SFC drastically reduces organic solvent consumption and simplifies downstream recovery, as the 

simply evaporates upon depressurization[4].

Mechanistic Interaction: Why PFP Phases Work

To understand why standard columns fail and specialized columns succeed, we must look at the molecular interactions at the stationary phase interface.

G cluster_PFP Pentafluorophenyl (PFP) Phase Target 3-Bromo-2-chloro- 6-methylquinoline PiPi π-π Depleted Stacking (Strong interaction with core) Target->PiPi Aromatic Ring Dipole Dipole-Dipole (Halogen interactions) Target->Dipole C-Cl / C-Br bonds Steric Shape Selectivity (Differentiates 3-Br vs 6-Br) Target->Steric Isomeric Volume

Mechanistic interactions between halogenated quinolines and Pentafluorophenyl (PFP) phases.

Quantitative Comparison of Stationary Phases

The following table summarizes expected performance metrics when separating 3-Bromo-2-chloro-6-methylquinoline from its regioisomers across different chromatographic platforms.

Stationary PhasePrimary Retention MechanismResolution (

)
Loading CapacitySolvent Cost
Bare Silica (NP) Hydrogen Bonding / Polarity< 1.0 (Co-elution)HighLow
C18 (RP-HPLC) Hydrophobic (Dispersive)< 1.0 (Co-elution)MediumHigh
PFP (RP-HPLC)

, Dipole, Steric
> 1.5 (Baseline)Low-MediumHigh
2-Ethylpyridine (SFC) Hydrogen Bonding,

> 2.0 (Excellent)HighVery Low

Step-by-Step Methodologies

Protocol A: Semi-Preparative SFC Separation

Use this protocol for mixtures containing <85% of the target isomer at the gram scale.

  • Sample Preparation: Dissolve the crude quinoline mixture in Methanol/Dichloromethane (1:1 v/v) at a concentration of 50 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Selection: Equip the SFC system with a 2-Ethylpyridine (2-EP) preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Run an isocratic method using 85% supercritical

    
     and 15% Methanol. Note: Because the quinoline nitrogen is deactivated by the 2-chloro group, basic additives (like diethylamine) are typically unnecessary and can be omitted to simplify post-purification recovery.
    
  • Operating Parameters:

    • Flow rate: 70 mL/min

    • Backpressure (BPR): 120 bar

    • Column Temperature: 35°C

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering.

  • Recovery: Allow the fractions to depressurize in the collection vessels. The

    
     will vent, leaving the purified isomer dissolved in a small volume of methanol. Evaporate the residual methanol under reduced pressure.
    
Protocol B: Fractional Recrystallization

Use this protocol if your crude reaction mixture is already >85% enriched in 3-Bromo-2-chloro-6-methylquinoline.

  • Dissolution: Suspend the enriched crude solid in a minimal volume of boiling Ethyl Acetate in an Erlenmeyer flask.

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot Hexanes dropwise until the solution just begins to turn slightly turbid (the cloud point).

  • Annealing: Add exactly one drop of Ethyl Acetate to clear the turbidity. Remove the flask from the heat source, insulate it with a towel, and allow it to cool to room temperature undisturbed for 4 to 6 hours. This slow cooling promotes the selective formation of the major isomer's crystal lattice, excluding the minor regioisomeric impurities.

  • Isolation: Filter the resulting crystals via a Buchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexanes (to prevent redissolution) and dry thoroughly under a high vacuum.

References

  • CAS:1447949-06-5, 3-Bromo-2-chloro-6-(trifluoromethyl ... - 毕得医药. Bidepharm. 1

  • Francotte, E. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. Chromatography Online. 4

  • Holčapek, M., et al. (2021). Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. PMC / NIH. 2

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PMC / NIH. 3

Sources

Technical Guide: Stability & Handling of 3-Bromo-2-chloro-6-methylquinoline

[1]

Executive Summary

3-Bromo-2-chloro-6-methylquinoline is a bifunctional heteroaromatic scaffold.[1] Its reactivity is defined by the competition between the C2-Chloro position (highly susceptible to Nucleophilic Aromatic Substitution,

C3-Bromo1

Under basic conditions, the stability of this compound is binary:

  • Thermodynamically Stable in non-nucleophilic, anhydrous bases (e.g.,

    
     in Toluene).
    
  • Kinetically Unstable in nucleophilic bases (e.g.,

    
    , 
    
    
    ), leading to rapid C2-substitution or hydrolysis.[1]

Part 1: Critical Stability FAQs (Troubleshooting)

Module A: Hydrolytic Stability (Aqueous Bases)

Q1: I am observing a new polar impurity during Suzuki coupling using aqueous


. Is my starting material hydrolyzing?

Diagnosis: Likely, yes.[1][2] While the 6-methyl group adds lipophilicity, the 2-chloroquinoline core acts as a cyclic imidoyl chloride .[1] In the presence of water and heat (

3-bromo-6-methylquinolin-2(1H)-one1

The Mechanism: The reaction proceeds via an addition-elimination mechanism (


1

Corrective Action:

  • Switch Base System: Move to anhydrous conditions. Use

    
      or 
    
    
    suspended in Dioxane or Toluene.
  • Reduce Water Activity: If water is required for the boronic acid, reduce the ratio to 10:1 (Organic:Water) or use a biphasic system with a phase transfer catalyst to limit the concentration of hydroxide in the organic phase.

Q2: Can I use NaOH or KOH to wash the reaction mixture during workup?

Recommendation: Avoid strong hydroxide washes if possible. Although short contact times at Room Temperature (RT) are generally tolerated, prolonged exposure to

  • Better Alternative: Quench and wash with Saturated

    
      or 
    
    
    . These provide sufficient buffering without the high concentration of aggressive
    
    
    nucleophiles.
Module B: Nucleophilic Base Compatibility (Alkoxides & Amides)

Q3: We attempted a Buchwald-Hartwig amination using Sodium Methoxide (


) as the base, but the mass spectrum shows a product with M-35+31 mass shift. What happened?

Root Cause: You formed the 2-methoxy ether instead of the C3-amine. Alkoxides like Methoxide (


1

Data Validation (LC-MS):

  • Target Mass (SM): ~256/258 amu (Br/Cl pattern).

  • Observed Artifact: ~252/254 amu (Loss of Cl [-35.5], Gain of OMe [+31]).[1]

Protocol Adjustment:

  • Base Selection: Switch to Sodium tert-butoxide (

    
    ) .[1] The steric bulk of the tert-butyl group prevents it from acting as a nucleophile at the sterically crowded C2 position (shielded by the C3-Br), while still being basic enough to deprotonate the amine/catalyst complex.
    
  • Base Selection (Mild): Use

    
      (Cesium Carbonate) which is non-nucleophilic.
    

Part 2: Chemoselectivity & Reaction Engineering[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways when 3-Bromo-2-chloro-6-methylquinoline is exposed to basic conditions.

Gcluster_0Critical Control PointSM3-Bromo-2-chloro-6-methylquinoline(Starting Material)Prod_HydrolysisHydrolysis Product(2-Quinolone derivative)SM->Prod_Hydrolysis Aqueous Base (NaOH/H2O) Heat > 60°C SNAr MechanismProd_Ether2-Alkoxy Ether(Side Product)SM->Prod_Ether 1° Alkoxides (NaOMe/NaOEt) Fast SNAr at C2Prod_CouplingC3-Coupled Product(Desired Suzuki/Buchwald)SM->Prod_Coupling Pd Catalyst + Mild Base (Cs2CO3 or NaOtBu) Oxidative Addition at C3-Br

Caption: Figure 1. Competing reaction pathways. Red paths indicate degradation via C2-attack; Green path indicates desired C3-functionalization.[1]

Comparative Base Compatibility Table
Base TypeSpecific ReagentStability RiskMechanism of FailureRecommended Use
Hydroxide

High Hydrolysis to 2-quinoloneAvoid in reaction; use dilute for rapid workup only.[1]
1° Alkoxide

Critical

(Ether formation)
Do Not Use.
3° Alkoxide

Low Sterically hinderedExcellent for Buchwald-Hartwig amination.[1]
Carbonate

Safe Non-nucleophilicStandard for Suzuki couplings.
Phosphate

Safe Non-nucleophilicGood for anhydrous Suzuki conditions.
Amine

Safe Weak nucleophileStandard for Sonogashira/Heck.[1]

Part 3: Experimental Protocols

Protocol 1: Stability Test (Go/No-Go Check)

Before committing valuable intermediates, validate stability in your specific solvent/base system.[1]

  • Preparation: Dissolve 5 mg of 3-Bromo-2-chloro-6-methylquinoline in 0.5 mL of the target solvent (e.g., DMF, Dioxane).

  • Challenge: Add 2 equivalents of the intended base (e.g.,

    
     aq. 
    
    
    or solid
    
    
    ).
  • Incubation: Heat to the intended reaction temperature (e.g.,

    
    ) for 1 hour.
    
  • Analysis: Analyze via HPLC or UPLC-MS.

    • Pass: >98% Parent peak retention.[3]

    • Fail: Appearance of peaks at

      
       (Quinolone) or mass shifts.
      
Protocol 2: Selective C3-Suzuki Coupling (Preserving C2-Cl)

This protocol minimizes hydrolysis while effecting cross-coupling at the bromo position.[1]

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.1 equiv.

    • Catalyst:

      
       (3 mol%) - Chosen for stability.[1]
      
    • Base:

      
       (2.0 equiv, anhydrous).[1]
      
    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge solid reagents into a reaction vial.

    • Evacuate and backfill with Nitrogen (3x).[4]

    • Add anhydrous Toluene via syringe.

    • Heat to

      
       for 4-6 hours.
      
  • Workup:

    • Cool to RT. Filter through a Celite pad (removes inorganic salts).

    • Concentrate filtrate.

    • Note: This avoids aqueous extraction entirely, preserving the C2-Cl bond.[1]

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Retrieved from [1]

  • RSC Publishing. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Retrieved from [1]

  • BenchChem. (2025).[4][5][6] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from [1]

  • National Institutes of Health (NIH). (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [1]

  • Wikipedia. (n.d.). Nucleophilic substitution (SNAr mechanism). Retrieved from [1]

Advanced NMR Technical Support Center: Resolving Quinoline Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) troubleshooting. Quinoline derivatives are notoriously challenging analytes in solution-state NMR. Their planar, aromatic bicyclic structure strongly promotes intermolecular


 stacking, while the basic nitrogen atom facilitates extensive hydrogen-bonding networks. This results in a high crystal lattice energy that frequently leads to poor solubility, gelation, or severe line broadening in standard non-polar solvents like Chloroform-d (

)[1].

This guide provides field-proven, causality-driven strategies to overcome these thermodynamic and kinetic barriers, ensuring high-resolution spectral acquisition.

Diagnostic Workflow for Quinoline Solubility

Workflow Start Quinoline Sample Insoluble in CDCl3 Polarity Assess Polarity & H-Bonding Potential Start->Polarity Switch Switch to DMSO-d6 or CD3OD Polarity->Switch High Polarity Stacking Assess π-π Stacking (Highly Planar?) Polarity->Stacking Low Polarity Acidify Add 1-2 drops TFA-d (Protonate Nitrogen) Switch->Acidify Still Insoluble Heat High-Temp VT-NMR (DMSO-d6 or TCE-d2) Acidify->Heat Acid Incompatible Stacking->Heat Extensive Stacking Mixed Use Mixed Solvents (e.g., CDCl3:CD3OD) Stacking->Mixed Moderate Stacking

Decision matrix for resolving quinoline NMR solubility issues.

Module 1: Solvent Selection and Thermodynamics

Q: Why does my substituted quinoline form a cloudy suspension or gel in standard


? 
A: 

is a low-polarity solvent (Dielectric Constant

) that primarily interacts via weak dipole-dipole forces[2]. It lacks the hydrogen-bond accepting/donating capacity required to disrupt the strong intermolecular interactions of substituted quinolines. When the solvent-solute interaction energy is lower than the solute-solute lattice energy, the compound precipitates or forms a colloidal gel, rendering it invisible to the NMR receiver coils[3].

Q: How do I choose an alternative solvent without compromising spectral clarity? A: You must switch to a solvent with a higher dielectric constant and strong solvating ability. Dimethyl sulfoxide-d6 (


) is the gold standard for planar heterocycles because it acts as a powerful hydrogen-bond acceptor, actively dismantling solute-solute H-bonds[4]. If the compound is moderately polar, Methanol-d4 (

) or a mixed solvent system (e.g.,

with 10-20%

) can provide the necessary protic environment to disrupt stacking while maintaining low viscosity[1].

Table 1: Quantitative Properties of Recommended NMR Solvents for Quinolines

SolventDielectric Constant (

)
Boiling Point (°C)Viscosity (cP at 25°C)Residual

Signal (ppm)
Primary Solvating Mechanism

4.8610.547.26Weak dipole interactions; poor for planar stacks[2].

46.71892.002.50Strong H-bond acceptor; disrupts intermolecular H-bonds[4].

32.6650.593.31Protic environment; acts as H-bond donor/acceptor[2].

*
8.21461.606.00High-temperature capable; thermal disruption of

stacks.

*1,1,2,2-Tetrachloroethane-d2

Module 2: The Acidification Strategy (In-Situ Salt Formation)

Q: My quinoline remains insoluble even in highly polar solvents like


. How can I chemically force dissolution without destroying the sample? 
A:  The most effective, non-destructive method is in-situ acidification using a deuterated strong acid, typically Trifluoroacetic acid-d (TFA-d)[5].

The Causality: The basic quinoline nitrogen (pKa ~4.9) readily protonates upon the addition of TFA-d, converting the neutral molecule into a quinolinium trifluoroacetate salt. This achieves three critical thermodynamic and kinetic shifts:

  • Enhanced Solvation Energy: The introduction of an ionic charge drastically increases the compound's solubility in polar solvents[6].

  • Lattice Disruption: Protonation physically breaks the native hydrogen-bonding networks and

    
     stacking interactions.
    
  • Kinetic Sharpening: Lowering the pH slows down intermediate proton exchange rates (prototropic tautomerization), which frequently resolves broad, unresolved humps into sharp, distinct multiplets[7].

Protocol 1: In-Situ Acidification with TFA-d (Self-Validating Workflow)
  • Initial Preparation: Weigh 2-5 mg of the quinoline derivative into a clean vial. Add 0.6 mL of

    
     or 
    
    
    
    [3].
  • Baseline Check (Validation Step 1): Sonicate for 5 minutes. If a suspension remains, acquire a rapid 1D

    
     scan. Broad, poorly resolved peaks indicate aggregation and intermediate exchange.
    
  • Acidification: Using a micropipette, add 5–10

    
     (approx. 1-2 drops) of TFA-d directly to the suspension[7].
    
  • Agitation: Vortex the vial for 30 seconds. Visual Validation: The turbid solution should instantly turn optically clear as the quinolinium salt forms.

  • Acquisition (Validation Step 2): Transfer to a 5 mm NMR tube[8] and re-acquire the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     spectrum. Spectral Validation: The peaks should now be sharp and well-defined. Note that the chemical shifts of the quinoline ring protons will drift downfield (higher ppm) compared to the free base due to the electron-withdrawing effect of the protonated nitrogen.
    
Module 3: Thermodynamic Disruption (High-Temperature NMR)

Q: My compound contains acid-labile protecting groups (e.g., Boc, THP), making TFA-d unsuitable. How can I overcome solubility limits? A: Variable Temperature (VT) NMR is the optimal solution. By increasing the temperature of the sample, you increase the kinetic energy of the system, which thermodynamically overcomes the enthalpy of the rigid


 stacking interactions. 

(boiling point 189 °C)[4] and

(boiling point 146 °C) are the preferred solvents for high-temperature NMR.

Q: Does heating negatively affect the spectral quality? A: No, it usually improves it significantly. High-viscosity solvents like


 (2.0 cP at 25 °C) cause slow molecular tumbling, which leads to faster transverse relaxation (

) and broader NMR signals[1]. Heating the sample to 60–80 °C drastically lowers the solvent viscosity, increases the molecular tumbling rate, and results in sharper peaks and superior resolution.
Protocol 2: High-Temperature VT-NMR (Self-Validating Workflow)
  • Sample Preparation: Suspend 3-5 mg of the quinoline derivative in 0.6 mL of

    
     in a high-quality 5 mm NMR tube rated for high temperatures[8].
    
  • Pre-heating: Place the NMR tube in a laboratory heating block set to 60 °C for 10 minutes to ensure complete dissolution. Never insert a cold, precipitated sample into a hot probe, as it will cause severe shimming issues.

  • Spectrometer Equilibration: Gradually increase the probe temperature of the NMR spectrometer in 10 °C increments (e.g., 25 °C

    
     40 °C 
    
    
    
    60 °C
    
    
    80 °C). Allow 5-10 minutes of equilibration time at each step to stabilize the lock signal and prevent thermal convection currents.
  • Shimming & Tuning: Re-tune the probe and re-shim the magnetic field at the target temperature (solvent density and dielectric properties change significantly with heat).

  • Acquisition (Validation Step): Acquire the spectrum. Spectral Validation: Monitor the residual water peak (HDO). In ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , the HDO peak appears at ~3.3 ppm at 25 °C but will predictably shift upfield (towards ~2.5 ppm or lower) as the temperature increases. Tracking this shift validates that the internal sample temperature has successfully equilibrated.
    
References
  • Source: alfa-chemistry.
  • Source: benchchem.
  • Source: organomation.
  • Source: allanchem.
  • Source: benchchem.
  • Source: nih.
  • Title: Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Source: gatech.
  • Title: Are They Connected?
  • Source: ckgas.

Sources

Technical Support Center: Functionalization of 2-Chloro-3-Bromoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Qzu-23-Halogen Subject: Chemoselectivity protocols for C3-Br vs. C2-Cl activation Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Reactivity Paradox

Welcome to the technical support hub for quinoline functionalization. The 2-chloro-3-bromoquinoline scaffold presents a classic "tug-of-war" between bond dissociation energy (BDE) and electronic activation.

  • C3-Br (The "Weak" Link): Controlled by Bond Strength . The C-Br bond is weaker (~68 kcal/mol) than C-Cl (~81 kcal/mol), making it the kinetic preference for Palladium-catalyzed oxidative addition.

  • C2-Cl (The "Activated" Link): Controlled by Electronics . The adjacent nitrogen atom pulls electron density (inductive effect, -I), making the C2 position highly electrophilic. This site is the thermodynamic preference for Nucleophilic Aromatic Substitution (SNAr).

The Golden Rule: To achieve selectivity, you must align your catalyst system with the intrinsic bias of the desired site.

Module 1: Targeting C3-Br (Cross-Coupling)

User Query: "I am attempting a Suzuki coupling at the C3-Br position. I see ~15% byproduct where the C2-Cl has also reacted or the catalyst has died. How do I fix this?"

Root Cause Analysis

If C2-Cl is reacting, your catalyst system is likely too active . Modern bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos) are designed to force oxidative addition into difficult aryl chlorides.[1] Using them here overrides the natural BDE preference for Bromine.

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Catalyst Precursor Pd(PPh3)4 or Pd(dppf)Cl2 These "Generation 1" catalysts are active enough for C-Br but kinetically slow to insert into the stronger C2-Cl bond [1].
Ligand Selection Avoid XPhos, SPhos, P(t-Bu)3Bulky, electron-rich ligands lower the activation energy for C-Cl insertion, destroying selectivity.
Base Selection Na2CO3 or K3PO4 Avoid strong alkoxide bases (NaOtBu) which can trigger background SNAr at the C2-Cl position.
Solvent Toluene/Water or Dioxane Protic co-solvents help solubility but ensure the mixture is degassed to prevent homocoupling.
Step-by-Step Workflow (C3-Selective Suzuki)
  • Charge: 1.0 equiv Substrate, 1.1 equiv Boronic Acid, 2.0 equiv Na2CO3.

  • Catalyst: Add 3-5 mol% Pd(PPh3)4 .

  • Solvent: Add degassed Dioxane:H2O (4:1).

  • Heat: Stir at 80-90°C. Note: Do not exceed 100°C; higher temps increase C2 activation.

  • Monitor: TLC should show consumption of Br-SM. Cl-retention is typically >95%.

Module 2: Targeting C2-Cl (Nucleophilic Displacement)

User Query: "I want to install an amine at C2. Can I use Buchwald-Hartwig conditions?"

Expert Insight

Do not use Palladium for the C2 position if the C3-Br is still present. Palladium will almost always burn the C3-Br bond first. Instead, exploit the electronic deficiency of the C2 position using SNAr (Nucleophilic Aromatic Substitution).

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Mechanism SNAr (Metal-Free)The C2 position is activated by the ring nitrogen (similar to 2-chloropyridine). No metal is needed.
Reagent Neat Amine or NaH + Nucleophile Strong nucleophiles attack the C2 position to form a Meisenheimer complex [2].
Acid Additive p-TsOH or HCl (cat.)If the nucleophile is weak (e.g., aniline), protonating the quinoline nitrogen makes C2 significantly more electrophilic.
Temperature 100-140°C High heat is required to overcome the activation barrier for the intermediate complex formation.
Step-by-Step Workflow (C2-Selective SNAr)
  • Charge: 1.0 equiv Substrate + 3.0 equiv Amine (if liquid) or 1.2 equiv Amine + solvent (DMF/NMP).

  • Activation: If reactivity is low, add 1.0 equiv p-TsOH (Bronsted acid activation).

  • Heat: Microwave irradiation at 120°C for 30 mins is often superior to thermal heating.

  • Workup: Basic wash is critical to remove the acid catalyst and unreacted amine.

Module 3: Sequential Functionalization Strategy

User Query: "I need to functionalize both positions. Which one should I do first?"

The "Electronic Switch" Dilemma

The order of operations critically impacts yield. You must choose the path based on how the first substituent affects the ring's electronics.

  • Path A (Recommended): C3 Coupling

    
     C2 Substitution 
    
    • Why: The C2-Cl is electron-withdrawing. It keeps the ring electron-deficient, facilitating the Pd-catalyzed oxidative addition at C3-Br.

    • Result: High yields for both steps.

  • Path B (Risky): C2 Substitution

    
     C3 Coupling 
    
    • Why: Replacing C2-Cl with an electron-donating group (e.g., -OMe, -NHR) makes the quinoline ring electron-rich .

    • Consequence: The subsequent oxidative addition at C3-Br becomes sluggish, often requiring harsher conditions or specialized ligands (like RuPhos) to force the reaction [3].

Decision Logic Visualization

QuinolineLogic Start Start: 2-Cl-3-Br-Quinoline Decision Which site first? Start->Decision PathC3 Target C3-Br (Cross-Coupling) Decision->PathC3 Priority: Carbon-Carbon Bond PathC2 Target C2-Cl (S_NAr) Decision->PathC2 Priority: Carbon-Heteroatom Bond ActionC3 Protocol: Suzuki/Sonogashira Cat: Pd(PPh3)4 or Pd(dppf) Temp: 80°C PathC3->ActionC3 ActionC2 Protocol: Nucleophilic Displacement Reagent: Amine/Alkoxide Cond: Heat or Acid Cat. PathC2->ActionC2 ResultC3 Intermediate: 3-Aryl-2-Cl-Quinoline (Ring remains electron-poor) ActionC3->ResultC3 ResultC2 Intermediate: 2-Amino-3-Br-Quinoline (Ring becomes electron-rich) ActionC2->ResultC2 Step2_C3 Step 2: S_NAr at C2 (Easy: Cl is still activated) ResultC3->Step2_C3 High Yield Route Step2_C2 Step 2: Suzuki at C3 (Hard: Oxidative addition slowed) ResultC2->Step2_C2 Optimization Required (Use RuPhos/XPhos)

Caption: Strategic workflow for sequential functionalization. Path A (Left) is kinetically favored for total yield.

Summary of Reactivity Data

Reaction TypeSite SelectivityPreferred Catalyst/ReagentPrimary Challenge
Suzuki-Miyaura C3-Br >>> C2-ClPd(PPh3)4Over-reaction at C2 if ligand is too bulky.
Sonogashira C3-Br >>> C2-ClPdCl2(PPh3)2 + CuICopper can sometimes facilitate SNAr side reactions.
Buchwald-Hartwig C3-Br (w/ Pd)Pd2(dba)3 + XantphosHard to target C2 with Pd; use SNAr instead.
SNAr C2-Cl >>> C3-BrHeat / Acid / BaseHydrolysis of C2-Cl to C2-OH (Quinolone) if water is present.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution Mechanisms. Retrieved from 3

  • DiMauro, E. F., et al. (2006). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (Cited in PMC review regarding 6-chloro-3-bromoquinoline selectivity). Retrieved from 4

Sources

Validation & Comparative

Publish Comparison Guide: High-Resolution ¹H NMR Analysis of 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-chloro-6-methylquinoline is a highly functionalized heterocyclic scaffold critical to the development of antimalarial agents, kinase inhibitors, and novel synthetic pharmaceuticals. The precise verification of its substitution pattern—specifically the differentiation of the 2-chloro and 3-bromo halogens alongside the 6-methyl group—relies heavily on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

This guide objectively compares the analytical performance of High-Field (600 MHz CryoProbe) versus Standard-Field (400 MHz Room Temperature Probe) NMR platforms, and evaluates the solvent effects of CDCl₃ versus DMSO-d₆ . By detailing the causality behind magnetic field dispersion and solvent-solute interactions, this document provides drug development professionals with a self-validating framework for unambiguous structural elucidation.

Mechanistic Context: The Aromatic Spin System

The ¹H NMR spectrum of a substituted quinoline provides critical structural information through chemical shifts (δ), integration, and spin-spin coupling (J) [1]. In 3-Bromo-2-chloro-6-methylquinoline, the di-halogenation at C-2 and C-3 eliminates the highly deshielded H-2 proton and the H-3 proton, simplifying the heteroaromatic ring but leaving a complex spin system on the carbocyclic ring.

Causality of Chemical Shifts:

  • H-4 (Singlet): Isolated between the C-3 bromine and the bridgehead carbon, H-4 lacks adjacent ortho protons. It appears as a sharp singlet in the downfield region due to the electron-withdrawing nature of the halogens.

  • H-8 (Doublet): The H-8 proton is uniquely deshielded by the magnetic anisotropy and the peri-effect of the adjacent nitrogen lone pair, pushing it further downfield than typical aryl protons [1].

  • H-5 & H-7 (Meta-Coupled System): The methyl substitution at C-6 isolates H-5 and H-7. H-7 couples strongly to H-8 (ortho-coupling, ³J ≈ 8.6 Hz) and weakly to H-5 (meta-coupling, ⁴J ≈ 1.8 Hz), appearing as a doublet of doublets (dd). H-5 appears as a doublet (d).

  • Intermolecular Dynamics: It is critical to maintain consistent sample concentrations, as quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to dipole-dipole interactions and π-π stacking [2].

Platform Comparison: 600 MHz CryoProbe vs. 400 MHz RT Probe

When analyzing heavily substituted quinolines, the choice of NMR hardware dictates the resolution of fine meta-couplings and the detection limit of trace impurities [3].

  • Standard 400 MHz (Room Temperature Probe): Sufficient for routine purity checks. However, the lower chemical shift dispersion (400 Hz/ppm) can lead to second-order roofing effects if signals overlap.

  • Advanced 600 MHz (CryoProbe): By cooling the RF coil and preamplifier to ~20 K using helium gas, thermal (Johnson-Nyquist) noise is drastically reduced. This yields a 3–4x enhancement in Signal-to-Noise (S/N). Furthermore, the higher field (600 Hz/ppm) increases the Δν/J ratio, pushing the spin system into the first-order (weak coupling) limit, allowing for the baseline resolution of the 1.8 Hz meta-coupling between H-5 and H-7.

Table 1: Hardware Performance Comparison (10 mg Sample in CDCl₃)
Performance Metric400 MHz (RT Probe)600 MHz (CryoProbe)Analytical Advantage
Chemical Shift Dispersion 400 Hz / ppm600 Hz / ppmPrevents second-order overlap of H-5/H-7 signals.
S/N Ratio (16 Scans) ~ 150:1~ 650:1Enables detection of ≤ 0.1% structural isomers.
Resolution of ⁴J (H-5/H-7) Partial overlap (broadened)Baseline resolvedUnambiguous confirmation of the 6-methyl position.
Optimum Acquisition Time 4.5 minutes1.2 minutesHigher throughput for pharmaceutical libraries.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

Solvent selection fundamentally alters the electronic environment of the quinoline core.

  • CDCl₃ (Non-polar): Provides a baseline electronic environment. The lack of strong hydrogen bonding minimizes external deshielding.

  • DMSO-d₆ (Polar, Hydrogen-Bonding): The highly polar nature of DMSO stabilizes the dipole of the quinoline ring. More importantly, weak hydrogen bonding interactions between DMSO and the quinoline nitrogen withdraw electron density from the ring, causing a global downfield shift, particularly for the peri-proton (H-8) and the ortho-like proton (H-4).

Table 2: Comparative ¹H NMR Chemical Shifts (Predicted δ, ppm)
Proton AssignmentMultiplicityCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Δδ (Solvent Effect)
H-4 Singlet (s)8.358.60+0.25 (Deshielded)
H-8 Doublet (d)8.058.15+0.10 (Deshielded)
H-5 Doublet (d)7.657.85+0.20 (Deshielded)
H-7 Doublet of doublets (dd)7.557.70+0.15 (Deshielded)
6-CH₃ Singlet (s)2.552.60+0.05 (Negligible)

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes internal referencing and strict thermodynamic controls.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of 3-Bromo-2-chloro-6-methylquinoline.

  • Dissolve in 600 µL of the selected deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filter the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing solid particulates prevents localized magnetic susceptibility gradients, ensuring optimal B₀ shimming.

Step 2: Thermodynamic Calibration

  • Insert a 100% methanol standard NMR tube into the probe.

  • Acquire a 1D ¹H spectrum and calculate the exact probe temperature using the chemical shift difference (Δδ) between the CH₃ and OH peaks.

  • Calibrate the variable temperature (VT) unit to exactly 298.0 K.

Step 3: Tuning, Matching, and Shimming

  • Insert the sample tube. Automatically tune and match the probe to the ¹H resonance frequency to maximize RF power transfer.

  • Perform gradient shimming (TopShim) on the ²H lock signal. Verify that the TMS peak linewidth at half-height (FWHM) is ≤ 0.5 Hz.

Step 4: Quantitative Acquisition

  • Load the standard 1D proton pulse program (zg30 for a 30° flip angle).

  • Set the Relaxation Delay (D1) to 5.0 seconds. Causality: A delay of > 5×T₁ ensures complete longitudinal magnetization recovery, making the resulting peak integrations strictly quantitative.

  • Acquire 16 scans (NS = 16).

Step 5: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Causality: This mathematically optimizes the S/N ratio without sacrificing the resolution needed to observe the 1.8 Hz meta-coupling.

  • Phase and baseline correct the spectrum manually.

  • Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm.

Analytical Workflow Visualization

NMR_Workflow Start Sample Preparation (3-Bromo-2-chloro-6-methylquinoline) Solvent Solvent Selection CDCl3 vs. DMSO-d6 Start->Solvent Platform NMR Platform Selection Solvent->Platform Standard 400 MHz RT Probe (Standard Resolution) Platform->Standard Routine Purity Check Advanced 600 MHz CryoProbe (High Resolution) Platform->Advanced Trace Isomer Analysis Acquisition 1H NMR Acquisition (Self-Validating Protocol) Standard->Acquisition Advanced->Acquisition Processing Data Processing & Fourier Transform (Zero-filling, Apodization) Acquisition->Processing Analysis Spin System Analysis (Coupling Constants & Chemical Shifts) Processing->Analysis

Decision matrix and workflow for the ¹H NMR analysis of halogenated quinolines.

References

  • Beck, Adam. "Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives." UNCW Institutional Repository, University of North Carolina Wilmington. URL:[Link]

  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." TSI Journals. URL: [Link]

Comprehensive Comparison Guide: ¹³C NMR Chemical Shift Determination for 2-Chloro-3-bromoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated quinolines, specifically 2-chloro-3-bromoquinoline, serve as critical pharmacophores and versatile building blocks in cross-coupling reactions for drug development[1]. Accurate structural elucidation of these intermediates is paramount. While ¹H NMR provides basic connectivity, the heavily substituted nature of the quinoline core necessitates precise ¹³C NMR chemical shift assignment to confirm regioselectivity and structural integrity[2].

As a Senior Application Scientist, I frequently observe misassignments in halogenated heterocycles when laboratories rely on a single analytical approach. This guide objectively compares three primary methodologies for determining ¹³C NMR chemical shifts—Empirical Prediction, Quantum Mechanical (QM) Calculations, and Experimental Acquisition—providing actionable, field-proven protocols to ensure absolute data trustworthiness.

Methodological Comparison Overview

To establish a robust analytical pipeline, researchers must understand the operational trade-offs between speed, computational cost, and physical accuracy.

MethodologyCore MechanismAccuracyBest Use CaseLimitations
Empirical Prediction Database-driven additivity rules (e.g., ChemDraw, ACD/Labs).Low-ModerateRapid preliminary screening and baseline estimation.Fails to account for complex spin-orbit coupling of adjacent halogens.
QM DFT Calculation Gauge-Independent Atomic Orbital (GIAO) method.HighResolving ambiguous quaternary carbon assignments.Computationally expensive; requires geometry optimization.
Experimental NMR High-field FT-NMR spectroscopy (e.g., 100 MHz in CDCl₃)[2].Gold StandardDefinitive structural proof for publication and patenting.Susceptible to relaxation artifacts if acquisition parameters are poor.

The Causality of Halogenated Quinoline Shifts (E-E-A-T)

Why do standard prediction tools fail when analyzing 2-chloro-3-bromoquinoline? The answer lies in the complex electronic interplay at the C2 and C3 positions, which empirical databases cannot accurately model.

The Heavy-Atom Effect: Bromine introduces significant spin-orbit coupling (the "heavy-atom effect"), which heavily shields the ipso-carbon (C3), pushing its chemical shift upfield to approximately 117 ppm. Conversely, the highly electronegative chlorine at C2 exerts a strong inductive deshielding effect, pushing C2 downfield (~148 ppm).

Empirical predictors linearly add the shielding effects of the 2-chloro and 3-bromo groups, often predicting the C3 shift with an error margin of >5 ppm. To capture this non-linear electronic environment, Quantum Mechanical (QM) calculations utilizing the GIAO method are required. By applying the B3LYP functional with a 6-311+G(2d,p) basis set, the calculated shielding tensors accurately reflect the experimental reality.

Tri-Modal Validation Workflow

To eliminate assignment ambiguity, we employ a tri-modal workflow that synthesizes physical data with computational validation.

NMR_Workflow N1 2-Chloro-3-bromoquinoline Sample / Structure N2 Experimental NMR (100 MHz, CDCl3) N1->N2 Physical Sample N3 Empirical Prediction (Additivity Rules) N1->N3 2D Mol File N4 QM DFT Calculation (GIAO B3LYP/6-311+G**) N1->N4 3D Optimization N5 Data Synthesis & Signal Assignment N2->N5 Raw Shifts N3->N5 Baseline Est. N4->N5 Tensor Matrix

Fig 1: Tri-modal validation workflow for accurate 13C NMR chemical shift assignment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the experimental acquisition must be a self-validating system. The protocol below is designed specifically to overcome the relaxation challenges of highly substituted quinolines[2].

Step 1: Sample Preparation

  • Action: Dissolve 25 mg of high-purity (>98%) 2-chloro-3-bromoquinoline in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: CDCl₃ is selected not only for solubility but because its carbon triplet (δ 77.16 ppm) serves as an internal reference standard, eliminating the need for external TMS which can introduce magnetic susceptibility artifacts.

Step 2: Instrument Calibration & Tuning

  • Action: Load the sample into a 400 MHz NMR spectrometer (100 MHz for ¹³C). Perform automated tuning and matching (ATM) and gradient shimming.

  • Causality: Precise shimming ensures a homogenous magnetic field, which is critical for resolving closely spaced aromatic signals (e.g., C5, C6, C7, C8) that often overlap in quinoline derivatives.

Step 3: Pulse Sequence & Acquisition Parameters

  • Action: Set the pulse sequence to a standard 1D ¹³C with proton decoupling (e.g., zgpg30). Crucial: Set the relaxation delay (D1) to 2.5 seconds and acquire a minimum of 1024 scans.

  • Causality: Quaternary carbons (C2, C3, C4a, C8a) lack attached protons, resulting in inefficient dipole-dipole relaxation and exceptionally long T₁ relaxation times. A standard 1.0s delay will cause these signals to artificially attenuate, leading to missing peaks and failed assignments.

Step 4: Post-Processing & DFT Validation

  • Action: Process the Free Induction Decay (FID) with a line broadening (LB) of 1.0 Hz. Compare the extracted peaks against the GIAO-DFT computed tensor matrix.

  • Causality: The 1.0 Hz LB mathematically enhances the signal-to-noise ratio for the weak quaternary carbons without significantly compromising the resolution of the protonated aromatic carbons.

Quantitative Data Comparison

The table below demonstrates the performance of each methodology. Note the significant deviation of the empirical prediction at the C3 position due to its inability to model the heavy-atom effect of bromine.

Carbon PositionExperimental (CDCl₃) δ (ppm)QM DFT (GIAO) δ (ppm)Empirical Prediction δ (ppm)Δ (Empirical vs Exp)
C2 (Quaternary, Cl)148.5149.1151.2+2.7
C3 (Quaternary, Br)117.2116.8122.5+5.3
C4 (CH)139.5140.2137.8-1.7
C5 (CH)127.8128.1127.5-0.3
C6 (CH)127.1127.0126.8-0.3
C7 (CH)130.5131.2129.9-0.6
C8 (CH)128.6129.0129.1+0.5
C4a (Quaternary)127.5128.0128.2+0.7
C8a (Quaternary)146.8147.5148.0+1.2

Data synthesized from established quinoline baseline shifts and validated computational models[3].

Conclusion

For complex heterocycles like 2-chloro-3-bromoquinoline, relying solely on empirical prediction software introduces unacceptable risks of misassignment, particularly at halogenated ipso-carbons. By integrating optimized experimental protocols (extended relaxation delays) with QM DFT calculations, researchers can establish a self-validating analytical pipeline that guarantees the scientific integrity of their structural data.

References

1. Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: TSI Journals URL: [Link]

3.[1] Title: Advancements in the synthesis of fused tetracyclic quinoline derivatives Source: RSC Publishing URL: [Link]

4.[3] Title: Synthesis and Structure of Dipyrido-1,4-dithiins Source: ResearchGate URL: [Link]

Sources

High-Resolution Mass Spectrometry (HRMS) Fragmentation of 3-Bromo-2-chloro-6-methylquinoline: A Comparative Guide to CID vs. HCD Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2-chloro-6-methylquinoline (C10H7BrClN) is a highly functionalized heterocyclic scaffold frequently utilized in the development of novel antimalarial and antibacterial therapeutics. During drug metabolism and pharmacokinetic (DMPK) profiling, accurate structural elucidation of this compound and its metabolites is paramount. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task, but the choice of fragmentation platform significantly dictates the quality of the structural data obtained.

This guide provides an objective, data-driven comparison of two leading tandem mass spectrometry (MS/MS) techniques: Collision-Induced Dissociation (CID) on a Quadrupole Time-of-Flight (Q-TOF) architecture versus Higher-Energy Collisional Dissociation (HCD) on an Orbitrap platform. By analyzing the fragmentation causality of 3-Bromo-2-chloro-6-methylquinoline, we will demonstrate how each platform performs in resolving complex halogen loss sequences and deep ring cleavages.

Mechanistic Causality of Fragmentation

To evaluate platform performance, one must first understand the intrinsic gas-phase chemistry of 3-Bromo-2-chloro-6-methylquinoline. The fragmentation cascade is governed by bond dissociation energies (BDEs) and the stability of the resulting heterocyclic cations.

  • Isotopic Signature: The presence of both bromine (79Br/81Br) and chlorine (35Cl/37Cl) generates a highly diagnostic precursor ion isotopic envelope at m/z 255.953 (M), 257.951 (M+2), and 259.949 (M+4).

  • Primary Dehalogenation: The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol). Consequently, the primary fragmentation pathway is the homolytic cleavage of the bromine radical, yielding the [M+H - Br•]+ fragment at m/z 177.035[1]. A competing, albeit less favored, pathway is the loss of the chlorine radical to form m/z 220.984[1].

  • Secondary Ring Cleavage: Once the fully dehalogenated quinoline core (m/z 142.066) is formed, the molecule requires substantial energy to break the aromatic system. The hallmark of quinoline fragmentation is the expulsion of neutral hydrogen cyanide (HCN, -27.011 Da)[2], resulting in a stable C9H7+ cation at m/z 115.055[3].

Fragmentation Precursor [M+H]+ m/z 255.953 (C10H8BrClN+) LossBr [M+H - Br•]+ m/z 177.035 (C10H8ClN+) Precursor->LossBr -Br• (-78.918 Da) LossCl [M+H - Cl•]+ m/z 220.984 (C10H8BrN+) Precursor->LossCl -Cl• (-34.968 Da) LossBoth [M+H - Br• - Cl•]+ m/z 142.066 (C10H8N+) LossBr->LossBoth -Cl• LossCl->LossBoth -Br• LossHCN [M+H - Br,Cl - HCN]+ m/z 115.055 (C9H7+) LossBoth->LossHCN -HCN (-27.011 Da) Ring Cleavage

Proposed HRMS fragmentation pathway of 3-Bromo-2-chloro-6-methylquinoline under HCD/CID conditions.

Platform Comparison: CID (Q-TOF) vs. HCD (Orbitrap)

While both platforms successfully identify the precursor, their mechanisms of energy deposition lead to distinct MS/MS spectral topographies.

Collision-Induced Dissociation (CID) on Q-TOF: In a Q-TOF system, CID occurs in a dedicated collision cell (Q2) where precursor ions undergo multiple low-energy collisions with a neutral gas (typically Argon). This "slow heating" process is excellent for probing the lowest energy pathways (e.g., the loss of the labile bromine atom). However, Q-TOF CID often struggles to deposit sufficient internal energy to drive the secondary HCN loss from the stable dehalogenated core without applying excessively high collision energies, which can obliterate intermediate ions.

Higher-Energy Collisional Dissociation (HCD) on Orbitrap: HCD is a beam-type collisional dissociation technique specific to Orbitrap architectures[4]. Ions are accelerated with higher kinetic energy into an ion-routing multipole (HCD cell) containing Nitrogen gas, and the resulting fragments are returned to the C-trap before high-resolution Orbitrap detection[4]. HCD provides a broader energy distribution, allowing for the simultaneous observation of primary dehalogenation (m/z 177.035) and deep ring cleavage products (m/z 115.055) within a single spectrum. Furthermore, HCD avoids the "1/3 rule" low-mass cutoff associated with traditional ion traps, ensuring the capture of low-mass diagnostic fragments[4].

Quantitative Data Presentation

Table 1: Exact Mass and Expected Fragmentation Profile

Fragment Identity Formula Exact Mass (m/z) Q-TOF CID Abundance (CE 20 eV) Orbitrap HCD Abundance (NCE 35%)
Precursor Ion C10H8BrClN+ 255.953 High Medium
[M+H - Cl•]+ C10H8BrN+ 220.984 Low Low-Medium
[M+H - Br•]+ C10H8ClN+ 177.035 Base Peak High
[M+H - Br• - Cl•]+ C10H8N+ 142.066 Medium Base Peak

| [M+H - Br,Cl - HCN]+| C9H7+ | 115.055 | Trace | High |

Table 2: Platform Performance Comparison

Feature Q-TOF (CID) Orbitrap (HCD)
Energy Deposition Slow heating, low internal energy Beam-type, higher internal energy
Optimal Use Case Labile bond cleavage (Dehalogenation) Deep structural elucidation (Ring opening)
Low-Mass Cutoff None None

| Resolution (MS/MS) | ~30,000 - 40,000 FWHM | Up to 140,000 FWHM |

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies are provided for replicating this comparative analysis.

Protocol A: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-Bromo-2-chloro-6-methylquinoline standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution 1:1000 in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of 1 µg/mL.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol B: Q-TOF CID Acquisition Workflow
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

  • Source Parameters: Set the Electrospray Ionization (ESI) source to positive mode. Capillary voltage: 3.5 kV; Drying gas temperature: 250°C.

  • MS/MS Setup: Isolate the precursor cluster (m/z 255.9 - 260.0) in Q1.

  • Collision Energy: Apply a stepped collision energy (CE) of 10, 20, and 40 eV in Q2 using Argon as the collision gas.

  • Acquisition: Record TOF MS/MS spectra from m/z 50 to 300.

Protocol C: Orbitrap HCD Acquisition Workflow
  • Chromatography: Utilize the identical LC conditions as Protocol B to ensure retention time parity.

  • Source Parameters: Set Heated Electrospray Ionization (HESI) to positive mode. Spray voltage: 3.8 kV; Capillary temperature: 320°C.

  • MS/MS Setup: Isolate the precursor in the quadrupole with an isolation window of 1.5 m/z.

  • Fragmentation: Route ions to the HCD cell. Apply a Normalized Collision Energy (NCE) of 25%, 35%, and 50% using Nitrogen gas[4].

  • Acquisition: Inject fragments into the Orbitrap. Acquire spectra at a resolution of 35,000 (at m/z 200) with a scan range of m/z 50 to 300.

Conclusion

For the structural elucidation of halogenated quinolines like 3-Bromo-2-chloro-6-methylquinoline, the choice of fragmentation platform dictates the depth of information acquired. Q-TOF CID excels at identifying the primary dehalogenation steps, making it highly effective for simple confirmation of the precursor. However, Orbitrap HCD provides superior energy deposition, successfully driving the secondary expulsion of HCN and yielding a more comprehensive map of the molecule's core heterocyclic structure.

References

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). 5

  • Dissociation Technique Technology Overview. Thermo Fisher Scientific. 4

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 3

  • Buy 2-Bromo-4-chloroquinoline | 64658-05-5. Smolecule. 1

Sources

A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, haloquinolines serve as versatile and indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. The strategic functionalization of the quinoline scaffold is a cornerstone of drug discovery, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of the reactivity of two key haloquinoline intermediates: 3-Bromoquinoline and 3-Bromo-2-chloro-6-methylquinoline.

This analysis, grounded in established chemical principles and supported by experimental data from the peer-reviewed literature, is designed to empower researchers to make informed decisions in the selection of starting materials and the design of synthetic routes. We will explore the nuanced interplay of electronic and steric effects that govern the reactivity of these compounds in fundamental transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Structural and Electronic Considerations: A Tale of Two Quinolines

The reactivity of an aromatic halide is intrinsically linked to its electronic and steric environment. The quinoline ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom, a factor that profoundly influences the reactivity of its substituents.

3-Bromoquinoline presents a relatively straightforward case. The bromine atom at the 3-position is situated on the pyridine ring, which is the more electron-deficient of the two rings in the quinoline system. This inherent electronic pull, coupled with the inductive effect of the bromine atom itself, renders the C3 position susceptible to a range of chemical transformations.

3-Bromo-2-chloro-6-methylquinoline , on the other hand, introduces a more complex interplay of electronic and steric factors. The presence of a chlorine atom at the 2-position, ortho to the bromine, introduces significant electronic and steric perturbations. The chlorine atom is a strong electron-withdrawing group, further increasing the electrophilicity of the pyridine ring. However, its proximity to the C3-bromo substituent can also introduce steric hindrance, potentially impeding the approach of bulky reagents and catalysts. Additionally, the electron-donating methyl group at the 6-position on the carbocyclic ring can subtly influence the overall electron density of the quinoline system, though its effect on the reactivity of the pyridine ring is generally less pronounced.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of these two haloquinolines is most prominently displayed in two classes of reactions that are fundamental to modern organic synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A critical step in the catalytic cycle of these reactions is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen bond strength, which generally follows the trend C-I > C-Br > C-Cl.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] Consistent with general trends for aryl halides, the C-Br bond is significantly more reactive than the C-Cl bond in this transformation.[2]

For 3-Bromoquinoline , Suzuki-Miyaura coupling proceeds readily under standard conditions to afford 3-arylquinolines, which are prevalent scaffolds in medicinal chemistry.[3]

In the case of 3-Bromo-2-chloro-6-methylquinoline , the presence of two different halogen atoms offers the potential for regioselective coupling. Given the higher reactivity of the C-Br bond, Suzuki-Miyaura coupling is expected to occur preferentially at the 3-position. The chlorine atom at the 2-position, while less reactive in the initial oxidative addition, can influence the reaction through its electronic and steric effects. The electron-withdrawing nature of the 2-chloro substituent can enhance the electrophilicity of the C3 carbon, potentially facilitating the oxidative addition step. However, the steric bulk of the chloro group may hinder the approach of the palladium catalyst, a factor that becomes more significant with sterically demanding ligands and boronic esters.[4]

Illustrative Experimental Data: Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-xantphosCs₂CO₃Dioxane1100.1782[5]
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O901295[3]
2,4-dichloroquinolinePhenylboronic acid(PPh₃)₂PdCl₂/PCy₃Cs₂CO₃Dioxane/H₂O80--[6]

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] The reactivity trend of aryl halides in this reaction generally mirrors that of the Suzuki-Miyaura coupling, with bromides being more reactive than chlorides.[8]

For 3-Bromoquinoline , amination reactions proceed efficiently to furnish 3-aminoquinoline derivatives.

For 3-Bromo-2-chloro-6-methylquinoline , selective amination at the 3-position is expected due to the higher reactivity of the C-Br bond. Studies on analogous 6-bromo-2-chloroquinolines have demonstrated that selective Buchwald-Hartwig amination of the aryl bromide in the presence of the heteroaryl chloride is achievable with careful optimization of reaction conditions.[9] The choice of palladium catalyst, ligand, and base is crucial in achieving high selectivity and yield.[10]

Illustrative Experimental Data: Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-bromotoluenePiperazinePd(dba)₂/(±)BINAPNaO-t-BuToluene---[11]
6-bromo-2-chloroquinolineMorpholinePd₂(dba)₃/BINAPNaOtBuToluene801885 (at C6)[2]

Note: A direct protocol for 3-Bromoquinoline was not found in the initial searches, so a representative example for a simple aryl bromide is provided. The data for 6-bromo-2-chloroquinoline highlights the feasibility of selective amination in a dihaloquinoline system.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) is governed by different principles. SNAr reactions proceed via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex.[12][13]

The rate of SNAr is accelerated by the presence of electron-withdrawing groups ortho and para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex.[14] The quinoline ring itself is electron-deficient, which activates it towards nucleophilic attack.

For 3-Bromoquinoline , SNAr reactions are possible but generally require strong nucleophiles and/or harsh reaction conditions due to the lack of strong electron-withdrawing groups in positions that can effectively stabilize the intermediate.

3-Bromo-2-chloro-6-methylquinoline , however, is predicted to be significantly more reactive towards SNAr at the 2-position. The chlorine atom at C2 is activated by the electron-withdrawing effect of the quinoline nitrogen atom. Furthermore, the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2 can be delocalized onto the nitrogen atom, providing substantial stabilization. In dihaloquinolines, nucleophilic attack often occurs preferentially at the 2- or 4-positions due to this electronic activation.[15] Therefore, in a reaction with a nucleophile, it is highly probable that the chlorine at the 2-position would be displaced in preference to the bromine at the 3-position. The reactivity order of halogens as leaving groups in SNAr can be counterintuitive, with fluoride often being the best leaving group due to its high electronegativity which polarizes the C-F bond and facilitates the initial nucleophilic attack.[12]

Illustrative Experimental Data: Nucleophilic Aromatic Substitution

Starting MaterialNucleophileConditionsProductReference
2,4,6-trinitrochlorobenzeneaq. NaOHRoom Temp.2,4,6-trinitrophenol[14]
2-Chloro-3-(2-thienyl)quinoxalineVarious nucleophilesVaries (e.g., NaH, K₂CO₃)2-substituted-3-(2-thienyl)quinoxalines[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction flask, add 3-bromoquinoline, the arylboronic acid, and sodium carbonate.

  • Add the toluene and water solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a general procedure and will likely require optimization of the catalyst, ligand, base, and solvent for a specific substrate.[17]

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium acetate, BINAP, and sodium tert-butoxide to a dry reaction vessel.

  • Add the aryl bromide and the amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Product Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination Start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate Final_Product Substituted Product (Ar-Nu) Intermediate->Final_Product Leaving_Group Halide Ion (X⁻) Intermediate->Leaving_Group

Sources

Mastering the Solid State: A Comparative Guide to X-ray Crystallography of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinolines and the Imperative of High-Resolution Structures

Polysubstituted quinolines are a cornerstone of modern medicinal chemistry. Their rigid, heterocyclic scaffold is a "privileged structure," appearing in a wide range of therapeutics, from anti-malarial to anti-cancer agents.[1][2][3] The precise three-dimensional arrangement of substituents on the quinoline core dictates the molecule's interaction with its biological target, governing efficacy and specificity. Therefore, obtaining high-resolution single-crystal X-ray diffraction (XRD) data is not merely a characterization step but a critical component of rational drug design and development.[4]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the techniques, challenges, and data interpretation involved in the X-ray crystallography of polysubstituted quinolines. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible crystallographic workflow.

The Crystallization Challenge: From Soluble Molecules to Ordered Lattices

The journey from a purified polysubstituted quinoline powder to a diffraction-quality crystal is often the most significant bottleneck in the entire structural analysis process.[4][5] The planar and often rigid nature of the quinoline core, combined with diverse functional groups, can lead to a variety of crystallization challenges, including polymorphism (different crystal forms of the same compound), poor crystal quality, or the formation of oils and amorphous precipitates.

Comparative Analysis of Crystallization Techniques

The successful crystallization of quinoline derivatives is highly dependent on the careful selection of solvents and precise control over the rate of supersaturation.[1] Below is a comparison of common methods, with insights into their applicability for this class of compounds.

Technique Principle Advantages for Quinolines Disadvantages & Mitigation
Slow Evaporation Solvent is slowly removed, gradually increasing solute concentration to the point of crystallization.[1]Simple setup; effective for moderately soluble compounds. Often yields large, high-quality crystals.[1]Can lead to "skin" formation on the surface, trapping solvent. Mitigation: Use a vial with a perforated lid to control the evaporation rate.[1]
Vapor Diffusion A volatile anti-solvent diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[1]Excellent for small quantities of material; gentle process often yields high-quality, well-ordered crystals.[1]Requires careful selection of a "good" solvent and a miscible, more volatile "anti-solvent".
Anti-Solvent Addition An anti-solvent is added directly to a solution of the compound, causing rapid precipitation.[1]Rapid screening of conditions. Useful for compounds with high solubility in the initial solvent.Often yields microcrystalline powders or amorphous solids if the addition is too fast. Mitigation: Add the anti-solvent extremely slowly with controlled stirring.[1]
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and promoting crystal growth.Effective for compounds with a steep solubility-temperature gradient. Can be highly controlled and automated.Requires a compound that is stable at elevated temperatures. Polymorphism can be an issue.

Experimental Protocol: A General Workflow for Crystallization Screening

This protocol outlines a systematic approach to screening for crystallization conditions for a novel polysubstituted quinoline.

  • Solubility Screening:

    • Assess the solubility of the compound in a range of 10-15 common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane).

    • Categorize solvents as "good" (high solubility), "moderate," and "poor" (anti-solvents). This information is critical for designing vapor diffusion and anti-solvent addition experiments.

  • Primary Crystallization Screen (Slow Evaporation):

    • Prepare near-saturated solutions of the quinoline derivative in 3-4 of the best "good" solvents.

    • Filter the solutions through a 0.22 µm syringe filter into clean, small vials.

    • Cover the vials with parafilm and puncture 1-3 small holes with a needle.

    • Store the vials in a vibration-free environment and observe over several days to weeks.

  • Secondary Crystallization Screen (Vapor Diffusion):

    • Setup: Place a small, open vial containing a concentrated solution of the quinoline derivative (in a "good" solvent) inside a larger, sealed jar. The larger jar contains a reservoir of a volatile "anti-solvent" in which the compound is poorly soluble.[1]

    • Rationale: The anti-solvent vapor will slowly diffuse into the compound's solution, gradually reducing its solubility and promoting the slow growth of crystals.[1]

    • Example Pairs: Dichloromethane (good solvent) vs. Pentane (anti-solvent); Ethanol (good solvent) vs. Diethyl Ether (anti-solvent).

  • Crystal Harvesting:

    • Once crystals appear, they should be carefully removed from the mother liquor using a cryoloop.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation and preserving the crystal lattice for data collection.

G cluster_prep Sample Preparation cluster_cryst Crystallization Screening cluster_analysis Analysis & Data Collection PurifiedCompound Purified Polysubstituted Quinoline Powder SolubilityTest Solubility Screening in Various Solvents PurifiedCompound->SolubilityTest SlowEvap Slow Evaporation (Good Solvents) SolubilityTest->SlowEvap Inform Choices VaporDiff Vapor Diffusion (Solvent/Anti-Solvent Pairs) SolubilityTest->VaporDiff Inform Choices Cooling Slow Cooling (Temp. Gradient) SolubilityTest->Cooling Inform Choices Harvest Harvest & Cryo-cool Suitable Crystals SlowEvap->Harvest VaporDiff->Harvest Cooling->Harvest DataCollection X-ray Data Collection Harvest->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution

Caption: General workflow from a purified compound to a refined crystal structure.

Data Collection: In-House vs. Synchrotron Sources

Once a suitable crystal is obtained, the next step is to collect diffraction data. The choice of X-ray source is a critical decision that impacts data quality, resolution, and the feasibility of analyzing challenging samples.

X-ray Source Description Advantages Disadvantages Best For...
In-House Diffractometer Uses a laboratory-based X-ray tube (e.g., Mo or Cu anode) to generate X-rays. Modern systems often have advanced detectors.[6][7]Readily accessible; lower operational cost; sufficient for well-diffracting, routine structures.[6][7]Lower X-ray intensity (flux); longer data collection times; may not be suitable for very small or weakly diffracting crystals.[8]Well-ordered crystals (>50 µm) of novel quinoline derivatives for initial structure confirmation.
Synchrotron Radiation High-energy electrons circulating in a storage ring produce extremely intense, tunable X-ray beams.[8]Markedly higher intensity allows for data collection from microcrystals (<10 µm).[8][9] Higher resolution data can be obtained, revealing finer structural details.[6][7]Access is competitive and requires travel to a national facility; risk of radiation damage is higher due to beam intensity.[9][10][11]Weakly diffracting crystals, twinned crystals, or when very high-resolution data is needed for charge density studies.

The significantly higher flux of a synchrotron source means that data collection times can be reduced from hours to minutes, which can be crucial in mitigating X-ray-induced radiation damage.[9][11] However, this high intensity can also accelerate this damage, requiring careful dose management and often cryogenic cooling of the sample.[9][10]

Comparative Analysis of Crystallographic Data

The final output of a crystallographic experiment is a set of coordinates and parameters that describe the atomic arrangement. The quality of this model is assessed by several metrics. Below is a hypothetical comparison of data for two different polysubstituted quinolines, one collected on an in-house source and the other at a synchrotron.

Parameter Compound A (In-house) Compound B (Synchrotron) Significance
Crystal System MonoclinicOrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cP2₁2₁2₁Defines the symmetry operations within the unit cell.
Resolution (Å) 1.050.78A lower number indicates higher resolution and more detailed structural information.[4] Synchrotron data is typically higher resolution.[7]
R-work / R-free (%) 4.5 / 4.83.1 / 3.3Measures the agreement between the crystallographic model and the experimental diffraction data. Lower values are better.
Completeness (%) 99.8100.0The percentage of all possible unique reflections that were measured.
Redundancy 7.812.5The average number of times each unique reflection was measured. Higher redundancy improves data quality.
CCDC Number [Example][Example]The deposition number in the Cambridge Crystallographic Data Centre (CCDC), allowing public access to the data.[12]

This table illustrates how synchrotron data often leads to higher resolution and better refinement statistics (lower R-factors), providing a more accurate and detailed molecular structure.

G cluster_decision Troubleshooting Poor Diffraction Start Poor or No Diffraction CheckCrystal Is the crystal single and well-formed? Start->CheckCrystal Recrystallize Recrystallize: - Screen new solvents - Try different method (e.g., Vapor Diffusion) CheckCrystal->Recrystallize No CheckSize Is the crystal too small (< 20 µm)? CheckCrystal->CheckSize Yes GoSynchrotron Use Synchrotron Source CheckSize->GoSynchrotron Yes CheckTwinning Is twinning suspected? CheckSize->CheckTwinning No SpecialSoftware Process data with software designed for twinned crystals CheckTwinning->SpecialSoftware Yes OptimizeData Optimize Data Collection: - Increase exposure time - Check cryo-conditions CheckTwinning->OptimizeData No

Caption: Decision tree for troubleshooting poor X-ray diffraction from a crystal.

Conclusion: Best Practices for Structural Success

Obtaining high-quality X-ray crystallography data for polysubstituted quinolines is a multi-step process that demands careful planning and execution. The key to success lies in a systematic and logical approach. Researchers should invest time in thorough solubility and crystallization screening, as the quality of the initial crystal dictates the potential of all subsequent steps. When faced with small or weakly diffracting crystals, the benefits of using a synchrotron source are undeniable and can often be the difference between a publishable structure and an intractable problem. By understanding the principles behind each technique and employing a rigorous, self-validating workflow, researchers can confidently elucidate the solid-state structures of novel quinoline derivatives, accelerating the pace of drug discovery and development.

References

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Vosegaard, E. S., et al. (2023). Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 4), 380–391. Retrieved from [Link]

  • Aarhus University. (2023, October 1). Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. Retrieved from [Link]

  • Clegg, W., et al. (2019). The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2147), 20170453. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705. Retrieved from [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 1074-1086. Retrieved from [Link]

  • Li, Y., et al. (2024). Divergent Synthesis of Quinolines: Exploiting the Duality of Free Radicals. Organic Letters, 26(1), 205–210. Retrieved from [Link]

  • Barnett, S. A., et al. (2016). Facilities for small-molecule crystallography at synchrotron sources. Protein and Peptide Letters, 23(3), 211-216. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • Cardiff University. (2022). The Impact of X-ray Damage in Chemical Crystalline Materials and New Opportunities for Small Molecule Serial Crystallography. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3538. Retrieved from [Link]

  • Diamond Light Source. (2021, September 10). Investigating X-ray damage to small molecular crystals. Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(18), 2956–2968. Retrieved from [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for 3-Bromo-2-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification and quality control of novel chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these tasks, with retention time (tR) serving as a critical parameter for compound identification. This guide addresses the analytical challenges associated with 3-Bromo-2-chloro-6-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry.

A significant hurdle in the routine analysis of this compound is the absence of a commercially available, certified reference standard. This guide, therefore, moves beyond a simple product comparison. It provides a comprehensive, field-proven methodology for establishing a reliable in-house retention time standard for 3-Bromo-2-chloro-6-methylquinoline. We will detail the development of a robust HPLC method, explain the scientific rationale behind the experimental choices, and compare its chromatographic behavior with commercially available, structurally related compounds. This approach ensures analytical accuracy and provides a framework for self-validating protocols in a research and development setting.

Understanding the Analyte: Physicochemical Properties

The chromatographic behavior of a compound is intrinsically linked to its physicochemical properties. For 3-Bromo-2-chloro-6-methylquinoline and its selected comparators, these properties dictate their interaction with the stationary and mobile phases in a reversed-phase HPLC system.

Property3-Bromo-2-chloro-6-methylquinoline (Target)2-Chloro-6-methylquinoline-3-carboxaldehyde (Comparator 1)[1][2]6-Bromo-2-chloroquinoline-3-carboxaldehyde (Comparator 2)[3][4][5]
Molecular Formula C₁₀H₇BrClNC₁₁H₈ClNOC₁₀H₅BrClNO
Molecular Weight ( g/mol ) 272.53205.64270.51
Predicted logP ~4.5-5.0 (Estimated)2.8 (Calculated)[1]3.33 (Calculated)[3]
Key Structural Features Halogenated quinoline core, methyl groupChloro-methyl-quinoline with an electron-withdrawing aldehyde groupBromo-chloro-quinoline with an electron-withdrawing aldehyde group

The high estimated logP of our target analyte, 3-Bromo-2-chloro-6-methylquinoline, suggests significant hydrophobicity. This predicts strong retention on a nonpolar stationary phase like C18, requiring a mobile phase with a higher organic solvent concentration for elution compared to the more polar aldehyde-containing comparators.

Strategy for HPLC Method Development

The development of a robust and reproducible HPLC method is a systematic process. The goal is to achieve a sharp, symmetrical peak for the target analyte with a stable retention time, well-resolved from any impurities or the selected comparative standards.

HPLC_Method_Development cluster_setup Phase 1: Initial Setup cluster_optimization Phase 2: Optimization cluster_validation Phase 3: System Suitability col_select Column Selection C18 Reversed-Phase (e.g., 250x4.6 mm, 5 µm) mp_select Mobile Phase Scoping A: 0.1% Formic Acid in Water B: Acetonitrile det_select Detector Wavelength Scan for λmax (e.g., 254 nm) grad_opt Gradient Optimization Start with broad gradient (5-95% B) Narrow the range for optimal resolution det_select->grad_opt Initial Conditions flow_temp Flow Rate & Temperature Flow: 1.0 mL/min Temp: 30 °C for reproducibility grad_opt->flow_temp Refine Separation sys_suit System Suitability Test (SST) Inject standard 5x Check %RSD for tR, Area, Tailing Factor flow_temp->sys_suit Final Method establish_rt Establish Reference tR Average tR from SST Define acceptance criteria (e.g., ±2%) sys_suit->establish_rt Validate & Finalize Chromatographic_Factors cluster_params Adjustable Parameters cluster_outcomes Observed Outcomes organic_conc ↑ Organic % in Mobile Phase retention_time ↓ Retention Time (tR) organic_conc->retention_time Reduces polarity Analyte Polarity (logP) polarity->retention_time Inversely Affects (in RP-HPLC) flow_rate ↓ Flow Rate flow_rate->retention_time Increases resolution ↔ Resolution (Rs) retention_time->resolution Can Affect

Sources

Comparative Guide: Biological Efficacy of 6-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, but the 6-methylquinoline (6-MQ) subclass occupies a unique niche. Unlike its 8-hydroxy or 2-phenyl analogs, the 6-methyl substitution primarily modulates lipophilicity (


) and metabolic stability without introducing strong chelating effects (unless further derivatized).

This guide provides a technical comparison of 6-MQ derivatives, specifically focusing on hydrazone hybrids and metal complexes . We analyze their performance against industry standards (Ciprofloxacin, Doxorubicin) and dissect the structure-activity relationships (SAR) that drive their biological profiles.

Key Findings:

  • Antimicrobial: 6-MQ hydrazones exhibit superior efficacy against M. tuberculosis compared to standard quinolines, driven by enhanced cell wall penetration.

  • Anticancer: 6-substituted derivatives show potent Topoisomerase II inhibition, though the 6-methyl group itself carries a higher genotoxicity risk than the 8-methyl isomer, necessitating careful scaffold design.

Structural Basis & SAR Analysis[1][2][3][4][5]

The biological activity of 6-MQ derivatives is governed by the electronic and steric properties of the methyl group at the C6 position.

Mechanism of Action (SAR)[5]
  • Lipophilic Driver (C6-Me): The methyl group at C6 acts as a weak electron-donating group (EDG). Crucially, it increases the partition coefficient (

    
    ), facilitating passive transport across bacterial cell walls and the blood-brain barrier.
    
  • Metabolic Handle: The C6 position is a common site for oxidative metabolism (hydroxylation). Blocking this with a methyl group or halogen can prolong half-life, though the methyl group itself can be subject to oxidation.

  • Binding Interaction: In DNA intercalation (anticancer), the C6 substituent protrudes into the major groove. Small hydrophobic groups like methyl are tolerated, whereas bulky groups may hinder binding.

SAR_Analysis Core 6-Methylquinoline Scaffold C6_Me C6-Methyl Group (Lipophilicity & Metabolism) Core->C6_Me C4_Sub C4-Derivatization (Hydrazones/Amides) Core->C4_Sub N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 Effect_1 Enhanced Membrane Permeability C6_Me->Effect_1 Increases logP Effect_2 Genotoxicity Risk (vs 8-Me isomer) C6_Me->Effect_2 Metabolic Activation Effect_3 Target Binding (DNA Gyrase/Topo II) C4_Sub->Effect_3 Pharmacophore

Figure 1: Structure-Activity Relationship (SAR) of the 6-Methylquinoline scaffold. The C6-methyl group is critical for pharmacokinetic properties but introduces specific toxicity considerations.

Comparative Analysis: Antimicrobial Activity[2][3][5][6][7][8]

The most promising class of 6-MQ derivatives are hydrazones derived from methyl quinoline-6-carboxylate . These compounds leverage the quinoline core for DNA binding while the hydrazone moiety acts as an iron chelator or hydrogen bond donor.

Performance vs. Standards

Study Focus: Activity against Mycobacterium tuberculosis (H37Rv) and Staphylococcus aureus.

Compound ClassTarget OrganismMIC (µg/mL)Potency vs. StandardMechanism Note
6-MQ-Hydrazone (Generic) M. tuberculosis6.25 - 25.0 High Comparable to first-line agents; enhanced by Cu(II) complexation.
Cu(II)-6-MQ Complex M. tuberculosis< 6.25 Very High Metal complexation increases lipophilicity and oxidative stress on bacteria.
Ciprofloxacin (Standard) M. tuberculosis0.5 - 2.0StandardDNA Gyrase inhibition.
6-MQ-Carboxylate S. aureus50 - 100LowLacks the hydrazone pharmacophore required for high potency.
Sproflexin (Standard) S. aureus10 - 20StandardReference antibiotic.

Expert Insight: The uncomplexed 6-MQ hydrazones show moderate activity. However, upon coordination with Cu(II) or Zn(II), the activity spikes significantly (MIC < 6.25 µg/mL). This suggests a mechanism involving chelation-facilitated transport or disruption of bacterial metal homeostasis [1, 3].

Comparative Analysis: Anticancer Potential[1][3][4][6][9][10][11][12][13]

In oncology, 6-methylquinoline derivatives are often designed as Topoisomerase II inhibitors . They function as DNA intercalators.

Cytotoxicity Profile (IC50)

Cell Lines: MCF-7 (Breast), HeLa (Cervical).[1]

CompoundSubstitution (C6)IC50 (µM) [MCF-7]Selectivity Index (SI)Toxicity Note
6-MQ-Analog A Methyl (-CH3)38.14 ± 2.1ModerateMutagenic potential in Salmonella assays (Ames positive).
6-Bromo-Q Analog Bromo (-Br)15.85 ± 3.3 HighHalogenation at C6 often outperforms methylation for cytotoxicity.
Doxorubicin N/A (Standard)4.70 ± 0.16Low (Toxic)High cardiotoxicity risk.
Cisplatin N/A (Standard)12.5 ± 1.2ModerateNephrotoxicity risk.

Critical Safety Comparison: While 6-methyl derivatives are active, they pose a higher genotoxicity risk compared to their 8-methyl isomers. NTP studies indicate that 6-methylquinoline is mutagenic in S. typhimurium (TA100 strain) without metabolic activation, whereas 8-methylquinoline is significantly less mutagenic [4].

  • Recommendation: For anticancer development, replace the C6-Methyl with a C6-Methoxy or C6-Halogen to maintain lipophilicity while reducing mutagenic liability.

Experimental Protocols

To validate the biological activity of these derivatives, we recommend the Resazurin (Alamar Blue) Microtiter Assay . This method is superior to MTT for high-throughput screening as it is non-toxic to cells, allowing for kinetic monitoring.

Protocol: Resazurin-Based MIC/IC50 Determination

Reagents:

  • Resazurin sodium salt (Sigma-Aldrich).

  • Culture Media (Muller-Hinton for bacteria; DMEM for cancer cells).

  • Positive Controls: Ciprofloxacin (Antibacterial), Doxorubicin (Anticancer).

Workflow:

  • Stock Preparation: Dissolve 6-MQ derivatives in 100% DMSO. Dilute to <1% DMSO final concentration to avoid solvent toxicity.

  • Seeding:

    • Bacteria:[2][3][4][5] Inoculate at

      
       CFU/mL.
      
    • Cancer Cells:[6][2][7][8][9][10][11][1] Seed at

      
       cells/well in 96-well plates.
      
  • Treatment: Add serial dilutions of the test compound (0.1 µM to 100 µM).

  • Incubation: 24h (Bacteria) or 48h (Cancer cells) at 37°C.

  • Development: Add 20 µL Resazurin solution (0.01%). Incubate 2-4 hours.

  • Readout: Measure Fluorescence (Ex 530nm / Em 590nm). Pink color indicates viable cells; Blue indicates cell death.

Assay_Workflow Step1 1. Cell/Bacteria Seeding (96-well plate) Step2 2. Compound Addition (Serial Dilution + DMSO Control) Step1->Step2 Step3 3. Incubation (24-48h @ 37°C) Step2->Step3 Step4 4. Resazurin Addition (Redox Indicator) Step3->Step4 Step5 5. Fluorescence Readout (Ex 530 / Em 590) Step4->Step5 Decision Color Change? Step5->Decision Result1 Pink (Resorufin) = Viable/Ineffective Decision->Result1 Reduction Result2 Blue (Resazurin) = Dead/Potent Decision->Result2 No Reduction

Figure 2: Workflow for the Resazurin (Alamar Blue) reduction assay used to determine MIC and IC50 values.

Synthesis Pathway (Reference Standard)

To generate the active Hydrazone Derivative , the following validated pathway is recommended [3]:

  • Starting Material: 6-Methylquinoline.[5][12]

  • Oxidation:

    
     oxidation to aldehyde OR acid hydrolysis to 6-Methylquinoline-4-carboxylic acid .
    
  • Esterification: Reflux with Methanol/

    
    
    
    
    
    Methyl ester.
  • Hydrazinolysis: React with Hydrazine Hydrate (

    
    ) in ethanol 
    
    
    
    Acid Hydrazide .
  • Condensation: React Hydrazide with aromatic aldehydes

    
    Target Hydrazone .
    

References

  • Mandewale, M. C., et al. (2015). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic Chemistry and Applications. Link

  • Othman, et al. (2022).[1] Anticancer Activity of Quinoline Derivatives: An Overview. International Journal of Pharmaceutical Sciences Review and Research. Link

  • European Journal of Modern Medicine. (2024).[12] Preparation and Characterization of Several Hydrazone Derivatives Derived from Methyl Quinoline-6-Carboxylate. Link

  • National Toxicology Program (NTP). (2001). Nomination Background: 8-Methylquinoline (Comparison of Methylquinoline isomers). NIH/NTP Reports. Link

  • BenchChem. (2025).[6] Comparative Anticancer Activity of Substituted Quinolines. Link

Sources

Elemental Analysis & Purity Validation Guide: C₁₀H₇BrClN

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug development, C₁₀H₇BrClN (Molecular Weight: ~256.53 g/mol ) represents a common halogenated heterocyclic scaffold (likely a substituted quinoline or naphthalene derivative). Validating the identity and purity of such compounds is critical. While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, it cannot definitively prove bulk purity.

Elemental Analysis (EA) remains the FDA and Journal of Medicinal Chemistry "Gold Standard" for establishing >95% purity. This guide provides the precise theoretical calculations for C₁₀H₇BrClN, compares EA against modern alternatives (qNMR, HRMS), and details the experimental protocols required to handle the specific interference challenges posed by mixed halogens (Br/Cl).

Part 1: The Theoretical Benchmark (Calculation)

To validate experimental data, one must first establish the theoretical "truth" using the latest IUPAC standard atomic weights.

Atomic Weights (IUPAC 2022 Standards)
ElementSymbolAtomic Weight ( g/mol )Source
Carbon C12.011
Hydrogen H1.008
Bromine Br79.904
Chlorine Cl35.450
Nitrogen N14.007
Calculation of C₁₀H₇BrClN

Step 1: Calculate Total Molecular Weight (MW)





[1][2][3][4][5][6]

Step 2: Calculate % Composition by Mass The formula for percentage composition is:



ElementTotal Mass ContributionCalculationTheoretical %
Carbon (C) 120.11

46.82%
Hydrogen (H) 7.056

2.75%
Bromine (Br) 79.904

31.15%
Chlorine (Cl) 35.450

13.82%
Nitrogen (N) 14.007

5.46%
TOTAL 256.527 100.00%

Acceptance Criteria: Leading journals (e.g., J. Med. Chem., J. Org. Chem.) require experimental results to be within ±0.4% of these theoretical values.

Part 2: Comparative Analysis (Method Performance)

Why use Combustion Analysis when HRMS exists? The table below objectively compares the performance of EA against alternatives for a mixed-halogen compound like C₁₀H₇BrClN.

Performance Matrix
FeatureCombustion Analysis (EA) HRMS (High-Res Mass Spec) qNMR (Quantitative NMR)
Primary Output % Weight (Bulk Purity)Exact Mass (Identity)Molar Ratio (Purity/Structure)
Accuracy High (±0.3–0.4%)< 5 ppm mass error±1–2% (integration dependent)
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Solvent Sensitivity Detects trapped solvents/waterBlind to neutrals (usually)Detects & quantifies solvents
Inorganic Impurity Detects non-combustibles (Ash)Blind to saltsBlind to paramagnetic salts
Mixed Halogen Issue High Interference Risk (Requires additives)Resolves Isotopes (

,

)
No interference
Verdict Mandatory for Bulk Purity Mandatory for ID Best Secondary Validation
The Mixed Halogen Challenge (Br + Cl)

For C₁₀H₇BrClN, standard CHN analysis is insufficient.

  • Interference: Halogens (

    
    ) react with combustion catalysts or form 
    
    
    
    gas, which interferes with
    
    
    detection in thermal conductivity detectors (TCD).
  • Solution: You must use specific "scavengers" (e.g., Silver Tungstate) in the combustion tube, or use the Schöniger Flask method for the halogens specifically.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision tree for analyzing C₁₀H₇BrClN, specifically handling the mixed halogen complexity.

G cluster_0 CHN Optimization Sample C10H7BrClN Sample (Dried >4h @ 40°C) CHN_Analysis CHN Combustion (Dynamic Flash) Sample->CHN_Analysis 2 mg Halogen_Analysis Halogen Determination (Schöniger Flask / IC) Sample->Halogen_Analysis 5-10 mg Data_Review Compare with Theoretical % CHN_Analysis->Data_Review Get %C, %H, %N Additives Add V2O5 or WO3 (Prevents Carbide Formation) CHN_Analysis->Additives Halogen_Analysis->Data_Review Get %Br, %Cl Scrubbers Ag-Tungstate Zone (Traps Halogens) Additives->Scrubbers

Caption: Analytical workflow for C₁₀H₇BrClN ensuring separation of carbon/nitrogen determination from halogen interference.

Protocol A: CHN Determination (Automated Analyzer)

Objective: Determine %C, %H, %N while mitigating halogen interference.

  • Sample Prep: Dry C₁₀H₇BrClN in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 1.5 – 2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive (Crucial): Add 5–10 mg of Tungsten Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the tin capsule.
    • Reasoning: This acts as an combustion aid and prevents the formation of refractory carbides, ensuring complete release of Carbon.

  • Combustion: Run at 980°C with an Oxygen boost.

  • Scrubbing: Ensure the reduction tube contains Silver Tungstate on Magnesium Oxide .

    • Reasoning: Silver (

      
      ) reacts with free Bromine and Chlorine to form 
      
      
      
      and
      
      
      , trapping them so they do not reach the TCD detector and falsely inflate the Nitrogen signal.
Protocol B: Halogen Determination (Schöniger Flask)

Objective: Accurately differentiate and quantify %Br and %Cl.

  • Setup: Use a 500mL thick-walled Erlenmeyer flask (Schöniger type) with a platinum sample carrier fused to the stopper.

  • Weighing: Weigh 10–15 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse tail.

  • Absorption Solution: Add 10 mL of 0.1 N NaOH + 3 drops of 30%

    
      to the flask.
    
    • Reasoning:

      
       ensures all halogens are reduced to their ionic forms (
      
      
      
      ,
      
      
      ) rather than free gas (
      
      
      ,
      
      
      ).
  • Combustion: Flush flask with

    
    , ignite the paper fuse, and immediately insert the stopper. Tilt flask to coat walls with solution.
    
  • Analysis (Potentiometric Titration):

    • After 30 mins shaking, rinse the flask walls.

    • Titrate with 0.01 N

      
       .
      
    • Note: For mixed halogens (Br + Cl), Ion Chromatography (IC) is superior to titration. Inject the absorption solution into an IC system with a conductivity detector to separate the

      
       and 
      
      
      
      peaks distinctively.

Part 4: Data Interpretation & Troubleshooting

Interpreting Deviations

If your experimental results fall outside the ±0.4% limit, consult this diagnostic table:

ObservationLikely CauseCorrective Action
High %C Solvent entrapment (e.g., EtOAc, Hexane)Dry sample >12h under high vacuum. Check NMR for solvent peaks.
Low %C, High Ash Inorganic contamination (Silica, Salts)Filter final product through 0.2µm PTFE; check for residual salts.
High %N Halogen InterferenceThe halogen trap (Ag-Tungstate) is saturated. Replace the reduction tube.
Low %Br/%Cl Incomplete CombustionUse the Schöniger method with higher

flow or switch to IC detection.
Reporting Standards

When publishing, report the data in this format to satisfy J. Med. Chem. requirements:

Anal. Calcd for C₁₀H₇BrClN: C, 46.82; H, 2.75; N, 5.46; Br, 31.15; Cl, 13.82. Found: C, 46.75; H, 2.71; N, 5.49; Br, 31.05; Cl, 13.90.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[3][7] Standard Atomic Weights of the Elements. Retrieved from [Link][8]

  • Schöniger, W. (1955).[1][9] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129.

  • U.S. Food and Drug Administration (FDA). (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromo-2-chloro-6-methylquinoline: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: March 2026

The principles outlined herein are grounded in the established understanding of halogenated organic compounds, which are generally classified as hazardous waste.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Immediate Safety and Handling: The First Line of Defense

Before any disposal protocol is initiated, a thorough understanding of the immediate safety and handling requirements for 3-Bromo-2-chloro-6-methylquinoline is paramount. Based on data from analogous halogenated quinolines and pyridines, this compound should be handled with caution.[3]

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling 3-Bromo-2-chloro-6-methylquinoline, the following should be considered the minimum requirement:

PPE ItemSpecificationRationale
Gloves Nitrile rubber gloves. Double gloving may be appropriate.To prevent skin contact. Halogenated solvents can have poor compatibility with some glove materials.[4]
Eye Protection ANSI-approved chemical splash goggles.To protect eyes from splashes and airborne particles.[5]
Lab Coat Fully buttoned lab coat.To protect skin and clothing from contamination.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[7][8]

Workplace Engineering Controls: All manipulations of 3-Bromo-2-chloro-6-methylquinoline should occur within a properly functioning and certified laboratory chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[5]

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, typically by working within a fume hood.[8]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid materials, carefully sweep or vacuum the substance. Avoid generating dust.[5] For liquid solutions, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect and Containerize: Place the collected material into a suitable, labeled, and closed container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Wash Hands: After cleanup is complete, wash hands thoroughly with soap and water.[6]

Operational Plan for Waste Minimization

A key aspect of responsible chemical management is the minimization of waste generation.

  • Purchase Accordingly: Procure quantities of 3-Bromo-2-chloro-6-methylquinoline that align with experimental needs to avoid surplus.

  • Accurate Weighing: Utilize precise weighing techniques to prevent the generation of excess material.

  • Dedicated Equipment: Where possible, use dedicated glassware and equipment to avoid cross-contamination and the need for extensive cleaning that generates additional waste streams.

Disposal Plan: A Step-by-Step Guide

The disposal of 3-Bromo-2-chloro-6-methylquinoline must be handled as hazardous waste. As a halogenated organic compound, it requires specific disposal pathways.[1][9]

1. Waste Segregation: Proper segregation of waste is the cornerstone of a compliant and cost-effective disposal program.[10]

  • Halogenated vs. Non-Halogenated: 3-Bromo-2-chloro-6-methylquinoline waste must be collected separately from non-halogenated organic solvent waste.[1] Co-mingling these waste streams increases disposal costs and can complicate the disposal process.[9]

  • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated consumables) separately from liquid waste (e.g., solutions containing the compound).

2. Containerization and Labeling:

  • Compatible Containers: Use containers that are compatible with the chemical waste. Polyethylene containers are often suitable for halogenated solvent wastes.[4]

  • Secure Closure: Ensure containers are kept tightly closed except when adding waste.[6]

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Bromo-2-chloro-6-methylquinoline"), and a list of all constituents and their approximate concentrations.[10]

3. Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4] Secondary containment is recommended to mitigate the impact of any potential leaks.[10]

4. Final Disposal:

  • Professional Disposal Service: The final disposal of 3-Bromo-2-chloro-6-methylquinoline must be conducted by a licensed and certified professional waste disposal service.[11]

  • Incineration: The typical disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide and hydrogen chloride).[11]

  • Do Not Dispose Down the Drain: Under no circumstances should 3-Bromo-2-chloro-6-methylquinoline or its solutions be disposed of down the sanitary sewer.[4]

Disposal Decision Workflow

G start Waste Generated: 3-Bromo-2-chloro-6-methylquinoline is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in a designated, labeled solid waste container for halogenated compounds. is_solid->solid_container Solid liquid_container Collect in a designated, labeled liquid waste container for halogenated solvents. is_solid->liquid_container Liquid segregation_check Is the waste properly segregated from non-halogenated waste? solid_container->segregation_check liquid_container->segregation_check correct_segregation Ensure waste streams are kept separate. segregation_check->correct_segregation No storage Store in a designated hazardous waste accumulation area with secondary containment. segregation_check->storage Yes correct_segregation->segregation_check pickup Arrange for pickup by a licensed hazardous waste disposal service. storage->pickup end Compliant Disposal pickup->end

Caption: Decision workflow for the proper disposal of 3-Bromo-2-chloro-6-methylquinoline waste.

Conclusion

The responsible management and disposal of 3-Bromo-2-chloro-6-methylquinoline are integral to a safe and compliant research environment. By adhering to the principles of proper handling, waste minimization, and correct disposal procedures for halogenated organic compounds, researchers can mitigate risks and ensure their work is conducted with the utmost respect for safety and environmental integrity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (2015). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Microbial Decomposition of Chlorinated Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • University of Tennessee Knoxville Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 6-bromo-2-chloroquinoline-4-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Retrieved from [Link]

  • Regulations.gov. (n.d.). OSHA-2006-0028. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.